molecular formula C9H15NO5 B1526261 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid CAS No. 1159736-25-0

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Cat. No.: B1526261
CAS No.: 1159736-25-0
M. Wt: 217.22 g/mol
InChI Key: IIINBAWOESLQTR-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (CAS 1159736-25-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique oxetane ring, a motif increasingly valued for its role in improving the physicochemical properties of drug candidates . The presence of both a Boc-protected amine and a carboxylic acid functional group on the same carbon atom makes this molecule a versatile synthon for the synthesis of more complex molecules, particularly in the construction of novel peptide mimics and bifunctional linkers for chemical biology probes. The compound has a molecular formula of C 9 H 15 NO 5 and a molecular weight of 217.22 g/mol . To ensure the integrity of the product for your research, it should be stored sealed in dry conditions at 2-8°C, protected from light . As with any research chemical, proper safety procedures must be followed. This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-9(6(11)12)4-14-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIINBAWOESLQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717775
Record name 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159736-25-0
Record name 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)oxetane-3-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of Boc-Protected 3-Aminooxetane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxetane Scaffolds in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties—imparting polarity, metabolic stability, and improved aqueous solubility—make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties.[2] By replacing these groups, medicinal chemists can fine-tune the physicochemical profiles of drug candidates, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2]

At the heart of this chemical toolbox is 3-aminooxetane-3-carboxylic acid, a constrained, non-proteinogenic amino acid. This molecule serves as a rigid scaffold, allowing for the precise spatial presentation of pharmacophoric elements. Protecting the amino group with a tert-butyloxycarbonyl (Boc) group is a critical step in its synthetic utility. The Boc group is renowned for its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses and peptide chemistry.[3][4]

This guide provides an in-depth examination of a robust and field-proven synthetic route to Boc-protected 3-aminooxetane-3-carboxylic acid, starting from the commercially available oxetan-3-one. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.

Core Synthetic Strategy: A Multi-Step Pathway via Strecker Synthesis

The most direct and efficient pathway to the target molecule begins with oxetan-3-one and leverages a modified Strecker synthesis. This classical reaction provides a powerful method for the formation of α-amino nitriles from ketones, which are then hydrolyzed to the corresponding α-amino acids. The overall workflow is designed to manage the sensitivities of the oxetane ring, particularly its potential for ring-opening under harsh acidic conditions.[5][6]

G cluster_0 Overall Synthetic Workflow A Oxetan-3-one B 3-(Dibenzylamino)oxetane-3-carbonitrile A->B Strecker Synthesis (TMSCN, Bn₂NH) C 3-Aminooxetane-3-carboxylic acid B->C Nitrile Hydrolysis & Deprotection (HCl, then H₂, Pd/C) D Boc-3-aminooxetane-3-carboxylic acid (Target) C->D Boc Protection (Boc₂O, Base)

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Strecker Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile

Causality and Experimental Rationale: The Strecker synthesis is initiated by the reaction of a ketone with a cyanide source and an amine. In this optimized protocol, we utilize dibenzylamine as the amine component and trimethylsilyl cyanide (TMSCN) as a safe and effective cyanide source.[5] Dibenzylamine is chosen for several reasons: it is a secondary amine that readily forms the intermediate iminium ion, and the resulting N-benzyl groups can be easily removed in a subsequent step via catalytic hydrogenolysis. This two-step protection-deprotection strategy is often more reliable than attempting a direct Strecker reaction with ammonia or its equivalents, which can be less efficient.

Detailed Experimental Protocol:

  • To a solution of oxetan-3-one (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add dibenzylamine (1.05 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 3-(dibenzylamino)oxetane-3-carbonitrile, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Reagent/ParameterQuantity/ValuePurpose
Oxetan-3-one1.0 eqStarting ketone
Dibenzylamine1.05 eqAmine source
Trimethylsilyl cyanide (TMSCN)1.1 eqCyanide source
Dichloromethane (DCM)~0.5 MSolvent
Temperature0 °C to RTControls reaction rate
Reaction Time12-18 hoursFor reaction completion
Step 2: Hydrolysis and Deprotection to 3-Aminooxetane-3-carboxylic acid

Causality and Experimental Rationale: This step accomplishes two critical transformations: the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-benzyl protecting groups. Strong acidic conditions (e.g., concentrated HCl) are required to drive the complete hydrolysis of the sterically hindered tertiary nitrile. While the oxetane ring is susceptible to cleavage under strongly acidic conditions, the reaction proceeds effectively under controlled heating.[5] Following hydrolysis, the benzyl groups are cleaved via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, which proceeds cleanly under a hydrogen atmosphere.

Detailed Experimental Protocol:

  • The crude 3-(dibenzylamino)oxetane-3-carbonitrile (1.0 eq) is suspended in concentrated hydrochloric acid (6 M, ~2.0 M solution).

  • The mixture is heated to reflux (or 100 °C) and stirred vigorously for 24-48 hours. Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the excess HCl.

  • The residue is dissolved in methanol (~0.2 M), and Pearlman's catalyst (or 10% Pd/C, ~10 mol%) is added.

  • The suspension is subjected to a hydrogen atmosphere (balloon or Parr shaker, 1-3 atm) and stirred at room temperature for 12-24 hours.

  • Upon completion of the debenzylation, the catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated in vacuo.

  • The resulting crude 3-aminooxetane-3-carboxylic acid is typically obtained as a hydrochloride salt and can be purified by recrystallization or ion-exchange chromatography.

Reagent/ParameterQuantity/ValuePurpose
3-(Dibenzylamino)oxetane-3-carbonitrile1.0 eqSubstrate
Concentrated HCl (6 M)ExcessReagent for nitrile hydrolysis
Temperature (Hydrolysis)100 °CTo drive hydrolysis
Palladium on Carbon (Pd/C)~10 mol%Catalyst for hydrogenolysis
Hydrogen (H₂)1-3 atmReducing agent for debenzylation
MethanolSolventSolvent for hydrogenation
Step 3: N-Boc Protection

Causality and Experimental Rationale: The final step is the protection of the primary amine with the Boc group. The standard and most effective reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[3][7] The reaction is performed under basic conditions to deprotonate the ammonium salt of the amino acid, allowing the free amine to act as a nucleophile. A mixture of an organic solvent (like THF or dioxane) and water is often used to dissolve both the amino acid and the Boc anhydride. A base such as sodium hydroxide or sodium carbonate is used to maintain the pH in the optimal range for the reaction.[7]

G cluster_1 Boc Protection Workflow A 3-Aminooxetane-3-carboxylic acid (as HCl salt) B Dissolve in aq. Base (e.g., NaOH) and organic solvent (e.g., Dioxane) A->B C Add Boc₂O B->C D Stir at RT C->D E Acidify (e.g., NaHSO₄) D->E F Extract with organic solvent E->F G Isolate Product F->G

Caption: Experimental workflow for the Boc protection step.

Detailed Experimental Protocol:

  • Dissolve the crude 3-aminooxetane-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq, as a 1 M aqueous solution) dropwise to adjust the pH to ~10-11.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Once the reaction is complete, concentrate the mixture to remove the organic solvent.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold aqueous solution of sodium bisulfate (NaHSO₄) or citric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Boc-3-aminooxetane-3-carboxylic acid.[8]

Reagent/ParameterQuantity/ValuePurpose
3-Aminooxetane-3-carboxylic acid1.0 eqSubstrate
Di-tert-butyl dicarbonate (Boc₂O)1.2 eqBoc-protecting agent
Sodium Hydroxide (NaOH)2.5 eqBase to deprotonate amine
Dioxane/Water1:1 v/vSolvent system
Sodium Bisulfate (NaHSO₄)As neededFor acidic workup
Reaction Time12-24 hoursFor reaction completion

Conclusion

The synthesis of Boc-protected 3-aminooxetane-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure the integrity of the strained oxetane ring. The pathway detailed herein, utilizing a modified Strecker synthesis followed by hydrolysis, deprotection, and N-Boc protection, represents a reliable and scalable method. Each step is grounded in well-established organic chemistry principles, from the nucleophilic addition in the Strecker reaction to the catalytic hydrogenolysis for deprotection. The final product is a highly valuable building block for drug discovery programs, offering a unique three-dimensional scaffold to explore new chemical space and develop next-generation therapeutics.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • 3-Boc-Amino Oxetane-3-Carboxylic Acid. IndiaMART. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available at: [Link]

  • Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. ScienceDirect. Available at: [Link]

  • Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. Available at: [Link]

  • 3-Aminooxetane-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available at: [Link]

Sources

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a non-canonical amino acid derivative that has emerged as a high-value building block in contemporary drug discovery. We will dissect the unique structural and physicochemical properties conferred by the oxetane motif, detail a robust and validated protocol for its synthesis, and explore its strategic application in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This document is intended for medicinal chemists and drug development professionals seeking to leverage advanced molecular scaffolds to overcome common challenges in lead optimization, such as poor solubility, metabolic instability, and undesirable basicity.

The Strategic Imperative for 3D Scaffolds: The Rise of the Oxetane Moiety

The landscape of drug discovery is increasingly focused on challenging biological targets that necessitate a departure from traditional "flat" aromatic compounds towards molecules with greater three-dimensionality.[1] Saturated, sp³-rich scaffolds offer access to novel chemical space and can lead to improved target selectivity and superior physicochemical properties.[1] Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of features.[2][3]

The value of the oxetane motif is rooted in its ability to act as a versatile modulator of molecular properties:

  • Polarity and Solubility: The ether oxygen introduces polarity without a significant increase in molecular weight, often serving as a hydrophilic surrogate for a gem-dimethyl group.[2][3][4] This can dramatically improve the aqueous solubility of a parent compound, a critical factor for oral bioavailability.[3][4]

  • Metabolic Stability: Oxetanes can block metabolically labile positions and have been shown to redirect metabolism away from cytochrome P450 (CYP450) pathways towards microsomal epoxide hydrolase (mEH).[5][6] This shift can mitigate the risk of drug-drug interactions and reduce potential hepatotoxicity.[5][6]

  • Basicity (pKa) Attenuation: The inductive electron-withdrawing effect of the oxetane oxygen significantly reduces the basicity of proximal amines.[1][3] Placing an oxetane ring adjacent to a basic nitrogen can lower its pKa, a powerful strategy for reducing off-target effects such as hERG channel inhibition and improving cell permeability.[3]

  • Structural Rigidity and Vectorial Display: The constrained four-membered ring acts as a rigid scaffold, locking relative substituent orientations and presenting them in well-defined three-dimensional vectors for optimal target engagement.

This compound is a quintessential embodiment of these principles. It provides the core oxetane advantages within a familiar amino acid framework, protected for immediate use in peptide synthesis or other coupling reactions, making it an exceptionally efficient tool for lead optimization campaigns.

Chemical Structure and Physicochemical Properties

The formal IUPAC name for the compound is This compound . Its structure is characterized by a central oxetane ring geminally substituted at the 3-position with a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine.

chemical_structure cluster_oxetane cluster_substituents O1 O C2 CH₂ O1->C2 C3 C C2->C3 C4 CH₂ C3->C4 COOH COOH C3->COOH NHBoc NHBoc C3->NHBoc C4->O1 synthesis_workflow start Start: 3-Aminooxetane-3-carboxylic acid dissolve Dissolve in 1:1 Dioxane/Water start->dissolve add_base Add Triethylamine (1.5 equiv.) (Deprotonate Amine) dissolve->add_base add_boc Add (Boc)₂O (1.1 equiv.) (Acylation Reaction) add_base->add_boc stir Stir at RT for 2-4h (Monitor by TLC) add_boc->stir workup Aqueous Workup (Dilute with H₂O, Extract) stir->workup acidify Acidify with Citric Acid (Protonate Carboxylate) workup->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry (Na₂SO₄) & Concentrate extract->dry product Final Product: 3-((Boc)amino)oxetane-3-carboxylic acid dry->product logic_diagram cluster_problem Initial Lead Compound cluster_solution Optimized Candidate problem Problematic Lead (e.g., Piperidine derivative) prop1 High Basicity (pKa > 8.5) -> hERG Liability problem->prop1 prop2 Low Aqueous Solubility -> Poor Bioavailability problem->prop2 prop3 Metabolically Labile Site problem->prop3 logic Strategic Incorporation of 3-((Boc)amino)oxetane-3-carboxylic acid (via amide coupling, etc.) problem->logic solution Optimized Candidate (Incorporating Oxetane Moiety) sol1 Reduced Basicity (pKa ~ 6.5) -> Mitigated hERG Risk solution->sol1 sol2 Increased Solubility -> Improved PK Profile solution->sol2 sol3 Blocked Metabolic Hotspot solution->sol3 logic->solution

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing the "drug-like" characteristics of therapeutic candidates.[1][2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture.[1][3][4][5] This guide focuses on a specific, highly functionalized building block: 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid .

This compound is of particular interest to researchers and drug development professionals for several reasons. It combines the beneficial properties of the oxetane core with the functionalities of a protected amino acid. The 3,3-disubstitution pattern is known to confer enhanced chemical stability to the oxetane ring, mitigating concerns about ring-opening that have historically limited the use of such motifs.[2][6] The tert-butoxycarbonyl (Boc) protecting group offers robust, acid-labile protection of the amino function, making it a versatile intermediate for peptide synthesis and other organic transformations.[][8]

This technical whitepaper provides a comprehensive analysis of the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its expected properties, followed by detailed, field-proven experimental protocols to empower researchers to quantitatively assess its behavior in various environments. The causality behind experimental choices will be explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data.

Part 1: Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its behavior in solution and under stress. Understanding these individual components is key to predicting its overall properties.

The 3,3-Disubstituted Oxetane Core: A Bastion of Stability

The oxetane ring is a strained four-membered heterocycle. While this strain can imply reactivity, the substitution pattern is critical.[2] For 3,3-disubstituted oxetanes, the path for external nucleophiles to attack the C-O σ* antibonding orbital is sterically hindered by the substituents at the C3 position.[2] This structural feature imparts significant kinetic stability, particularly towards acid-catalyzed ring-opening, when compared to less substituted oxetanes.[2][9] While concentrated, strong acids can still force the ring to open, these compounds are generally stable under the aqueous pH conditions relevant to pharmaceutical development (pH 1-10).[9]

The Boc-Protecting Group: A Chemist's Switch

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its stability and predictable reactivity.[1]

  • Base and Nucleophile Stability: The Boc group is exceptionally stable under basic conditions and resistant to a wide array of nucleophiles, a property that allows for orthogonal protection strategies in complex syntheses.[1][5][]

  • Acid Lability: Its defining characteristic is its clean and efficient removal under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][8][10] The mechanism involves the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide, leaving the deprotected amine.[10] This lability is the primary anticipated degradation pathway for this molecule under acidic stress.

The Carboxylic Acid Moiety: The Driver of pH-Dependent Solubility

The carboxylic acid group is a key determinant of the molecule's aqueous solubility and its behavior in biological systems.[11]

  • pKa and Ionization: As a weak acid, its ionization state is pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to the highly polar carboxylate anion, which dramatically increases aqueous solubility.[11]

  • Hydrogen Bonding: Both the protonated and deprotonated forms can act as hydrogen bond acceptors, while the protonated form is also a hydrogen bond donor. This contributes to interactions with polar solvents.[12]

The interplay of these functional groups results in a molecule that is a solid at room temperature and is expected to have good solubility in common organic solvents like DMF and DMSO, with pH-dependent solubility in aqueous media.[6][13][14]

Part 2: Experimental Determination of Solubility

A precise understanding of a compound's solubility is critical for everything from designing reliable in vitro assays to developing effective formulations for in vivo studies.[15] We present protocols for both kinetic and thermodynamic solubility, as each provides distinct and valuable information for the drug development process.[16]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[16][17][18]

Methodology: Laser Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well microplate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.[16]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background, indicating the formation of a precipitate.

Causality: This method is termed "kinetic" because it does not measure the true equilibrium state. The compound is rapidly introduced from a supersaturated state (in the DMSO droplet) into the aqueous buffer, and precipitation occurs over a relatively short timeframe. It is a valuable proxy for solubility in high-throughput screening (HTS) applications where compounds are similarly handled.[18]


}

Kinetic Solubility Determination Workflow.

Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states. This is the gold standard for solubility determination and is crucial for formulation and preclinical development.[15][19]

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, 0.1 N HCl, various organic solvents) to each vial.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.[19]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantification: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as a stability-indicating HPLC-UV method (see Part 3.2). A calibration curve prepared with known concentrations of the compound is required.

  • Calculation: The measured concentration of the saturated solution is the thermodynamic solubility.

Causality: The shake-flask method directly measures the point of saturation under equilibrium conditions, providing a true representation of the compound's solubility. The extended incubation period allows the dissolution and precipitation processes to reach a steady state, which is not achieved in the kinetic assay.[19]

Table 1: Representative Data Summary for Solubility Assessment

Assay TypeSolvent SystemTemperature (°C)Measured Solubility (µg/mL)
KineticPBS, pH 7.425[Experimental Value]
ThermodynamicWater25[Experimental Value]
ThermodynamicPBS, pH 7.425[Experimental Value]
Thermodynamic0.1 N HCl (aq)25[Experimental Value]
ThermodynamicDichloromethane25[Experimental Value]
ThermodynamicEthyl Acetate25[Experimental Value]
ThermodynamicAcetonitrile25[Experimental Value]

Part 3: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[3][13][20][21]

Principles of Forced Degradation

The goal is to subject the compound to stress conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[20] The target is typically 5-20% degradation of the active ingredient to ensure that degradation products are formed at concentrations that can be reliably detected and identified.[3]

Anticipated Degradation Pathways:

  • Acid Hydrolysis: The primary expected degradation will be the acid-catalyzed cleavage of the Boc protecting group to yield 3-aminooxetane-3-carboxylic acid.[1][8] Under more forcing conditions (e.g., strong acid, elevated temperature), subsequent ring-opening of the oxetane core is a possibility.[2][6]

  • Base Hydrolysis: The compound is expected to be highly stable. The Boc group is resistant to base, and the oxetane ring is also stable under basic conditions.[1][9] The carboxylate salt will form, but no degradation is anticipated.

  • Oxidation: The molecule lacks obvious sites for oxidation, suggesting it will be relatively stable to oxidative stress.

  • Thermal & Photolytic Stress: Stability under thermal and light stress must be determined experimentally, as degradation is difficult to predict.

Protocol for a Comprehensive Forced Degradation Study

1. Analytical Method Development: Stability-Indicating HPLC-UV

A robust, stability-indicating HPLC method is the cornerstone of any degradation study. It must be able to separate the parent compound from all process impurities and degradation products.[22]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detector, wavelength selected based on the UV absorbance maximum of the compound (likely ~200-220 nm, as it lacks a strong chromophore).[23]

  • Gradient Elution: A gradient from low to high organic modifier (Mobile Phase B) is typically required to elute the polar parent compound and any potential non-polar degradants.[22]

  • Validation: The method's specificity is confirmed by demonstrating peak purity for the parent compound in stressed samples using a photodiode array (PDA) detector.

2. Execution of Stress Conditions

For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and analyzed at various time points (e.g., 0, 4, 8, 24, 48 hours). A control sample, protected from the stress condition, is analyzed in parallel.

  • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid compound (e.g., at 80°C) and a solution of the compound in a neutral solvent.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[21]

3. Sample Analysis and Data Interpretation

  • Inject samples from each time point onto the HPLC system.

  • Calculate the percentage of parent compound remaining.

  • Determine the percentage of each degradation product formed (as % of total peak area).

  • Perform mass balance calculations to ensure all major degradants are accounted for.


}

Forced Degradation Study Workflow.

Table 2: Example Data Template for Forced Degradation Study

Stress ConditionTime (h)Parent Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)Observations
0.1 N HCl, 60°C0100.00.00.00.0100.0Clear solution
2485.214.1 (Boc cleavage)0.014.199.3Clear solution
0.1 N NaOH, 60°C2499.80.00.00.2100.0No degradation
3% H₂O₂, RT2499.50.00.00.5100.0No degradation
Thermal, 80°C2499.90.00.00.1100.0No degradation
Photolytic2499.70.00.00.3100.0No degradation

Conclusion and Implications for Drug Development

This compound is a promising building block that leverages the stability of a 3,3-disubstituted oxetane core. This guide provides the theoretical framework and practical, detailed protocols for rigorously evaluating its solubility and stability.

Based on its structure, the compound is predicted to exhibit excellent stability under basic, oxidative, thermal, and photolytic conditions. The primary liability is the acid-labile Boc group, which is a designed feature for synthetic utility rather than a flaw. The underlying 3-aminooxetane-3-carboxylic acid core is expected to be highly robust. Its solubility profile will be dictated by the carboxylic acid, suggesting low solubility at acidic pH and significantly higher solubility in neutral to basic aqueous media, along with good solubility in polar organic solvents.

By executing the protocols detailed herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to confidently incorporate this valuable building block into their discovery programs, enabling the creation of next-generation therapeutics with optimized physicochemical and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • National Center for Biotechnology Information. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. [Link]

  • ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation. [Link]

  • National Center for Biotechnology Information. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

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Commercial availability of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Building Block

This compound, commonly referred to as Boc-Aoc(Oxa)-OH, is a non-canonical amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its structure features a four-membered oxetane ring, which imparts unique conformational constraints and physicochemical properties compared to more conventional cyclic or linear structures.[1][2] The oxetane moiety, being a bioisostere for gem-dimethyl or carbonyl groups, can improve metabolic stability, aqueous solubility, and cell permeability, making it a valuable building block for novel therapeutic agents.[2]

The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for its seamless integration into standard peptide synthesis workflows, providing a stable and readily cleavable handle for controlled chemical transformations.[1] This guide provides a comprehensive overview of the commercial availability, sourcing considerations, and key technical aspects for researchers looking to incorporate this versatile molecule into their development programs.

Key Compound Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1159736-25-0[3][4][5]

  • Molecular Formula: C9H15NO5[1][5]

  • Molecular Weight: 217.22 g/mol [1][4]

Commercial Sourcing and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both small-scale research and larger development needs. Availability is generally good, though lead times can vary. The compound is typically supplied as a solid with a purity of 97% or higher.[4]

When procuring this reagent, it is critical to evaluate suppliers based on purity, availability of analytical documentation (Certificate of Analysis), and consistency of supply.

Table 1: Comparison of Commercial Suppliers

SupplierCatalog Number (Example)PurityAvailable Quantities
Sigma-Aldrich SY3371476842 (via Synthonix)97%500 mg, 1 g, 5 g
Smolecule S14589059In StockCustom
CP Lab Safety -min 97%500 mg[5]
BLDpharm --Custom Inquiry
AChemBlock C-3395 (unprotected version)97%Custom Inquiry

Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.

Sourcing Considerations:

  • Purity: For most applications, a purity of ≥97% is recommended.[4][5] Impurities can interfere with subsequent reactions, leading to complex purification challenges.

  • Documentation: Always request a Certificate of Analysis (COA) for each batch. This document provides critical data on purity, identity (confirmed by methods like NMR or MS), and other quality control parameters.

  • Shipping and Storage: The compound is typically shipped at room temperature but should be stored in a refrigerator upon receipt.[4] It is also noted to be moisture-sensitive.[6]

Scientific and Technical Profile

Chemical Properties and Stability

The unique structure of this compound is dominated by the strained four-membered oxetane ring.[1] This ring strain influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain nucleophilic conditions.[1] However, under standard peptide coupling and Boc-deprotection conditions, the oxetane core is generally stable.

It is important to note that some oxetane-carboxylic acids can be prone to isomerization, especially when heated.[7] While this specific compound is generally stable at room temperature, prolonged storage or harsh reaction conditions should be approached with caution.[7]

  • Physical Form: Solid[4]

  • Solubility: Slightly soluble in water, with better solubility in common organic solvents.[6][8]

  • Storage: Refrigerator, keep container tightly closed in a dry, well-ventilated place.[4][6]

General Synthesis and Quality Control

Commercially, the synthesis of this compound typically involves the formation of the oxetane ring, followed by the introduction of the Boc-protected amino group and the carboxylic acid functionality.[1] Quality control is paramount, and reputable suppliers will provide analytical data to confirm the structure and purity of the material. Common analytical techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Application Workflow: Integration into Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is its use as a building block in peptide synthesis. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.

Experimental Protocol
  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Activation of Boc-Aoc(Oxa)-OH:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent such as HATU (2-4 eq.) and a base like Diisopropylethylamine (DIPEA) (4-8 eq.).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling (disappearance of the primary amine).

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the Boc protecting group.

    • This reveals a new N-terminal amine on the oxetane moiety, ready for the next coupling step.

  • Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF.

This cycle can be repeated to extend the peptide chain further.

Workflow Visualization

SPPS_Workflow cluster_deprotection Step 3: Deprotection Boc_AA Boc-Aoc(Oxa)-OH Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Coupling_Reagents HATU / DIPEA in DMF Resin_Peptide Resin-Bound Peptide (Free Amine) Coupled_Peptide Resin-Bound Peptide (Boc-Aoc(Oxa) Added) Resin_Peptide->Coupled_Peptide TFA_DCM TFA in DCM Coupled_Peptide->TFA_DCM Final_Peptide Resin-Bound Peptide (New Free Amine)

Caption: Workflow for incorporating Boc-Aoc(Oxa)-OH in SPPS.

Conclusion

This compound is a readily available and highly valuable building block for modern drug discovery. Its unique structural and physicochemical properties offer a strategic advantage in designing novel therapeutics with improved pharmacological profiles. While sourcing this reagent is straightforward, researchers must prioritize supplier qualification based on purity, documentation, and reliability to ensure the integrity and reproducibility of their scientific endeavors. A thorough understanding of its chemical properties, handling requirements, and application workflows is essential for its successful implementation in research and development.

References

  • (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid - Smolecule. (URL: )
  • 3-Boc-Amino Oxetane-3-Carboxylic Acid at best price in Bengaluru - IndiaMART. (URL: [Link])

  • Boc-8-aoc-oh - 25 G - Tebubio. (URL: [Link])

  • The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition [QjuwCtDe]. (URL: [Link])

  • 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg - CP Lab Safety. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (URL: [Link])

  • EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google P

Sources

Spectroscopic Characterization of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The unique strained oxetane ring, coupled with the versatile Boc-protected amine and a carboxylic acid moiety, makes this compound a cornerstone for the synthesis of novel therapeutics. Understanding its structural features through spectroscopic analysis is paramount for its effective utilization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Key Features

This compound (CAS No: 1159736-25-0, Molecular Formula: C₉H₁₅NO₅) possesses a unique 3,3-disubstituted oxetane core.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amino functionality, a critical aspect in multi-step organic synthesis.[2] The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. The inherent ring strain of the oxetane moiety can influence the reactivity and conformation of the molecule.[3]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~5.5-6.0br s1H-NH -Boc
~4.8-5.0d2HOxetane -CH₂ -O
~4.6-4.8d2HOxetane -CH₂ -O
1.45s9H-C(CH₃ )₃

Interpretation of ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (10-12 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Amide Proton (-NH-Boc): A broad singlet is anticipated between 5.5 and 6.0 ppm for the carbamate proton.

  • Oxetane Protons (-CH₂-O): The four protons of the oxetane ring are diastereotopic due to the chiral center at C3. They are expected to appear as two distinct doublets (or more complex patterns depending on the solvent and temperature) in the range of 4.6-5.0 ppm. The geminal and vicinal couplings would lead to this splitting pattern.

  • Tert-butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~175-178C OOH
~155-157-NH-C O-O-
~80-82-O-C (CH₃)₃
~78-80Oxetane -C H₂-O
~58-60C -3 of Oxetane
~28-29-C(C H₃)₃

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the carboxylic acid carbonyl (~175-178 ppm) and the carbamate carbonyl (~155-157 ppm).

  • Quaternary Carbons: The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, and the C3 of the oxetane ring at approximately 58-60 ppm.

  • Oxetane Methylene Carbons: The two equivalent methylene carbons of the oxetane ring should appear around 78-80 ppm.

  • Tert-butyl Methyl Carbons: A single resonance at around 28-29 ppm is characteristic of the three equivalent methyl carbons of the Boc group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Carbamate)
~2980, 2930, 2870MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Carbamate)
~1520MediumN-H bend (Amide II)
~1250, 1160StrongC-O stretch (Carbamate and Carboxylic acid)
~980MediumC-O-C stretch (Oxetane ring)

Interpretation of IR Spectrum:

  • O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • N-H Stretch: A medium intensity peak around 3350 cm⁻¹ is expected for the N-H stretching of the carbamate.

  • C-H Stretches: Absorptions in the 2980-2870 cm⁻¹ region are due to the C-H stretching vibrations of the tert-butyl and oxetane methylene groups.

  • C=O Stretches: Two strong and distinct carbonyl absorption bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the carbamate C=O stretch is expected at a slightly lower wavenumber, around 1690 cm⁻¹.

  • N-H Bend: The N-H bending vibration (Amide II band) of the carbamate is expected around 1520 cm⁻¹.

  • C-O Stretches: Strong bands in the 1250-1160 cm⁻¹ region correspond to the C-O stretching vibrations of the carboxylic acid and the carbamate.

  • Oxetane Ring Vibration: A characteristic absorption for the C-O-C stretching of the oxetane ring is expected around 980 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (ESI+)
m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
218.1023[M+H]⁺ (Protonated molecule)
240.0842[M+Na]⁺ (Sodium adduct)
162.0761[M+H - C₄H₈]⁺ (Loss of isobutylene)
118.0504[M+H - C₅H₉NO₂]⁺ (Loss of Boc group) or [M+H - 100]
74.0242[C₃H₄NO]⁺ (Fragment from oxetane ring cleavage)
57.0704[C₄H₉]⁺ (tert-butyl cation)

Interpretation of Mass Spectrum:

Under Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 218.1023 and the sodium adduct [M+Na]⁺ at m/z 240.0842 are expected to be observed. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation is the loss of the entire Boc group (101 Da), resulting in the protonated 3-aminooxetane-3-carboxylic acid. The tert-butyl cation at m/z 57 is also a very common and often abundant fragment for compounds containing a Boc group.

Fragmentation M_H [M+H]⁺ m/z = 218.1023 frag1 [M+H - C₄H₈]⁺ m/z = 162.0761 M_H->frag1 - C₄H₈ frag2 [M+H - C₅H₉NO₂]⁺ m/z = 118.0504 M_H->frag2 - C₅H₉NO₂ frag3 [C₄H₉]⁺ m/z = 57.0704 M_H->frag3

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Infusion Analysis:

    • Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • LC-MS Analysis:

    • For analysis of complex mixtures or to assess purity, inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer.

    • Use a suitable column (e.g., C18) and a gradient elution profile.

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 218.1) and inducing fragmentation to obtain a product ion spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural characterization of this compound. The predicted NMR, IR, and MS data are consistent with the assigned structure and highlight the key features of the Boc-protecting group, the carboxylic acid functionality, and the oxetane ring. This information is crucial for confirming the identity and purity of the compound, as well as for monitoring its transformations in synthetic applications. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for researchers in their endeavors to utilize this versatile building block for the advancement of chemical and pharmaceutical sciences.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • CP Lab Safety. 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. [Link]

  • Arote, S. R., & Chaskar, A. C. (2017). Boc-protection of amines: A review. Tetrahedron, 73(34), 5095-5134.
  • ChemMole. The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition. [Link]

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Role of oxetane ring in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Oxetane Ring in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug discovery. Among these, the oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif. Its unique combination of polarity, metabolic stability, and conformational rigidity allows it to serve as a versatile tool for enhancing aqueous solubility, improving pharmacokinetic profiles, and optimizing ligand-receptor interactions. This guide provides an in-depth exploration of the multifaceted role of oxetanes in drug design, synthesizing technical details with field-proven insights. We will dissect the fundamental physicochemical properties imparted by the oxetane moiety, examine its application as a bioisosteric replacement for less favorable functional groups, and present case studies of its successful implementation in clinical candidates. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and characterization of oxetane-containing compounds, providing researchers with a practical framework for leveraging this powerful chemical tool.

The Rise of the Oxetane: A Strategic Tool in Drug Design

For decades, medicinal chemists have grappled with the challenge of balancing the often-competing demands of potency, selectivity, and drug-like properties. A common failure point in the drug development pipeline is poor physicochemical properties, such as low aqueous solubility and rapid metabolic degradation, which can lead to poor bioavailability and limit therapeutic efficacy. The oxetane ring has gained significant traction as a "magic bullet" of sorts to address these issues.

The "oxetane effect" is not a single phenomenon but rather a collection of beneficial properties that arise from its unique structure:

  • Polarity and Hydrogen Bond Acceptor Strength: The oxygen atom in the oxetane ring is a strong hydrogen bond acceptor, which can significantly improve interactions with water molecules, thereby boosting aqueous solubility. This is a critical advantage, as poor solubility remains a major hurdle for many promising drug candidates.

  • Metabolic Stability: Oxetanes are generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This makes them excellent replacements for more metabolically labile groups, such as gem-dimethyl or ether functionalities, leading to an extended plasma half-life.

  • Low Lipophilicity: Despite its polarity, the oxetane ring has a relatively low impact on a molecule's overall lipophilicity (logP). This allows for the enhancement of solubility without a concomitant increase in lipophilicity, which can be associated with off-target effects and toxicity.

  • Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can help to lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to its target receptor and potentially increasing potency.

Oxetane as a Bioisostere: A Superior Substitute

A key application of the oxetane ring is as a bioisosteric replacement for other common functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The oxetane ring has proven to be a particularly effective bioisostere for the gem-dimethyl and carbonyl groups.

The Oxetane vs. Gem-Dimethyl Group

The gem-dimethyl group is often incorporated into drug candidates to provide steric bulk and block metabolic attack. However, it can also significantly increase lipophilicity, which can be detrimental to a drug's overall profile. The oxetane ring can mimic the steric properties of the gem-dimethyl group while simultaneously improving solubility and metabolic stability.

A prime example of this is seen in the development of inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for the treatment of type 2 diabetes. Replacement of a gem-dimethyl group with an oxetane ring in a series of inhibitors led to a dramatic improvement in aqueous solubility and a more favorable pharmacokinetic profile.

The Oxetane vs. Carbonyl Group

The carbonyl group is a common polar feature in many molecules, but it can be susceptible to metabolic reduction. The oxetane ring can serve as a non-reducible polar mimic of a carbonyl group, maintaining polarity while improving metabolic stability.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the typical effects of replacing a gem-dimethyl group with an oxetane ring on key physicochemical properties.

PropertyParent Compound (with gem-dimethyl)Oxetane-Containing AnalogRationale for Change
Aqueous Solubility LowHighThe oxetane oxygen acts as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (clogP) HighLowerThe polar oxygen atom reduces the overall lipophilicity of the molecule.
Metabolic Stability Moderate to LowHighThe oxetane ring is resistant to CYP450-mediated oxidation.
Molecular Weight XX + 16The replacement adds an oxygen atom and removes two methyl groups, resulting in a net change.
Visualization: Bioisosteric Replacement Strategy

The following diagram illustrates the concept of using an oxetane ring as a bioisosteric replacement for a gem-dimethyl group to improve drug-like properties.

G cluster_0 Parent Molecule cluster_1 Improved Analog Parent Drug Scaffold - High logP - Low Solubility - Metabolic Liability GemDimethyl gem-Dimethyl Group Parent->GemDimethyl Contains Analog Drug Scaffold - Lower logP - High Solubility - Improved Stability Parent->Analog Bioisosteric Replacement Oxetane Oxetane Ring GemDimethyl->Oxetane Replaced by Analog->Oxetane Contains

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane ring.

Case Study: TTP-8307, a Glucokinase Activator

A compelling example of the successful application of oxetane in drug design is the development of TTP-8307, a glucokinase activator for the treatment of type 2 diabetes. The initial lead compound in this series suffered from poor solubility and rapid metabolism. By systematically exploring modifications to the molecule, researchers at TransTech Pharma discovered that the introduction of an oxetane ring at a key position resulted in a remarkable improvement in the compound's profile.

The oxetane-containing analog, TTP-8307, exhibited:

  • A 100-fold increase in aqueous solubility compared to its gem-dimethyl counterpart.

  • Significantly improved metabolic stability in human liver microsomes.

  • Excellent oral bioavailability in preclinical species.

This case study highlights the transformative impact that a single, well-placed oxetane ring can have on the viability of a drug candidate.

Experimental Protocols

To facilitate the practical application of oxetanes in drug discovery, this section provides detailed, step-by-step methodologies for their synthesis and characterization.

Synthesis of a 3-Substituted Oxetane

The following protocol describes a general procedure for the synthesis of a 3-aminooxetane, a common building block in medicinal chemistry, via the Williamson ether synthesis.

Materials:

  • 3-Oxetanol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 3-oxetanol (1.0 eq) in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted oxetane.

Visualization: Synthetic Workflow

G start Start: 3-Oxetanol step1 1. Deprotonation (NaH, DMF, 0°C to RT) start->step1 step2 2. Alkylation (Alkyl Halide, 0°C to RT) step1->step2 step3 3. Aqueous Workup (NH4Cl, Ether Extraction) step2->step3 step4 4. Purification (Column Chromatography) step3->step4 end End: 3-Substituted Oxetane step4->end

Caption: Workflow for the synthesis of a 3-substituted oxetane.

Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of a compound in a buffered aqueous solution.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well microplate.

  • Add 2 µL of the 10 mM DMSO stock of the test compound to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader (e.g., at 620 nm).

  • The kinetic solubility is defined as the concentration at which precipitation is first observed. For a more quantitative assessment, a dilution series can be prepared and the concentration at which the turbidity signal deviates from the baseline can be determined.

Conclusion and Future Outlook

The oxetane ring has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to concurrently address multiple liabilities, including poor solubility and metabolic instability, makes it a highly attractive motif for lead optimization. As our understanding of the subtle interplay between molecular structure and drug-like properties continues to grow, we can expect to see the creative application of oxetanes in an even wider range of therapeutic areas. The development of novel synthetic methodologies to access diverse oxetane-containing building blocks will further accelerate the adoption of this versatile functional group. The "oxetane effect" is a testament to the power of strategic, property-based design in the ongoing quest for safer and more effective medicines.

References

  • Welin, E. R., et al. (2018). The Oxetane Ring in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6365-6387. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry - A European Journal, 20(24), 7202-7217. [Link]

  • Rogers-Evans, M., et al. (2014). The use of oxetanes in drug discovery. Future Medicinal Chemistry, 6(12), 1395-1411. [Link]

  • Scott, J. S., et al. (2013). The oxetane motif in the optimization of a series of 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 285-289. [Link]

  • Freeman, B. A., et al. (2012). Discovery of TTP-8307, a potent and orally bioavailable glucokinase activator. Journal of Medicinal Chemistry, 55(17), 7581-7594. [Link]

An In-Depth Technical Guide to Boc Protection in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful organic synthesis, particularly in the realm of peptide chemistry. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a foundational tool for the temporary masking of amine functionalities. This guide provides an in-depth exploration of the theory, application, and practical nuances of Boc protection, designed to empower chemists with the knowledge to implement this versatile strategy with confidence and precision.

The Chemistry of the Boc Group: A Balance of Stability and Lability

The widespread utility of the Boc protecting group stems from its unique combination of stability under a variety of reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments. This "quasi-orthogonal" nature, particularly in the context of solid-phase peptide synthesis (SPPS), allows for the selective deprotection of the α-amino group of an amino acid without disturbing other acid-labile side-chain protecting groups, such as benzyl ethers and esters.[1][2]

The Boc group is a carbamate that effectively reduces the nucleophilicity of the amine nitrogen, rendering it inert to coupling reagents and other electrophiles.[3] Its stability profile is a key advantage:

  • Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of strong bases and a wide array of nucleophiles, a critical feature for orthogonal protection strategies.[3][4]

  • Resistance to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, offering a distinct advantage in complex synthetic routes where other protecting groups need to be selectively removed.[3]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[3][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[6] The subsequent collapse of the tetrahedral intermediate expels a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate, yielding the N-Boc protected amino acid. The unstable tert-butoxycarbamic acid readily decomposes to tert-butanol and carbon dioxide.[6]

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4][7] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[4][7] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][7] The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[4][7] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt.[7]

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols: A Practical Guide

The successful implementation of Boc protection and deprotection hinges on carefully controlled experimental conditions. The following protocols provide a detailed, step-by-step guide for these key transformations.

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate under aqueous alkaline conditions.[3][5]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water (or THF and water).

  • Add a solution of NaOH or NaHCO₃ to adjust the pH to approximately 9-10.

  • To the stirred solution, add (Boc)₂O portion-wise or as a solution in the organic co-solvent.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol for Boc Deprotection

This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, thioanisole, or triisopropylsilane - optional, but recommended)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM.

  • If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger (typically 5% v/v).

  • Cool the solution in an ice bath.

  • Add TFA to the solution (typically 25-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

  • Isolate the product by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.

Strategic Considerations in Peptide Synthesis

The choice between the two dominant strategies in solid-phase peptide synthesis, Boc/Bzl and Fmoc/tBu, is a critical decision that impacts the overall success of the synthesis.[8][9]

The Boc/Bzl Strategy

This classical approach utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[1][8]

  • Deprotection: The Boc group is removed at each cycle with a moderately strong acid like TFA.[8]

  • Final Cleavage: Side-chain protecting groups and cleavage from the resin are achieved simultaneously using a very strong acid, such as hydrofluoric acid (HF).[1][8]

Advantages:

  • Can be advantageous for the synthesis of hydrophobic or aggregation-prone peptides, as the acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.

  • Generally lower cost of reagents compared to the Fmoc strategy.[]

Disadvantages:

  • The repetitive use of acid for deprotection can lead to side reactions.[11]

  • The final cleavage with HF is a hazardous procedure that requires specialized equipment.

Orthogonality and Comparison with Fmoc

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy offers a milder alternative to the Boc/Bzl approach.[8] The key difference lies in the orthogonality of the protecting groups:

  • Fmoc/tBu: The Fmoc group is base-labile (removed with piperidine), while the tert-butyl-based side-chain protecting groups are acid-labile (removed with TFA).[8][] This true orthogonality allows for a wider range of sensitive amino acids and post-translational modifications to be incorporated.[8]

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
α-Amino Deprotection Moderate Acid (e.g., TFA)[8]Base (e.g., Piperidine)[8]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong Acid (e.g., HF)[8]Strong Acid (e.g., TFA)[8]
Orthogonality Quasi-orthogonal[1]Orthogonal[8]

Troubleshooting and Safety

Side Reactions:

  • Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, such as those of tryptophan and methionine.[4][12] The use of scavengers is crucial to mitigate this side reaction.[4][12]

  • Diketopiperazine formation: In SPPS, after the deprotection of the second amino acid, the free N-terminus can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and chain termination. This is more prevalent with certain amino acid sequences.

Safety Precautions:

  • Di-tert-butyl dicarbonate ((Boc)₂O): While relatively stable, it is a lachrymator and should be handled in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a fume hood.

  • Pressure Build-up: Both the protection and deprotection reactions release CO₂ gas.[6][7] It is essential to ensure that the reaction vessel is not sealed to avoid pressure build-up.[6][7]

Conclusion

The Boc protecting group remains a vital tool in the synthetic chemist's repertoire. Its predictable reactivity, coupled with a deep understanding of its mechanistic nuances, allows for its strategic application in the synthesis of complex molecules, from simple protected amino acids to intricate therapeutic peptides. While the Fmoc strategy has become the method of choice for many routine applications, the Boc/Bzl approach offers distinct advantages in specific scenarios and continues to be a powerful and relevant methodology in the field of peptide and medicinal chemistry.

References

Unlocking New Modalities in Drug Design: The Physicochemical Landscape of Oxetane-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of strained ring systems into molecular scaffolds represents a pivotal strategy in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a cornerstone motif for modulating the physicochemical properties of drug candidates.[1][2] When integrated into amino acid structures, oxetanes bestow a unique combination of properties—polarity, metabolic stability, and profound conformational influence—that are highly sought after in drug discovery.[3][4] This guide provides an in-depth exploration of the synthesis and key physicochemical characteristics of oxetane-containing amino acids. We will dissect the causal relationships behind their impact on lipophilicity, basicity, and metabolic fate, and provide validated, step-by-step experimental protocols for their characterization. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage these powerful building blocks to overcome challenges in drug development, from poor solubility to rapid metabolic clearance.

The Rationale: Why Oxetanes? A Paradigm Shift in Bioisosterism

The strategic replacement of common functional groups with bioisosteres—substituents that retain similar biological activity while improving disposition—is a fundamental tactic in medicinal chemistry. The oxetane ring has proven to be a uniquely versatile bioisostere for two ubiquitous groups: the gem-dimethyl and the carbonyl.[1][5]

  • Gem-Dimethyl Isostere: The oxetane motif occupies a similar molecular volume to a gem-dimethyl group but introduces a strong dipole moment. This allows for the introduction of steric bulk without the associated penalty of increased lipophilicity, often leading to dramatic improvements in aqueous solubility.[4][6]

  • Carbonyl Isostere: The oxetane's oxygen atom is an effective hydrogen bond acceptor, mimicking the properties of a carbonyl group.[3][6] However, the oxetane is significantly more resistant to metabolic degradation, offering a solution to circumvent enzymatic liabilities associated with ketones and amides.[4][6]

This dual-purpose bioisosterism, combined with the inherent three-dimensionality of the ring, allows chemists to fine-tune drug-like properties with remarkable precision.[2]

G cluster_0 Traditional Scaffold cluster_1 Oxetane Bioisostere A Scaffold-C(CH3)2-R C Scaffold-Oxetane-R A->C Replaces gem-dimethyl - Increases polarity - Reduces lipophilicity B Scaffold-C=O-R B->C Replaces carbonyl - Maintains H-bond acceptance - Increases metabolic stability

Caption: Oxetane as a versatile bioisosteric replacement.

Synthesis of Oxetane Amino Acid Building Blocks

The accessibility of oxetane-containing building blocks is crucial for their widespread adoption. While numerous synthetic routes exist, a common and efficient strategy for producing δ-amino acid derivatives involves a Horner-Wadsworth-Emmons reaction with oxetan-3-one, followed by an aza-Michael addition.[7][8]

This two-step process reliably yields the desired amino acid precursors, which can then be further elaborated.[7][8] More recent advancements, such as metallaphotoredox-catalyzed methods, are further expanding the diversity of accessible oxetane amino acids.[2][9]

Core Physicochemical Properties and Their Modulation

The true value of oxetane amino acids lies in their ability to predictably and profoundly alter a molecule's physicochemical profile.

Lipophilicity (LogP/LogD): Enhancing Aqueous Solubility

A primary challenge in drug development is overcoming poor aqueous solubility, which can severely limit bioavailability. The inherent polarity of the oxetane ring provides a powerful tool to address this issue. Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can significantly lower the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[5][6]

Table 1: Impact of Oxetane Substitution on Lipophilicity

Compound Pair Isosteric Group cLogP (Analog) cLogP (Oxetane) ΔcLogP Key Takeaway
Pair A gem-dimethyl 3.5 1.8 -1.7 Significant reduction in lipophilicity.[6]
Pair B Carbonyl 2.1 1.9 -0.2 Modest reduction, but with added metabolic stability.[6]

| Pair C | Cyclopropyl | 2.9 | 1.8 | -1.1 | Oxetane is substantially more polar.[10] |

Note: cLogP values are representative calculations to illustrate the trend.

This protocol provides a standardized method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test amino acid derivative in DMSO.

    • Prepare a buffer solution of 100 mM sodium phosphate at pH 7.4.

    • Pre-saturate n-octanol with the pH 7.4 buffer and, conversely, the pH 7.4 buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer.

    • Spike in 10 µL of the 10 mM stock solution of the test compound. The final nominal concentration will be 50 µM.

    • Cap the vial tightly and shake on a flatbed shaker at room temperature for 2 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully remove a known aliquot (e.g., 100 µL) from both the n-octanol (top) and aqueous (bottom) layers.

    • Dilute each aliquot into a suitable solvent (e.g., methanol) for analysis.

    • Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the LogD value using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Amine Basicity (pKa): Mitigating Off-Target Effects

The basicity of amine groups is a critical parameter that influences a drug's absorption, distribution, and potential for off-target toxicities, such as hERG channel inhibition.[1] The powerful inductive electron-withdrawing effect of the oxetane's oxygen atom can dramatically reduce the pKa of a nearby amine.[2][11] This effect is highly dependent on the distance between the oxetane and the amine.

  • α-substitution: Reduces pKa by ~2.7 units.[2][11]

  • β-substitution: Reduces pKa by ~1.9 units.[1]

  • γ-substitution: Reduces pKa by ~0.7 units.[1]

This predictable modulation allows for the fine-tuning of basicity to optimize a compound's pharmacokinetic and safety profile.[1][12] For instance, reducing a high pKa can mitigate issues with lysosomal trapping and improve cell permeability.

Table 2: Influence of Oxetane Position on Proximal Amine pKa

Position of Oxetane Representative pKa (Alkylamine) Representative pKa (Oxetanyl-amine) ΔpKa Significance in Drug Design
α (alpha) ~10.2 ~7.5 -2.7 Drastically reduces basicity; can mitigate hERG liability.[1][11]
β (beta) ~10.1 ~8.2 -1.9 Substantial pKa reduction.[1]

| γ (gamma) | ~10.0 | ~9.3 | -0.7 | Moderate, but potentially useful, pKa tuning.[1] |

Metabolic Stability: Engineering Resistance to Degradation

Rapid metabolic clearance is a leading cause of drug failure. Oxetane-containing amino acids can enhance metabolic stability through several mechanisms:

  • Blocking Labile Sites: The sterically encumbered and chemically robust oxetane ring can be positioned to shield metabolically vulnerable sites from enzymatic attack (e.g., by Cytochrome P450 enzymes).[4][5]

  • Inherent Stability: The oxetane ring itself is generally resistant to metabolic degradation, especially when 3,3-disubstituted.[1][2]

  • Altered Conformation: By inducing specific conformations, the oxetane may orient the molecule in a way that is less favorable for binding to metabolizing enzymes.

Compounds incorporating oxetanes often exhibit significantly lower intrinsic clearance rates in in vitro assays compared to their gem-dimethyl or carbonyl counterparts.[6][13]

This protocol assesses Phase I metabolic stability by measuring the rate of disappearance of a parent compound over time.

G A 1. Prepare Incubation Mix (HLM + Buffer + Test Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH Cofactor) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile with Internal Standard) D->E F 6. Centrifuge & Analyze (LC-MS/MS of Supernatant) E->F G 7. Calculate Half-Life (t½) & Intrinsic Clearance (CLint) F->G

Caption: Workflow for an in vitro metabolic stability assay.

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Setup (in triplicate):

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately remove an aliquot for the T=0 time point and quench it by adding it to a separate plate containing 3 volumes of ice-cold acetonitrile with a suitable internal standard.

    • Continue incubating and remove aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), quenching each in the same manner.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and vortex the quench plate.

    • Centrifuge the plate at 4000 x g for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which equals the elimination rate constant (-k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: (0.693 / t½) * (Incubation Volume / HLM Protein Mass).

Conformational Effects: Inducing Structural Pre-organization

Perhaps the most subtle yet powerful attribute of oxetane amino acids is their influence on peptide and molecule conformation. The rigid, four-membered ring introduces a distinct "kink" or turn in a flexible chain.[10][14]

This has profound implications for peptide and macrocycle design:

  • Turn Induction: An oxetane can act as a β-turn mimetic, pre-organizing a linear peptide into a conformation that is favorable for macrocyclization or for binding to a receptor's active site.[10][15]

  • Disruption of Helicity: Conversely, this same turn-inducing propensity leads to the significant disruption of α-helical secondary structures.[14] This effect can be exploited to break undesirable helical motifs.

The ability to control conformation is key to designing molecules with high affinity and selectivity. The conformational impact can be elucidated using 2D NMR spectroscopy.

  • Sample Preparation: Dissolve the oxetane-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, primarily:

    • TOCSY: To assign spin systems corresponding to individual amino acid residues.

    • NOESY or ROESY: To identify through-space correlations between protons that are close to each other (< 5 Å). These Nuclear Overhauser Effect (NOE) signals are the primary source of distance restraints.[16]

  • Data Analysis:

    • Analyze the NOESY/ROESY spectra for key correlations. The presence of dαN(i, i+2) or dNN(i, i+2) NOEs is strong experimental evidence of a turn in the peptide backbone near the oxetane modification.[10]

    • The absence of characteristic (i, i+3) and (i, i+4) NOEs indicates a disruption of helical structure.[14]

  • Structure Calculation (Optional): Use the identified NOE distance restraints as input for molecular dynamics simulation software to generate a calculated ensemble of low-energy solution-state conformations.

G cluster_0 Linear Peptide Backbone cluster_1 Oxetane-Modified Backbone a1 AA1 a2 AA2 a1:e->a2:w -CO-NH- a3 AA3 a2:e->a3:w -CO-NH- a4 AA4 a3:e->a4:w -CO-NH- a5 AA5 a4:e->a5:w -CO-NH- b1 AA1 b2 AA2 b1:e->b2:w -CO-NH- b3 Oxetane Amino Acid b2:e->b3:w -CO-NH- b4 AA4 b2->b4 Turn/Kink Induced b3:s->b4:w -CO-NH- b5 AA5 b4:e->b5:w -CO-NH-

Caption: Conformational "kink" induced by an oxetane amino acid.

Conclusion and Future Outlook

Oxetane-containing amino acids are no longer a synthetic novelty but a validated and powerful class of building blocks for modern drug discovery. Their ability to simultaneously improve solubility, metabolic stability, and basicity while imparting conformational rigidity provides a multi-parameter optimization tool within a single chemical modification. By understanding the fundamental physicochemical principles that govern their behavior and by employing the robust experimental protocols detailed in this guide, researchers can rationally design next-generation therapeutics that overcome long-standing ADME and toxicity hurdles. The continued development of novel synthetic routes will only broaden the chemical space accessible, further cementing the role of the humble oxetane as an indispensable tool in the medicinal chemist's arsenal.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - ACS Fall 2025. American Chemical Society. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties. Taylor & Francis Online. [Link]

  • Application of Bioisosteres in Drug Design. University of North Carolina. [Link]

  • Synthesis of oxetane amino acids | Download Scientific Diagram. ResearchGate. [Link]

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  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

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  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. ResearchGate. [Link]

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  • Oxetanes as Unique Building Blocks in Medicinal Chemistry. J-Stage. [Link]

  • Oxetane modified cyclic peptides by disulphide bond... ResearchGate. [Link]

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  • Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Rockefeller University Press. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • Experimental lipophilicity scale for coded and noncoded amino acid residues. Royal Society of Chemistry. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. [Link]

  • logP and solubility for Amino Acids and peptides. Computational Chemistry List. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]

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  • (PDF) ChemInform Abstract: Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: Strategies for Amide Bond Formation with 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Oxetane Motif in Modern Drug Discovery

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical properties essential for drug efficacy. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid is a key building block that leverages the unique attributes of this four-membered heterocycle. Its structure features a quaternary carbon center substituted with a Boc-protected amine, a carboxylic acid, and the oxetane ring itself. This arrangement offers a unique three-dimensional exit vector for molecular scaffolding.

The oxetane moiety is prized for its ability to act as a "non-classical" bioisostere for carbonyl and gem-dimethyl groups, often leading to significant improvements in critical drug-like properties.[2][3][4] These enhancements can include increased aqueous solubility, improved metabolic stability, reduced lipophilicity, and modulation of the pKa of nearby functional groups.[1][5] Consequently, the successful and efficient coupling of this building block via amide bond formation is a critical process for researchers aiming to access novel chemical space and develop next-generation therapeutics.[6][7]

This guide provides a detailed protocol for the formation of amide bonds using this compound, addressing the inherent synthetic challenges and offering robust solutions for researchers in drug development.

Core Concepts & Synthetic Challenges

The formation of an amide bond requires the chemical activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7][8] While conceptually straightforward, the unique structure of this compound presents a notable challenge: steric hindrance . The carboxylic acid group is located on a fully substituted α-carbon, which can significantly impede the approach of both the activating agent and the incoming amine nucleophile.[9][10][11] This steric congestion necessitates the careful selection of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and avoid side reactions.[11][12]

A common side reaction, particularly with carbodiimide-based reagents, is the formation of a stable N-acylurea byproduct, which can complicate purification and reduce the yield of the desired amide.[13][14] Therefore, protocols must be designed to maximize the rate of the desired aminolysis over competing pathways.

Coupling Reagent Selection: A Comparative Overview

The choice of coupling reagent is the most critical parameter for successfully synthesizing amides from this sterically hindered building block. Below is a comparison of common reagent classes, with recommendations tailored to this specific application.

Reagent ClassExamplesRecommended BaseKey Strengths & Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU DIPEA, NMMHighly Recommended. These are among the most powerful coupling reagents, known for rapid reaction kinetics and high efficiency with sterically hindered substrates.[6][15][16] HATU is often superior for challenging couplings, exhibiting lower rates of racemization (where applicable) and high yields.[15][16] The reaction requires a non-nucleophilic base.[17]
Phosphonium Salts PyBOP, PyAOP DIPEA, NMMRecommended. Similar in efficacy to uronium salts, phosphonium reagents are very effective for difficult couplings.[6] PyAOP is particularly useful for coupling N-methylated amino acids, a related steric challenge.[16]
Carbodiimides EDC, DIC, DCC None (but requires an additive)Use with Caution. While common and cost-effective, these may be less efficient for this substrate due to steric hindrance.[7] To improve efficiency and suppress side reactions, an additive such as HOBt or HOAt is essential.[17] EDC is water-soluble, which simplifies workup, whereas the DCU byproduct from DCC is insoluble and must be filtered.[15][16]
Acyl Fluoride Precursors BTFFH, TFFH DIPEA, collidineExcellent for Extremely Difficult Cases. In-situ formation of the highly reactive acyl fluoride can overcome severe steric hindrance where other methods fail.[9][10][12] This represents a specialized but powerful strategy.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a robust and generally applicable method using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient uronium salt coupling reagent.

Materials & Reagents
  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Base Addition: Cool the flask in an ice bath to 0 °C. Add DIPEA (2.5 equiv) dropwise to the stirred solution over 2-3 minutes.

  • Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, the water-soluble urea byproduct, and DIPEA salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Visualization of Mechanisms and Workflow

To better illustrate the chemical and procedural steps, the following diagrams are provided.

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Oxetane Acid) ActiveEster O-Acyl Active Ester Acid->ActiveEster + HATU, Base HATU HATU Product Amide Product ActiveEster->Product + R'-NH2 Byproduct HOAt + Urea Byproduct

Caption: Generalized mechanism for uronium salt (HATU) mediated amide bond formation.

Experimental Workflow

Workflow Start 1. Combine Reactants (Oxetane Acid, Amine, HATU) Solvate 2. Dissolve in Anhydrous Solvent (DMF) Start->Solvate Cool 3. Cool to 0 °C Solvate->Cool AddBase 4. Add Base (DIPEA) Cool->AddBase React 5. Stir at Room Temp (4-16h) AddBase->React Monitor 6. Monitor by LC-MS/TLC React->Monitor Workup 7. Aqueous Workup (EtOAc, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry 8. Dry & Concentrate Workup->Dry Purify 9. Flash Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for amide coupling and purification.

Product Characterization and Downstream Processing

Characterization

The final purified product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the oxetane ring protons, typically appearing as triplets or multiplets in the 4.5-5.0 ppm region.[18] ¹³C NMR will confirm the presence of the amide carbonyl and the carbons of the oxetane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized amide, matching the calculated molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic amide C=O stretch, typically around 1640-1680 cm⁻¹.

Boc Group Deprotection

For many applications, the Boc protecting group must be removed to liberate the free amine for further functionalization. This is reliably achieved under acidic conditions.

  • Standard Protocol: The Boc-protected amide is dissolved in dichloromethane (DCM) and treated with an excess of trifluoroacetic acid (TFA) (e.g., 20-50% TFA in DCM). The reaction is typically complete within 1-2 hours at room temperature.[19][20]

  • Post-Deprotection: After deprotection, the acid is removed under reduced pressure, and the resulting amine salt can be used directly or neutralized with a base to yield the free amine.[21]

Conclusion

While the steric hindrance of this compound presents a challenge, the use of modern, high-efficiency coupling reagents like HATU provides a reliable and robust pathway to the desired amide products. The protocol detailed herein offers a validated starting point for researchers. Careful execution of the reaction and purification steps will enable the successful incorporation of this valuable oxetane-containing building block into diverse molecular scaffolds, facilitating the exploration of new chemical entities in drug discovery programs.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Preparation of amides using DCC (video). Khan Academy. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition. Unknown Source.

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. CP Lab Safety. Available at: [Link]

  • Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(15), 6126–6129. Available at: [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Application of the oxetane motif in drug discovery. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. Semantic Scholar. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate. Available at: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

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Application Note: Strategic Incorporation of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid (Boc-Oxo-OH) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Oxetane Moiety as a Tool for Peptide Optimization

The strategic modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles.[1] The incorporation of non-proteinogenic amino acids offers a powerful method to modulate the biological and physical properties of these molecules. Among these, 3-aminooxetane-3-carboxylic acid (Oxo), a conformationally constrained α-amino acid, has emerged as a valuable building block.[2]

This guide provides a comprehensive overview and detailed protocols for the application of its N-terminally protected form, 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxo-OH) , in Boc-chemistry solid-phase peptide synthesis (SPPS).

The oxetane ring, a four-membered cyclic ether, is not merely a steric novelty; its incorporation imparts significant and beneficial changes to a peptide's character:

  • Enhanced Proteolytic Resistance: When used as a dipeptide isostere to replace a scissile amide bond, the resulting oxetanylamine fragment confers significant resistance to enzymatic degradation.[1][2]

  • Improved Physicochemical Properties: The polar and sp³-rich nature of the oxetane ring can enhance aqueous solubility, disrupt planarity, and reduce the lipophilicity often associated with other constraining groups like gem-dimethyl functionalities.[2][3]

  • Conformational Control: The rigid, three-dimensional structure of the oxetane ring introduces a distinct "kink" or turn into the peptide backbone.[1] This pre-organization can be strategically employed to stabilize specific secondary structures, enhance receptor binding affinity, and dramatically improve the efficiency of challenging macrocyclizations.[4][5] It is important to note, however, that this same property can be disruptive to α-helical structures.[6]

By leveraging Boc-Oxo-OH in SPPS, researchers can access novel peptidomimetics with enhanced drug-like properties, moving beyond the limitations of the canonical amino acid palette.

Physicochemical Properties and Handling

Proper handling and characterization of the building block are critical for successful synthesis.

PropertyValueCitation / Note
Chemical Name This compound
Abbreviation Boc-Oxo-OH
Molecular Formula C₁₀H₁₇NO₅Calculated
Molecular Weight 231.24 g/mol Calculated
Appearance Typically a white to off-white solidGeneral observation
CAS Number (unprotected) 138650-24-5For 3-Aminooxetane-3-carboxylic acid.[7]
Solubility Soluble in DMF, NMP, DCM (for coupling)Common solvents for SPPS.[8]
Storage Store at 2-8°C, desiccatedStandard for protected amino acids.

Core Protocol: Incorporation of Boc-Oxo-OH via Boc-SPPS

This section details a robust, manually-operated protocol for the efficient incorporation of the sterically hindered Boc-Oxo-OH residue into a growing peptide chain on a solid support. The process follows the standard Boc-SPPS workflow of deprotection, neutralization, and coupling.[][10]

Diagram: Boc-SPPS Cycle for Boc-Oxo-OH Incorporation

SPPS_Workflow cluster_reagents Reagents & Solvents Resin_Start H₂N-Peptide-Resin (Ready for Coupling) Coupling Step 3: Coupling (Activation & Amide Bond Formation) Resin_Start->Coupling Add Reagents in DMF/NMP BocOxoOH Boc-Oxo-OH BocOxoOH->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Coupling Base Base (DIEA) Base->Coupling Neutralization Step 2: Neutralization Base->Neutralization TFA TFA/DCM Deprotection Step 1: Deprotection (Boc Removal) TFA->Deprotection Resin_Coupled Boc-Oxo-Peptide-Resin Coupling->Resin_Coupled Monitor w/ Kaiser Test Resin_Coupled->Deprotection Wash Deprotection->Neutralization Wash Neutralization->Resin_Start Wash

Caption: Workflow for a single Boc-SPPS cycle.

Materials and Reagents
  • Peptide-resin (e.g., MBHA, PAM resin) with a free N-terminal amine.

  • Boc-Oxo-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DMF.

  • Coupling Reagents: See Table 2 for recommendations.

  • Washing Solvents: DMF, Isopropanol (IPA), DCM.

Step-by-Step Protocol

This protocol assumes a starting scale of 0.2 mmol on a 1 g resin with 0.2 mmol/g loading. Adjust volumes accordingly.

Step 1: Resin Preparation & Swelling

  • Place the peptide-resin in a suitable reaction vessel.

  • Add DCM (10 mL/g resin) and agitate gently for 30 minutes to swell the resin.

  • Drain the DCM.

Step 2: N-Terminal Boc Deprotection

  • Add the deprotection solution (50% TFA/DCM, 10 mL) to the resin. Agitate for 2 minutes and drain.

  • Add a fresh aliquot of deprotection solution (10 mL). Agitate for 20-30 minutes.[8][10]

  • Drain the TFA solution.

  • Wash the resin thoroughly to remove residual acid:

    • DCM (3 x 10 mL)

    • IPA (2 x 10 mL)

    • DMF (3 x 10 mL)

Step 3: Neutralization

  • Add the neutralization solution (10% DIEA/DMF, 10 mL) to the resin. Agitate for 2 minutes and drain.

  • Repeat the neutralization step one more time.

  • Wash the resin with DMF (3 x 10 mL) to remove excess base. The resin now has a free amine ready for coupling.

Step 4: Coupling of Boc-Oxo-OH Rationale: Boc-Oxo-OH is a sterically hindered amino acid, requiring robust activation to achieve efficient coupling and avoid side reactions. Aminium/uronium salt-based reagents like HATU are highly recommended for their speed and efficacy with such residues.[11]

  • Pre-activation: In a separate vial, dissolve Boc-Oxo-OH (4 eq., 0.8 mmol, 185 mg) and a suitable coupling reagent (e.g., HATU, 3.9 eq., 0.78 mmol, 297 mg) in DMF (5 mL).

  • Add DIEA (8 eq., 1.6 mmol, 278 µL) to the activation mixture.

  • Allow the solution to pre-activate for 2-5 minutes at room temperature.[8] The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. If the test is positive, continue coupling for another hour or consider a second coupling (double coupling).

Step 5: Washing

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly to remove all excess reagents and byproducts:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.

Coupling Reagent Selection and Considerations

The choice of coupling reagent is paramount for successfully incorporating Boc-Oxo-OH.

Reagent ClassRecommended ReagentEquivalents (AA:Reagent:Base)Advantages & RationaleCitations
Aminium/Uronium HATU 1 : 0.95 : 2(Top Recommendation) Forms highly reactive OAt esters. The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group makes it exceptionally efficient for sterically hindered couplings, minimizing racemization.[11]
HBTU / HCTU 1 : 0.95 : 2Highly effective and cost-efficient options for routine and difficult couplings. HCTU (based on 6-Cl-HOBt) is slightly more reactive than HBTU.[12] A potential side reaction is guanidinylation of the free amine if excess reagent is used without proper pre-activation.[11][12][11][12]
Phosphonium PyBOP / PyAOP 1 : 1 : 2Excellent reagents that avoid the guanidinylation side reaction associated with uronium salts. PyAOP is the more reactive of the two, analogous to HATU. They are clean and ideal for fragment condensation and cyclization.
Carbodiimide DIC / HOBt 1 : 1.1 : 1.1A cost-effective method. DIC is preferred over DCC in SPPS as the diisopropylurea byproduct is soluble. The use of an additive like HOBt or OxymaPure® is mandatory to suppress racemization and increase reaction speed.[11][13][11][13]

Stability and Final Cleavage

A key concern when incorporating novel building blocks is their stability throughout the synthesis and during the final cleavage from the resin.

  • Stability during SPPS: The oxetane ring is robust and stable under the standard alternating conditions of Boc-SPPS, including repeated exposure to 50% TFA for deprotection and basic conditions for neutralization.[14][15]

  • Final Cleavage: The 3,3-disubstituted oxetane core of Boc-Oxo-OH is sufficiently stable to withstand standard final cleavage conditions using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8][16] While oxetanes can be susceptible to acid-catalyzed ring-opening, the conditions and presence of scavengers (e.g., anisole, cresol) in cleavage cocktails mitigate this risk.[16][17] The final cleavage protocol should be chosen based on the resin type and the other amino acids present in the sequence.

Conclusion

This compound is a powerful and accessible tool for peptide chemists. Its incorporation via standard Boc-SPPS protocols, particularly with the use of high-efficiency coupling reagents like HATU, is straightforward. The resulting modifications can bestow peptides with enhanced proteolytic stability, favorable physicochemical properties, and valuable conformational constraints.[1][2] By following the detailed protocols and considerations outlined in this guide, researchers can confidently integrate this unique building block into their drug discovery and development programs to engineer next-generation peptide therapeutics.

Visual Summary: Structure of Boc-Oxo-OH

Boc_Oxo_OH mol

Caption: Chemical Structure of Boc-Oxo-OH.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science (RSC Publishing). Available at: [Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation. PMC. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC, NIH. Available at: [Link]

  • 3-Aminooxetane-3-Carboxylic Acid. IndiaMART. Available at: [Link]

  • Solid-phase synthesis of oxetane modified peptides. CORE. Available at: [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC, PubMed Central. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

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Coupling reagents for 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Selection of Coupling Reagents for 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid in Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Oxetane-Based Amino Acids

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptide-based drug discovery. This compound is a prime example of such a building block. Its rigid, four-membered oxetane ring acts as a potent turn-inducer, pre-organizing the peptide backbone into specific secondary structures.[1][2] This property is highly advantageous for enhancing metabolic stability, improving cell permeability, and facilitating the synthesis of challenging macrocyclic peptides.[1][2]

However, the very feature that makes this amino acid desirable—its structure—also presents a significant synthetic hurdle. The α-carbon is quaternary and sterically encumbered by the bulky tert-butoxycarbonyl (Boc) protecting group and the rigid oxetane moiety. This steric hindrance dramatically slows the kinetics of amide bond formation, rendering standard peptide coupling conditions inefficient and often leading to incomplete reactions or undesirable side products.[3][4]

This guide provides a detailed analysis of optimal coupling reagents and protocols specifically tailored for the successful incorporation of this challenging amino acid into peptide sequences, ensuring high yields and chemical fidelity.

The Causality of Coupling Difficulty

Effective peptide bond formation relies on the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the free amine of the adjacent amino acid. With sterically hindered amino acids like Boc-Oxetane-OH, several factors conspire to inhibit this process:

  • Steric Shielding: The bulky groups surrounding the carboxylic acid physically block the approach of both the activating agent and the incoming nucleophilic amine.

  • Reduced Reactivity: The electron-donating nature of the adjacent oxygen atom in the oxetane ring can slightly reduce the electrophilicity of the carboxyl carbon.

  • Potential for Instability: While generally stable under coupling conditions, oxetane-carboxylic acids can be prone to isomerization into lactone byproducts under harsh acidic conditions or prolonged heating, though this is less common with modern, mild coupling protocols.[5]

Therefore, overcoming this activation barrier requires the use of highly potent "third-generation" coupling reagents capable of rapidly forming highly reactive activated esters.

Comparative Analysis of High-Efficiency Coupling Reagents

For challenging couplings involving Boc-Oxetane-OH, three classes of reagents have demonstrated superior performance. The choice among them depends on the specific context of the synthesis (solid-phase vs. solution-phase), cost considerations, and safety requirements.

Reagent SystemClassRelative ReactivityRacemization RiskByproduct ProfileKey Advantages
HATU / BaseUronium Salt+++ (Highest)LowBenzotriazole-based; potentially explosive.Gold standard for hindered couplings; extremely fast reaction rates.[6][7][8]
COMU / BaseUronium Salt+++ (Comparable to HATU)Very LowWater-soluble; non-explosive.[9][10]Excellent safety profile; high solubility; easy workup in solution phase.[11][12]
DIC / Oxyma Carbodiimide + Additive++ (High)Very LowSoluble urea; non-explosive.Cost-effective; Oxyma is a superior, safer alternative to HOBt/HOAt.[13][14][15]
Uronium Salts: The Gold Standard for Hindered Systems

Uronium salts, particularly HATU and COMU, are the reagents of choice for the most demanding coupling reactions. They operate by forming highly reactive O-acylisouronium intermediates that rapidly convert to activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU generates a highly reactive OAt active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[16][17] This makes HATU exceptionally effective for acylating sterically hindered N-termini.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a safer, Oxyma-based alternative to HATU.[12][18] It exhibits comparable reactivity without the explosive hazards associated with benzotriazole derivatives.[10] A significant advantage of COMU is that its byproducts are water-soluble, greatly simplifying purification in solution-phase synthesis.[9] Furthermore, its morpholino group enhances solubility in common organic solvents like DMF.[11]

Uronium_Salt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Boc-Oxetane-OH Base Base (DIPEA) ActiveEster Highly Reactive OAt/Oxyma Ester RCOOH->ActiveEster + Uronium + Base Base->RCOOH - H+ Uronium HATU or COMU Uronium->ActiveEster Peptide Coupled Peptide ActiveEster->Peptide + H₂N-Peptide Amine H₂N-Peptide Amine->Peptide

Caption: General mechanism for uronium salt-mediated coupling.
Carbodiimides: The Cost-Effective Powerhouse
  • DIC (N,N'-Diisopropylcarbodiimide) / Oxyma: This combination offers a robust and economical alternative to uronium salts. DIC is a liquid carbodiimide that produces a soluble diisopropylurea (DIU) byproduct, which is easier to remove than the dicyclohexylurea (DCU) from DCC.[13] The key to its efficacy is the additive, Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma has been proven to be a more effective and safer activating agent than the traditional HOBt, minimizing racemization and enhancing coupling efficiency.[15][19] The pre-activation of the carboxylic acid with DIC and Oxyma forms the Oxyma-ester, which then reacts cleanly with the amine.[14]

DIC_Oxyma_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Boc-Oxetane-OH O_acyl O-acylisourea (intermediate) RCOOH->O_acyl + DIC DIC DIC Oxyma Oxyma ActiveEster Oxyma Active Ester O_acyl->ActiveEster + Oxyma Peptide Coupled Peptide ActiveEster->Peptide + H₂N-Peptide Amine H₂N-Peptide

Caption: Mechanism for DIC/Oxyma-mediated coupling.

Validated Experimental Protocols

The following protocols are designed to ensure the successful incorporation of Boc-3-aminooxetane-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or similar resin.

SPPS_Workflow Start Start: Resin with N-terminal Amine Swell 1. Swell Resin (DMF or NMP) Start->Swell Preactivate 2. Pre-activate Boc-Oxetane-OH (5 min) Swell->Preactivate Couple 3. Add to Resin Couple for 2-4 hours Preactivate->Couple Wash1 4. Wash Resin (DMF, DCM) Couple->Wash1 Monitor 5. Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Recouple Double Couple (Repeat steps 2-4) Monitor->Recouple Incomplete Next Continue to next cycle or Cleavage Monitor->Next Complete Recouple->Wash1

Caption: SPPS workflow for coupling the hindered oxetane amino acid.

Materials:

  • Resin with free N-terminal amine

  • Boc-3-aminooxetane-3-carboxylic acid (1.5 - 3.0 equiv.)

  • Coupling Reagent (HATU, COMU, or DIC) (1.45 - 2.9 equiv.)

  • Additive (Oxyma, if using DIC) (1.5 - 3.0 equiv.)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 - 6.0 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection if necessary and wash thoroughly with DMF to expose the free N-terminal amine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-3-aminooxetane-3-carboxylic acid in DMF.

    • For HATU/COMU: Add the uronium salt (0.95 equiv. relative to the acid) and the base (2.0 equiv. relative to the acid). Allow to pre-activate for 2-5 minutes at room temperature.

    • For DIC/Oxyma: Add Oxyma (1.0 equiv. relative to the acid) and cool the solution to 0°C. Add DIC (1.0 equiv. relative to the acid) and pre-activate for 5-10 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel at room temperature for at least 2 hours. For this hindered amino acid, a longer coupling time of 4 hours or even overnight may be necessary.

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Recoupling (If Necessary): If the test is positive (indicating incomplete reaction), drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Solution-Phase Protocol (Using COMU)

This protocol is ideal for fragment condensation where easy removal of byproducts is critical.

Materials:

  • Boc-3-aminooxetane-3-carboxylic acid (1.0 equiv.)

  • Amine component (e.g., H-Peptide-OR) (1.0-1.2 equiv.)

  • COMU (1.0 equiv.)

  • DIPEA (2.0 equiv.)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • Reactant Setup: Dissolve the Boc-3-aminooxetane-3-carboxylic acid and COMU in DMF at room temperature under an inert atmosphere (N₂ or Ar).

  • Activation: Add DIPEA to the solution. The solution may change color, which is characteristic of COMU activation. Stir for 5-10 minutes.

  • Coupling: Add the amine component to the activated mixture. Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and Oxyma), and finally with brine. The water-soluble morpholino urea byproduct from COMU will be efficiently removed during these aqueous washes.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure coupled peptide.

Field-Proven Insights & Troubleshooting

  • Incomplete Coupling: This is the most common issue. Always plan for a double coupling when incorporating this amino acid via SPPS. Using a slight excess of the coupling reagent (e.g., 1.05 equiv relative to the acid) can also help drive the reaction to completion.[12]

  • Base Selection: While DIPEA is standard, for extremely difficult couplings, a more sterically hindered, non-nucleophilic base like 2,4,6-collidine can sometimes prevent side reactions and improve yields.

  • Solvent Choice: NMP can sometimes offer better solvation for growing peptide chains than DMF, potentially improving coupling efficiency in "difficult sequences."

  • Safety: While highly effective, HATU and other benzotriazole-based reagents are potentially explosive and can be allergenic.[10] For process development and scale-up, COMU and DIC/Oxyma are strongly recommended as safer and equally effective alternatives.[12]

By employing these powerful coupling reagents and optimized protocols, researchers can reliably incorporate the structurally unique and valuable this compound, unlocking new possibilities in the design of sophisticated peptide therapeutics.

References

  • COMU; CAS 1075198-30-9. Aapptec Peptides.

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

  • El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(S1).

  • COMU | 1075198-30-9. Biosynth.

  • HATU:a third-generation coupling reagent. ChemicalBook.

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777.

  • HATU coupling. .

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Peptide Coupling Reagents: Selection and Use. [Source not further specified]
  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.

  • HATU - Wikipedia.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.

  • Foley, D. A., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(11), 3295-3301.

  • This compound. Sigma-Aldrich.

  • El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 19(9), 14749-14760.

  • This compound | 1159736-25-0. Sigma-Aldrich.

  • The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition. [Source not further specified]

  • Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry (RSC Publishing).

  • Solid-Phase Synthesis of Oxetane Modified Peptides. Request PDF on ResearchGate.

  • Application of 2-Oxetanemethanamine Analogues in Peptide Synthesis. Benchchem.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403.

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(20), 2919-2932.

  • Shipman, M., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3239-3242.

  • US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.

  • 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid. PubChem.

  • (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid. Smolecule.

  • Difficulties in coupling to conformationally constrained aromatic amino acids. Creighton University.

  • Zaikov, V. V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4940-4944.

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.

Sources

Application Note: Facile and Efficient Deprotection of the Boc Group from 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Small, strained heterocyclic scaffolds are of increasing interest in modern drug discovery due to their ability to impart unique three-dimensional character and improved physicochemical properties to lead compounds.[1][2][3] Among these, the oxetane ring has emerged as a valuable motif, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups, which can enhance metabolic stability and aqueous solubility.[3][4] The compound 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid is a key building block that combines the favorable properties of the oxetane core with the synthetic versatility of an amino acid.[5][6][7] The tert-butoxycarbonyl (Boc) protecting group is widely employed to mask the amino functionality during synthetic manipulations due to its stability under various conditions and its facile, acid-labile nature.[8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient deprotection of the Boc group from this compound to yield the versatile intermediate, 3-aminooxetane-3-carboxylic acid. We will delve into the underlying reaction mechanism, present detailed and validated experimental protocols, offer a comparative analysis of common deprotection methods, and outline robust analytical techniques for reaction monitoring and product characterization. A critical consideration addressed herein is the stability of the 3,3-disubstituted oxetane ring under the acidic conditions required for Boc removal.[1][2][11]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[12][13][14] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[9][12] This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate.[12][13] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the desired free amine.[12][13] The liberated tert-butyl cation can be quenched by various nucleophiles present in the reaction mixture or can deprotonate to form isobutylene gas.[12][15]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - tert-Butyl Cation tert-Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert-Butyl_Cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene - H+ Experimental_Workflow cluster_1 Deprotection Workflow Start Start: Boc-Protected Oxetane Amino Acid Reaction Deprotection Reaction (TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup Workup & Precipitation Monitoring->Workup Complete? Isolation Isolation & Drying Workup->Isolation Characterization Product Characterization (NMR, HPLC, MS) Isolation->Characterization Final_Product Final Product: 3-Aminooxetane-3-carboxylic Acid Salt Characterization->Final_Product

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in contemporary medicinal chemistry.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for medicinal chemists to address key challenges in drug design.[2][3] The incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability by blocking metabolically labile sites, and modulate the basicity of nearby functional groups.[1][4] Notably, the oxetane moiety is often employed as a bioisostere for gem-dimethyl and carbonyl groups, providing a means to fine-tune physicochemical properties while maintaining or improving biological activity.[5][6] This strategic deployment is validated by the presence of oxetane-containing compounds in numerous clinical trials and approved drugs.[4][7]

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid is a particularly valuable building block, possessing a constrained, non-planar structure with orthogonal protecting groups. This allows for selective functionalization at either the amine or the carboxylic acid, enabling the divergent synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this versatile reagent, complete with detailed protocols for the construction of novel heterocyclic systems relevant to drug discovery programs.

Physicochemical Impact of Oxetane Incorporation

The decision to incorporate an oxetane into a drug candidate is often driven by the need to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table summarizes the quantifiable impact of replacing common chemical groups with an oxetane, as established through matched molecular pair analysis.

PropertyComparison GroupImpact of Oxetane IntroductionCitation
Aqueous Solubility gem-DimethylCan increase solubility by a factor of 4 to over 4000.[1]
Lipophilicity (LogD) gem-DimethylTypically results in a significant reduction in lipophilicity.[1]
Amine Basicity (pKa) Proximal AmineAn α-oxetane can lower the pKa of an adjacent amine by ~2.7 units.[1]
Metabolic Stability C-H bondsCan block metabolically weak C-H bonds, improving half-life.[5]

PART 1: Synthesis of Oxetane-Containing Amides as Precursors for Heterocyclic Synthesis

The foundational step in leveraging this compound is the formation of an amide bond. This transformation is critical as it serves as the entry point for a variety of subsequent cyclization strategies.

Causality Behind Experimental Choices:

The selection of an appropriate amide coupling reagent is paramount and depends on the steric and electronic properties of the amine coupling partner, as well as the desired reaction scale and cost-effectiveness.[8]

  • EDC/HOBt System: This is a classic and cost-effective choice for routine amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) acts as an additive to suppress racemization and improve efficiency.[9]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more potent coupling reagent, often used for sterically hindered substrates or when rapid reaction times are required.[7] It typically leads to higher yields and cleaner reactions, albeit at a higher cost.

Experimental Workflow: Amide Bond Formation

G cluster_start Starting Materials cluster_coupling Amide Coupling cluster_workup Work-up & Purification start_acid 3-((Tert-butoxycarbonyl)amino) oxetane-3-carboxylic acid coupling 1. Dissolve reactants in anhydrous DMF/DCM. 2. Add Coupling Reagent (e.g., HATU, EDC/HOBt). 3. Add Base (e.g., DIPEA). 4. Stir at RT. start_acid->coupling start_amine Primary/Secondary Amine (R-NH2) start_amine->coupling workup 1. Aqueous Quench. 2. Extraction with EtOAc. 3. Wash with brine. 4. Dry over Na2SO4. coupling->workup purify Column Chromatography workup->purify product N-Substituted 3-((Tert-butoxycarbonyl)amino) oxetane-3-carboxamide purify->product

Caption: General workflow for amide coupling.

Protocol 1.1: General Amide Coupling using HATU

This protocol is recommended for its high efficiency and broad substrate scope.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM (0.1 M).

  • Add the corresponding amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

PART 2: Synthesis of Spiro[oxetane-3,3'-pyrrolidin]-2'-one Derivatives

This section details the synthesis of a novel spirocyclic lactam scaffold, a privileged structure in medicinal chemistry. The strategy involves Boc deprotection followed by an intramolecular cyclization.

Synthetic Strategy Overview

The synthesis commences with the amide prepared in Part 1. The Boc protecting group on the oxetane's amino function is removed under acidic conditions. The resulting free amine then undergoes a base-mediated intramolecular cyclization via nucleophilic attack on the ester, forming the desired spiro-lactam.

G start_amide Oxetane Amide Ester (from Part 1) boc_deprotection Boc Deprotection (TFA or HCl in Dioxane) start_amide->boc_deprotection free_amine Free Amine Intermediate boc_deprotection->free_amine cyclization Intramolecular Cyclization (Base, e.g., NaH, in THF) free_amine->cyclization product Spiro[oxetane-3,3'-pyrrolidin] -2'-one cyclization->product

Caption: Workflow for spiro-lactam synthesis.

Protocol 2.1: Boc Deprotection

Efficient removal of the Boc group is crucial for the subsequent cyclization.[10]

Materials:

  • N-Substituted 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxamide (from Part 1, 1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amide in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine is often used directly in the next step without further purification.

Protocol 2.2: Intramolecular Lactamization

Materials:

  • Crude amine TFA salt (from Protocol 2.1, 1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, suspend NaH (2.2 eq) in anhydrous THF (0.1 M).

  • Cool the suspension to 0 °C.

  • Add a solution of the crude amine TFA salt in a minimal amount of anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the spiro[oxetane-3,3'-pyrrolidin]-2'-one.

PART 3: Synthesis of Oxetane-Substituted Oxazoles

Oxazoles are a class of five-membered aromatic heterocycles frequently found in biologically active compounds. This protocol describes their synthesis from an oxetane-containing amide precursor.[4]

Synthetic Strategy: Dehydrative Cyclization

The synthesis of the oxazole ring from an α-acylamino ketone precursor is a well-established transformation. The key steps involve the formation of an amide between this compound and an α-amino ketone, followed by a dehydrative cyclization.

Protocol 3.1: Synthesis of an Oxetane-Substituted Oxazole

Materials:

  • N-(2-oxo-2-phenylethyl)-3-((tert-butoxycarbonyl)amino)oxetane-3-carboxamide (prepared via Protocol 1.1 using 2-aminoacetophenone)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene

Procedure:

  • Under an inert atmosphere, dissolve the amide precursor (1.0 eq) in anhydrous toluene (0.2 M).

  • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the oxetane-substituted oxazole.

PART 4: Synthesis of Spiro[oxetane-3,1'-tetrahydro-β-carboline] Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in many natural products and pharmaceuticals.[1][5] This protocol outlines a pathway to a novel spirocyclic β-carboline.

Synthetic Pathway Logic

G start_acid Title Compound reduction Carboxylic Acid Reduction (e.g., BH3·THF) start_acid->reduction alcohol Boc-Protected Amino Alcohol reduction->alcohol oxidation Alcohol Oxidation (e.g., Dess-Martin Periodinane) alcohol->oxidation aldehyde Boc-Protected Amino Aldehyde oxidation->aldehyde pictet_spengler Pictet-Spengler Reaction (Tryptamine, TFA) aldehyde->pictet_spengler product Spiro[oxetane-3,1'- tetrahydro-β-carboline] pictet_spengler->product

Caption: Multi-step synthesis of a spiro-β-carboline.

Protocol 4.1: Reduction of the Carboxylic Acid

Materials:

  • This compound (1.0 eq)

  • Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF, 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the starting acid in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C.

  • Add the BH₃·THF solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate.

Protocol 4.2: Oxidation to the Aldehyde

Materials:

  • tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM (0.1 M).

  • Add DMP portion-wise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde is often used immediately in the next step.

Protocol 4.3: Pictet-Spengler Cyclization

Materials:

  • Crude tert-butyl (3-formyloxetan-3-yl)carbamate (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.0-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude aldehyde and tryptamine in anhydrous DCM (0.1 M).

  • Add TFA and stir the mixture at room temperature for 12-24 hours.[11]

  • The reaction progress should be monitored by LC-MS.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the spiro[oxetane-3,1'-tetrahydro-β-carboline] product.

Conclusion and Future Outlook

This compound stands out as a versatile and powerful building block for modern medicinal chemistry. Its inherent strain, polarity, and stereodefined quaternary center provide a unique starting point for the synthesis of novel, three-dimensional heterocyclic scaffolds. The protocols detailed herein demonstrate its utility in constructing spiro-lactams, substituted oxazoles, and complex spiro-β-carbolines. The strategic application of this building block allows researchers to navigate novel chemical space and optimize the drug-like properties of their lead compounds. Future explorations could involve leveraging the oxetane ring's reactivity in ring-opening reactions to generate yet more diverse heterocyclic systems, further cementing its role as an indispensable tool in the drug discovery arsenal.[11]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Verma, R., & Kumar, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(24), 2135-2156. [Link]

  • De La Torre, A. L., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642-9645. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12463-12490. [Link]

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13873. [Link]

  • RSC Publishing. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(3), 288-291. [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3890-3894. [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-149. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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The Strategic Incorporation of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid in Modern Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland – Embracing the Third Dimension in Drug Discovery with Oxetanes

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The incorporation of sp³-rich, three-dimensional motifs has emerged as a powerful strategy to unlock previously inaccessible chemical space and address the shortcomings of planar drug candidates. Among these motifs, the oxetane ring has garnered significant attention for its unique combination of physicochemical properties. This guide focuses on a particularly versatile building block, 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid , and its applications in contemporary drug design.

The small, polar, and strained four-membered ether ring of oxetane imparts a host of desirable characteristics when incorporated into a lead compound. It can act as a bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] The rigid nature of the oxetane scaffold also introduces conformational constraints, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings for the use of this compound but also detailed, actionable protocols for its practical application in both peptide and small molecule synthesis.

The Oxetane Advantage: A Bioisosteric Powerhouse

The strategic replacement of existing functional groups with bioisosteres is a cornerstone of lead optimization. 3-Aminooxetane-3-carboxylic acid, the deprotected form of the title compound, offers a compelling alternative to several common structural motifs.

A Superior Surrogate for the gem-Dimethyl Group

The gem-dimethyl group is frequently installed to block metabolically labile positions in a drug candidate. While effective, this modification invariably increases lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters. The oxetane ring presents a more polar and often more metabolically stable alternative.[3]

Propertygem-Dimethyl GroupOxetane MoietyImpact of Replacement
Lipophilicity (LogP) HighLowerDecreased lipophilicity, potentially improving solubility.[1]
Metabolic Stability Prone to oxidationGenerally more stableEnhanced resistance to metabolic degradation.[2]
Solubility LowHigherSignificant improvement in aqueous solubility.[1]
Three-Dimensionality TetrahedralPuckered ringIntroduces a distinct 3D vector for further derivatization.
A Polar Mimic of the Carbonyl Group

The oxetane ring can also serve as a bioisostere for a carbonyl group, offering a similar hydrogen bond accepting capability but with altered electronics and steric profile.[1][4] This can be particularly advantageous in overcoming metabolic liabilities associated with ketones or in modulating the polarity of a molecule.

A Constrained Proline Analogue in Peptidomimetics

Proline residues play a critical role in defining the secondary structure of peptides due to the conformational constraints imposed by their cyclic side chain. 3-Aminooxetane-3-carboxylic acid can be viewed as a constrained proline mimic, and its incorporation into a peptide backbone can induce specific turns and folds.[5] This has profound implications for the design of peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity. Amino-oxetanes have found notable applications as peptidomimetics, with the oxetanyl structure showing improved stability against enzymatic degradation while maintaining bioactivity.[1]

Application Protocols: Harnessing the Potential of this compound

The true value of this building block lies in its synthetic tractability. The Boc-protected amine and the carboxylic acid functionalities allow for its seamless integration into standard synthetic workflows, most notably in solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using Boc solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield or MBHA resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Standard protected amino acids

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling (Boc-Oxa-AA, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage 6. Cleavage & Deprotection (HF or TFMSA) Wash->Cleavage Final step Repeat->Deprotection

Caption: Boc-SPPS cycle for peptide synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 20-30 minutes.[2] Wash the resin thoroughly with DCM and isopropanol.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.

  • Coupling of this compound:

    • Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add this solution to the neutralized resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Agitate the mixture at room temperature for 1-2 hours. Note: Due to the unique structure, monitoring the coupling reaction (e.g., via a Kaiser test) is recommended to ensure completion.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of appropriate scavengers.

Protocol 2: Use in Small Molecule Synthesis - Reductive Amination

The deprotected form, 3-aminooxetane-3-carboxylic acid, can be utilized in various reactions. One common application is reductive amination to introduce the oxetane moiety onto a carbonyl-containing molecule.

Workflow Diagram:

Reductive_Amination Start Aldehyde/Ketone + 3-Aminooxetane-3-carboxylic acid Imine Imine Formation (Acid/Base catalyst) Start->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Oxetane-containing Product Reduction->Product

Caption: Reductive amination workflow.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde or ketone substrate and a slight excess of 3-aminooxetane-3-carboxylic acid in a suitable solvent (e.g., dichloroethane or methanol). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography.

Case Studies: The Impact of Oxetane Incorporation

The literature is replete with examples demonstrating the benefits of incorporating an oxetane ring into drug candidates.

Enhancing Potency and Physicochemical Properties of a γ-Secretase Inhibitor

In the development of γ-secretase inhibitors for the treatment of Alzheimer's disease, the introduction of a 3-substituted oxetane moiety led to a significant reduction in lipophilicity and a decreased propensity for oxidative metabolism compared to its 2-substituted isomer.[6] This strategic modification resulted in a potent inhibitor with an improved pharmacokinetic profile.

Improving the Drug-like Properties of Kinase Inhibitors

In a structure-activity relationship (SAR) study of AXL kinase inhibitors, the replacement of a methyl group with an oxetane-containing fragment resulted in a dramatic increase in potency.[2] The oxetane-containing compound also exhibited higher exposure levels in mice, highlighting the positive impact on the overall pharmacokinetic profile.[2]

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

This compound is more than just another building block; it is a strategic tool for rationally designing better drugs. Its ability to confer improved physicochemical properties, introduce conformational constraints, and serve as a versatile bioisostere makes it an invaluable asset in modern drug discovery. The protocols and examples provided in this guide are intended to empower researchers to effectively leverage the unique attributes of this oxetane-containing amino acid in their quest for novel and improved therapeutics. As the demand for drugs with superior "drug-like" properties continues to grow, the strategic application of three-dimensional scaffolds like oxetanes will undoubtedly play an increasingly pivotal role.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Shaw, D. E., Nadin, A., & Le, J. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(16), 4244–4247. [Link]

  • Cole, D. C. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Fűlöp, F., Szatmári, I., & Lázár, L. (2018). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 23(11), 2891. [Link]

  • Powell, N. H., Cativiela, C., & Moody, C. J. (2016). Oxetanes as Conformational Locks in Peptidomimetics: Synthesis of Oxetane-Containing Tripeptide Motifs. The Journal of Organic Chemistry, 81(15), 6295–6307. [Link]

Sources

Application Note: Chiral Separation of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chiral separation of the enantiomers of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a crucial building block in modern drug discovery. The unique structural properties of this compound, specifically the strained oxetane ring and the bulky tert-butoxycarbonyl (Boc) protecting group, present distinct challenges for achieving baseline resolution.[1][2] This document outlines robust methodologies using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), detailing the rationale behind the selection of chiral stationary phases (CSPs) and mobile phase compositions. Protocols are provided for analytical and semi-preparative scale separations, offering researchers and drug development professionals a comprehensive resource for obtaining enantiopure isomers of this valuable compound.

Introduction: The Significance of Chiral Oxetanes in Medicinal Chemistry

This compound is a non-natural amino acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of the oxetane motif into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[3] As many biological targets are stereospecific, the ability to isolate and evaluate individual enantiomers is paramount in drug development to understand their respective pharmacological and toxicological profiles.

The target molecule possesses a chiral center at the C3 position of the oxetane ring. The presence of both a carboxylic acid and a Boc-protected amine on the same carbon atom, combined with the strained four-membered ring, creates a unique stereochemical environment that necessitates specialized chiral separation techniques.[2]

Foundational Principles of Chiral Recognition for Boc-Protected Amino Acids

The successful chiral separation of N-protected amino acids, such as the Boc-protected oxetane derivative, relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[4] The selection of an appropriate CSP is the most critical factor in developing a successful separation method. For Boc-protected amino acids, several types of interactions are key to achieving enantioselective recognition:

  • Hydrogen Bonding: The carboxylic acid and the carbamate moieties of the analyte can act as hydrogen bond donors and acceptors.

  • π-π Interactions: While the oxetane ring itself is not aromatic, interactions can occur with aromatic functionalities on the CSP.

  • Steric Interactions: The bulky Boc group plays a significant role in how the enantiomers fit into the chiral cavities or grooves of the CSP.

  • Dipole-Dipole Interactions: The polar nature of the oxetane ring and the carbonyl groups contribute to these interactions.

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and ristocetin A, have proven to be particularly effective for the separation of N-blocked amino acids due to their complex three-dimensional structures which offer multiple sites for the interactions described above.[5][6] Polysaccharide-based CSPs, particularly those with carbamate derivatives of cellulose and amylose, are also highly successful due to their helical structures that create chiral grooves.[7]

Recommended Chromatographic Approaches

Both HPLC and SFC are powerful techniques for the chiral separation of this compound. The choice between these methods will often depend on the desired scale of the separation, speed, and environmental considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely accessible and versatile technique for chiral separations. For this specific analyte, reversed-phase and polar organic modes are the most viable options.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its advantages in speed, reduced solvent consumption, and ease of product recovery in preparative applications.[8][9] SFC utilizes supercritical carbon dioxide as the primary mobile phase component, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency.[9][10]

Experimental Protocols

The following protocols provide a starting point for the chiral separation of this compound. Optimization of mobile phase composition, flow rate, and temperature may be required to achieve baseline resolution for specific applications.

HPLC Method Development Workflow

The logical flow for developing an HPLC method for this chiral separation is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_screening Column & Mobile Phase Screening cluster_optimization Optimization cluster_analysis Analysis Prep Dissolve racemate in Mobile Phase or Methanol (1 mg/mL) Screen Screen on Polysaccharide & Macrocyclic Glycopeptide CSPs Prep->Screen RP Reversed-Phase: ACN/Water/Acid Screen->RP Mode 1 PO Polar Organic: Hexane/IPA/Acid Screen->PO Mode 2 Optimize Fine-tune Mobile Phase Ratio, Temperature, & Flow Rate RP->Optimize PO->Optimize Analyze Inject & Analyze Data (Resolution > 1.5) Optimize->Analyze

Caption: HPLC method development workflow for chiral separation.

Protocol 4.1.1: Analytical HPLC Separation

  • Instrumentation: Standard HPLC system with UV detection.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol or the initial mobile phase.

  • Chromatographic Conditions:

ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal Phase)
Chiral Stationary Phase Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Polysaccharide-based (e.g., Chiralpak IA)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water/Trifluoroacetic Acid (TFA) (Gradient or Isocratic)n-Hexane/Isopropanol (IPA)/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210-220 nmUV at 210-220 nm
Injection Volume 5-10 µL5-10 µL
  • Rationale for Parameter Selection:

    • CSP: CHIROBIOTIC T is selected for reversed-phase due to its proven success with t-BOC amino acids. Chiralpak IA is a versatile polysaccharide-based column often effective in normal phase.[7]

    • Mobile Phase: The addition of a small amount of acid (TFA) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[4]

    • Temperature: A constant temperature is maintained to ensure reproducible retention times and selectivity.[11]

SFC Method Development Workflow

The workflow for SFC method development is similar to HPLC but focuses on different mobile phase components.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_screening_sfc Screening cluster_optimization_sfc Optimization cluster_analysis_sfc Analysis Prep_SFC Dissolve racemate in Methanol or Ethanol (1 mg/mL) Screen_SFC Screen on Polysaccharide CSPs (e.g., Chiralpak series) Prep_SFC->Screen_SFC Modifier Test Modifiers: Methanol, Ethanol, IPA Screen_SFC->Modifier Optimize_SFC Optimize Modifier %, Back Pressure, & Temperature Modifier->Optimize_SFC Analyze_SFC Inject & Analyze Data (Resolution > 1.5) Optimize_SFC->Analyze_SFC

Caption: SFC method development workflow for chiral separation.

Protocol 4.2.1: Analytical SFC Separation

  • Instrumentation: Analytical SFC system with UV or PDA detector.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in methanol.

  • Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)
Column Dimensions 150 x 4.6 mm, 3 or 5 µm
Mobile Phase CO₂ / Methanol with 0.1% TFA (Gradient: 5% to 40% Methanol over 5 min)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210-220 nm
Injection Volume 2-5 µL
  • Rationale for Parameter Selection:

    • CSP: Polysaccharide-based CSPs are widely used and highly successful in SFC for a broad range of compounds.[12]

    • Mobile Phase: Methanol is a common and effective co-solvent (modifier) in SFC. The acidic additive (TFA) is necessary for good peak shape of the carboxylic acid analyte.

    • Back Pressure & Temperature: These parameters are optimized to maintain the supercritical state of the mobile phase and influence selectivity.

Data Interpretation and Performance Metrics

The primary goal of the chiral separation is to achieve baseline resolution (Rs) between the two enantiomer peaks. A resolution value of ≥ 1.5 is generally considered sufficient for accurate quantification.

ParameterFormulaDesired Value
Resolution (Rs) 2 * (t_R2 - t_R1) / (w_1 + w_2)≥ 1.5
Selectivity (α) (t_R2 - t_0) / (t_R1 - t_0)> 1.1
Tailing Factor (Tf) (w_0.05) / (2 * f)0.8 - 1.5

Where t_R1 and t_R2 are the retention times of the two enantiomers, w_1 and w_2 are the peak widths at the base, t_0 is the void time, w_0.05 is the peak width at 5% height, and f is the distance from the peak maximum to the leading edge at 5% height.

Scale-Up to Preparative Chromatography

Both the optimized HPLC and SFC methods can be scaled up for the purification of larger quantities of the individual enantiomers. The transition from analytical to preparative scale involves:

  • Column Sizing: Increasing the column diameter and particle size to accommodate higher sample loads.

  • Flow Rate Adjustment: The flow rate is scaled proportionally to the cross-sectional area of the column.

  • Sample Loading: A loading study should be performed to determine the maximum amount of racemate that can be injected without compromising resolution.

  • Fraction Collection: Automated fraction collectors are used to isolate the eluting enantiomers.

SFC is often advantageous for preparative scale due to the ease of removing the CO₂ from the collected fractions, which significantly reduces solvent evaporation time and cost.[9]

Conclusion

The chiral separation of this compound is readily achievable using either HPLC or SFC. Success is predicated on the careful selection of a chiral stationary phase, with polysaccharide and macrocyclic glycopeptide-based columns being the most effective choices. The addition of an acidic modifier to the mobile phase is critical for obtaining sharp, symmetrical peaks. The protocols outlined in this application note provide a robust starting point for developing and optimizing a separation method tailored to specific analytical or preparative needs, thereby facilitating the advancement of drug discovery programs that utilize this important chiral building block.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition. (n.d.). Retrieved from

  • Sigma-Aldrich. (n.d.). This compound | 1159736-25-0.
  • Smolecule. (n.d.). (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid.
  • PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Benchchem. (n.d.). This compound|CAS 1159736-25-0.
  • Sardella, R., et al. (2015). Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. Analytica Chimica Acta.
  • De Klerck, K., et al. (2019). SFC for chiral separations in bioanalysis. Bioanalysis.
  • Peren Lei, A., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules.
  • Kim, H., & Krische, M. J. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH Public Access.
  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Beilstein Journals. (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis.
  • McClain, R., & Przybyciel, M. (2017). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International.
  • Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Ahmad, A., et al. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Ali, I., et al. (2017). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate.
  • Acevedo, A. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sardella, R., et al. (2025). Diastereo- and enantioseparation of a Nα-Boc amino acid with a zwitterionic quinine-based stationary phase: Focus on the stereorecognition mechanism. ResearchGate.
  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • ResearchGate. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

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Application Note: A Scalable and Robust Synthesis of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a critical building block in modern medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for safe, efficient, and scalable production. We present a robust three-stage process starting from commercially available oxetan-3-one, designed for multi-gram to kilogram-scale synthesis.

Introduction: The Strategic Value of the Oxetane Moiety

The strategic incorporation of small, strained ring systems has become a powerful tool in drug design. Among these, the oxetane ring has emerged as a particularly valuable bioisostere, often used as a surrogate for gem-dimethyl groups or carbonyls.[2] Its presence can significantly improve key pharmacokinetic properties, making molecules like this compound highly sought-after intermediates.

However, the synthesis of these strained four-membered rings presents unique challenges, especially at scale.[2][3] Traditional methods can be low-yielding or require hazardous reagents, hindering their practical application.[2] This protocol outlines a validated pathway that balances efficiency, safety, and cost-effectiveness, making this valuable building block more accessible to researchers and drug development professionals.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-stage process that prioritizes the use of readily available starting materials and scalable purification techniques. The workflow is designed to minimize complex chromatographic separations, relying instead on extractions and crystallizations suitable for large-scale production.

G cluster_0 Overall Workflow A Oxetan-3-one (Starting Material) B Stage 1: Strecker Reaction (Intermediate Formation) A->B NaCN, NH4Cl aq. NH3/MeOH C Stage 2: Boc Protection (Amine Functionalization) B->C Boc₂O, Base THF D Stage 3: Nitrile Hydrolysis (Final Product Formation) C->D LiOH·H₂O THF/H₂O E Final Product: N-Boc-3-aminooxetane-3-carboxylic acid D->E Acidification & Isolation

Caption: High-level workflow for the synthesis.

Detailed Synthesis Protocols

The overall reaction scheme is depicted below. Each stage is followed by a detailed, step-by-step protocol.

G start Oxetan-3-one label1 Stage 1 Strecker Reaction inter1 3-Aminooxetane-3-carbonitrile label2 Stage 2 Boc Protection inter2 Boc-Protected Nitrile label3 Stage 3 Hydrolysis final Final Product label1->inter1 label2->inter2 label3->final

Caption: Detailed three-stage reaction scheme.

Stage 1: Synthesis of 3-Aminooxetane-3-carbonitrile

Principle: The Strecker synthesis is a classic, robust method for converting a ketone into an α-amino nitrile, a direct precursor to an α-amino acid.[4] This one-pot reaction is highly efficient and avoids the isolation of unstable intermediates.

Protocol:

  • Reagents & Equipment:

    • Oxetan-3-one (1.0 eq)

    • Ammonium Chloride (NH₄Cl, 1.5 eq)

    • Sodium Cyanide (NaCN, 1.2 eq)

    • Aqueous Ammonia (28-30%, ~5 mL per gram of oxetanone)

    • Methanol (MeOH, ~5 mL per gram of oxetanone)

    • Large jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Procedure:

    • To the reactor, charge the aqueous ammonia and methanol. Cool the solution to 0-5 °C using a circulating chiller.

    • Add ammonium chloride and stir until fully dissolved.

    • In a separate, properly ventilated area, dissolve sodium cyanide in a minimal amount of water and add it to the cooled reactor via the addition funnel. Extreme Caution: NaCN is highly toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE).

    • Slowly add oxetan-3-one to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

    • Extract the resulting aqueous slurry with dichloromethane (DCM) or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-aminooxetane-3-carbonitrile as an oil or waxy solid. This intermediate is typically used directly in the next stage without further purification.

Stage 2: Boc Protection of 3-Aminooxetane-3-carbonitrile

Principle: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the amine. It is stable to the basic conditions of the subsequent hydrolysis step but can be readily removed under mild acidic conditions if needed. The use of Di-tert-butyl dicarbonate (Boc₂O) is a standard, high-yielding method for its installation.[5]

Protocol:

  • Reagents & Equipment:

    • Crude 3-Aminooxetane-3-carbonitrile (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) (~10 mL per gram of nitrile)

    • Jacketed reactor with overhead stirring and temperature control.

  • Procedure:

    • Dissolve the crude amino nitrile in the chosen solvent (THF is often preferred for solubility and safety) and cool the solution to 0-5 °C.

    • Add the base (TEA or NaHCO₃).

    • Slowly add a solution of Boc₂O in the same solvent. An exotherm will be observed; maintain the internal temperature below 15 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with dilute citric acid solution (to remove TEA) or water (if NaHCO₃ was used), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected nitrile. This material may be purified by recrystallization from a solvent system like ethyl acetate/heptane if necessary, but is often carried forward directly.

Stage 3: Hydrolysis to this compound

Principle: Basic hydrolysis using lithium hydroxide (LiOH) is a mild and effective method for converting the nitrile to a carboxylic acid without cleaving the acid-sensitive Boc group.[1][4] The reaction proceeds via the formation of a lithium carboxylate salt, which is then protonated during acidic workup to yield the final product.

Protocol:

  • Reagents & Equipment:

    • Boc-protected nitrile (1.0 eq)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0-5.0 eq)

    • Tetrahydrofuran (THF) and Water (typically a 2:1 or 3:1 mixture)

    • Citric Acid (solid) or 1M Hydrochloric Acid (HCl) for acidification

    • Jacketed reactor, filtration apparatus (e.g., Nutsche filter).

  • Procedure:

    • Dissolve the Boc-protected nitrile in the THF/water solvent mixture in the reactor.

    • Add solid LiOH·H₂O portion-wise. The reaction is often heated to 40-50 °C to increase the rate of hydrolysis.

    • Stir at temperature for 12-24 hours, monitoring for the consumption of the starting material by LC-MS.

    • Once complete, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform an extraction with a solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer to 0-5 °C in an ice bath.

    • Slowly and carefully acidify the aqueous solution by adding solid citric acid or 1M HCl with vigorous stirring. Monitor the pH, adjusting to approximately pH 3-4. The product will precipitate as a white solid.

    • Stir the resulting slurry at 0-5 °C for at least 1-2 hours to ensure complete crystallization.

    • Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum at a temperature not exceeding 40 °C to afford the final this compound as a white crystalline solid.

Process Data and Quality Control

StageIntermediate/ProductExpected YieldTypical Purity (by LC-MS)Key Analytical Methods
13-Aminooxetane-3-carbonitrile>85% (crude)~80-90%¹H NMR, LC-MS
2Boc-Protected Nitrile>90% (crude)~90-95%¹H NMR, LC-MS
3Final Product80-90%>97%¹H NMR, ¹³C NMR, LC-MS, M.P.

Safety and Scale-Up Considerations

  • Cyanide Handling: All operations involving sodium cyanide must be performed in a well-ventilated fume hood. A dedicated quench solution (e.g., bleach/caustic) should be readily available for any spills or residual waste.

  • Exotherm Management: The Boc-protection step is exothermic. For large-scale runs, slow addition of the Boc₂O and efficient cooling via a jacketed reactor are critical to prevent runaway reactions.

  • Acidification: The final acidification step releases CO₂ if excess bicarbonate is present from the previous step and is also exothermic. Slow, controlled addition of acid to a cooled solution is mandatory.

  • Purification: The final product is typically of high purity after the crystallization and washing steps. If further purification is required, recrystallization from an appropriate solvent system (e.g., isopropanol/water) is preferable to chromatography at scale.

References

  • Zhang, G., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]

  • Zhang, G., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC. National Institutes of Health. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]

  • Ramachandran, P. V., et al. (2024). United States Patent.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-AOA-OH). This document is designed for researchers, chemists, and drug development professionals who utilize this valuable building block. Here, we address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Navigating the Inherent Instability of the Oxetane Ring

The four-membered oxetane ring, while a desirable motif in medicinal chemistry for its ability to modulate physicochemical properties, possesses significant ring strain.[1][2] This strain is the root cause of several common side reactions.

Question 1.1: During my reaction workup or upon storage, I'm observing unexpected byproducts, including some that appear to be diols or lactones. What is happening to my compound?

Answer: You are likely encountering two distinct, yet common, side reactions related to the oxetane core: acid-catalyzed ring-opening and spontaneous isomerization.

  • Acid-Catalyzed Ring Opening: The oxetane ring is highly susceptible to opening under acidic conditions.[2][3] The strained C-O bonds are readily protonated, activating the ring for nucleophilic attack. If water is present during an acidic workup (e.g., pH adjustment with strong acid), it can act as a nucleophile, leading to the formation of the corresponding 1,3-diol, which is often a highly polar and difficult-to-remove impurity.[1]

  • Spontaneous Isomerization: Many oxetane-carboxylic acids are thermodynamically unstable and can isomerize into more stable five- or six-membered lactones without any external catalyst.[4][5] This process can occur slowly during storage at room temperature or rapidly upon gentle heating.[5] The reaction is believed to proceed via an intramolecular nucleophilic attack of the carboxylate group on one of the oxetane's methylene carbons.

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ring_opening oxetane Boc-AOA-OH inv1 oxetane->inv1 H_plus H⁺ H_plus->inv1 H2O H₂O inv2 H2O->inv2 protonated_oxetane Protonated Oxetane protonated_oxetane->inv2 Ring Opening opened_intermediate Carbocation Intermediate diol 1,3-Diol Byproduct inv1->protonated_oxetane Protonation inv2->diol Nucleophilic Attack

Caption: Acid-catalyzed ring-opening of the oxetane.

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isomerization oxetane_acid Oxetane-3-Carboxylic Acid int1 Intramolecular Attack (via zwitterion or carboxylate) oxetane_acid->int1 Δ or time lactone Isomeric Lactone int1->lactone

Caption: Spontaneous isomerization of an oxetane-carboxylic acid.

Question 1.2: How can I modify my procedures to prevent oxetane ring degradation?

Answer: Minimizing exposure to strong acids and elevated temperatures is critical.

Troubleshooting StepRationale
Use Weak Acids for pH Adjustment Instead of strong mineral acids like HCl, use weaker acids such as saturated aqueous sodium bisulfate (NaHSO₄) or citric acid for neutralization. Perform the washings quickly and at low temperatures (0-5 °C).
Avoid Acidic Chromatography If purification by silica gel chromatography is necessary, consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites on the stationary phase.
Optimize Storage Conditions Store purified this compound and related intermediates at low temperatures (e.g., <4 °C) in a desiccated environment. For long-term storage, consider converting the carboxylic acid to a more stable salt or ester form if the synthetic route allows.[6]
Perform Reactions at Low Temperatures For any reaction step, especially those involving acidic or basic reagents, maintaining lower temperatures can significantly reduce the rate of undesired ring-opening or isomerization.[7]
Section 2: Side Reactions During Boc-Group Manipulation

The tert-butoxycarbonyl (Boc) group is fundamental to the molecule's use as a building block, but its removal is a major source of side reactions.[8][9]

Question 2.1: I'm attempting to remove the Boc group with Trifluoroacetic Acid (TFA), but I'm getting a low yield of the desired amine and a complex mixture of byproducts. What's going wrong?

Answer: This is a classic challenge where the harsh conditions required for Boc deprotection are incompatible with the sensitive oxetane ring. The deprotection mechanism generates a highly reactive tert-butyl cation.[9][10] In the absence of a proper scavenger, this cation can re-alkylate the product amine or other nucleophiles. More critically, the strong acid (TFA) aggressively promotes the oxetane ring-opening described in Section 1.

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boc_deprotection Boc_AOA Boc-AOA-OH Protonated_Boc Protonated Carbamate Boc_AOA->Protonated_Boc + H⁺ (TFA) Ring_Opened Ring-Opened Byproducts Boc_AOA->Ring_Opened TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation (Reactive) Protonated_Boc->tBu_cation Cleavage Deprotected_Amine Desired Amine Carbamic_Acid->Deprotected_Amine - CO₂ tBu_cation->Boc_AOA Alkylation (Side Reaction) Scavenger Scavenger (e.g., Anisole) tBu_cation->Scavenger Trapped TFA TFA

Caption: Boc deprotection pathway and associated side reactions.

Troubleshooting Protocol: Optimized Boc Deprotection

This protocol is designed to maximize the yield of the free amine while minimizing side reactions.

  • Preparation: Cool a solution of the Boc-protected oxetane (1.0 eq) in dichloromethane (DCM) to 0 °C in an ice bath.

  • Add Scavenger: Add a cation scavenger such as anisole or thioanisole (2.0-5.0 eq) to the solution.[9] This will trap the tert-butyl cation as it forms, preventing it from causing side reactions.

  • Slow Addition of Acid: Add a pre-chilled solution of TFA in DCM (typically 20-50% v/v) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[8] The slow addition prevents a temperature spike and minimizes the instantaneous concentration of strong acid.

  • Monitor Closely: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours. Do not let the reaction run for an extended period.

  • Quenching and Workup: Once the reaction is complete, carefully quench by adding the mixture to a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent.

  • Isolation: Concentrate the organic layers under reduced pressure at low temperature to isolate the free amine. Use the product immediately in the next step if possible, as the free amino acid can also be unstable.

Section 3: Preventing Dimerization in Coupling Reactions

Question 3.1: When activating the carboxylic acid for an amide coupling reaction, I consistently isolate a byproduct with approximately double the mass of my starting material. Is this a dimer?

Answer: Yes, this is very likely a dimer formed by the intermolecular reaction of an activated acid molecule with the amino group of another molecule. This is a common side reaction in peptide synthesis and is relevant here when using Boc-AOA-OH as a building block.[11][12]

Strategies to Minimize Dimer Formation:

MethodMechanism and Rationale
Control Concentration Run the reaction at high dilution (e.g., <0.1 M). This favors the desired intramolecular reaction (if applicable) or the reaction with the intended coupling partner over the undesired intermolecular dimerization.
Order of Addition Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU, HOBt/EDC) for a short period before adding the amine nucleophile. Alternatively, add the coupling reagent slowly to a mixture of the acid and the desired amine. This minimizes the time that a high concentration of the activated species is present without its intended reaction partner.
Choice of Coupling Reagent Use modern coupling reagents that generate less reactive activated intermediates. For N-protected amino acids, reagents like tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] have been shown to facilitate direct amidation with low levels of racemization and side reactions.[13][14]
Temperature Control Perform the coupling reaction at 0 °C or lower to reduce the rate of all reactions, often giving the desired pathway a kinetic advantage.
Visual Troubleshooting Guide

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troubleshooting_workflow start Problem Encountered p1 Low Yield / Complex Mixture in Boc Deprotection start->p1 p2 Product Degradation on Storage start->p2 p3 High MW Impurity in Coupling Reaction start->p3 c1 Cause: - Oxetane Ring Opening - t-Butyl Cation Alkylation p1->c1 c2 Cause: - Spontaneous Isomerization - Residual Acidity p2->c2 c3 Cause: - Intermolecular Dimerization p3->c3 s1 Solution: 1. Use Cation Scavenger (Anisole) 2. Low Temp (0 °C) 3. Slow Acid Addition c1->s1 s2 Solution: 1. Store at <4 °C, Desiccated 2. Neutralize Thoroughly 3. Use Freshly Purified Material c2->s2 s3 Solution: 1. High Dilution (<0.1 M) 2. Control Reagent Addition Order 3. Low Temp (0 °C) c3->s3

Caption: A decision-making workflow for troubleshooting common issues.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Stepan, A. F., et al. (2011). The unexpected influence of oxetane substitution on the physical and metabolic properties of a series of potent γ-secretase inhibitors. Journal of Medicinal Chemistry, 54(22), 7772-7783. [Link]

  • Demchenko, A. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

  • Pozdnev, V. F. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14976-15004. [Link]

  • Campos, K. R., et al. (2006). Dimerization of an Antimicrobial Peptide. Journal of Peptide Science, 12(1), 47-53. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Stepanov, V. S., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4996–5000. [Link]

  • Google Patents. (1989).
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling with 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to ensure successful and efficient coupling reactions.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry, prized for the conformational constraints imparted by its rigid oxetane ring.[1][2] The structure consists of a four-membered cyclic ether with both an amino and a carboxylic acid group attached to the same carbon, C3.[2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for its use in standard peptide synthesis.[1] However, the steric hindrance around the carboxylic acid and the inherent strain of the oxetane ring can present significant challenges during amide bond formation.[3][4] This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Incomplete coupling is the most common issue when working with sterically hindered amino acids. The primary reason is the reduced accessibility of the carboxylic acid for activation and subsequent nucleophilic attack by the amine.

Core Problem: Standard coupling conditions are often insufficient to overcome the steric barrier.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Solutions:

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[3]

    • Recommendation: Switch to more powerful onium salt-based reagents.[5] Aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts such as PyBOP or PyAOP are significantly more effective.[3][5][6] They form highly reactive O-acylisourea esters that can overcome the steric barrier.[3][6] HATU is often considered a superior choice for many difficult couplings.[5][6][7]

  • Optimize Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[3]

    • Recommendation: Increase the coupling reaction time significantly, for example, from the standard 1-2 hours to overnight.[3][5] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion rapidly by using microwave energy to heat the reaction.[3]

  • Choose the Right Solvent: The solvent plays a critical role in solvating the reactants and the growing peptide chain, preventing aggregation that can further hinder the reaction.[3]

    • Recommendation: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[3] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be effective.[3]

  • Consider a "Double Coupling" Protocol: If a single coupling cycle proves insufficient, a second coupling with a fresh solution of the activated amino acid can drive the reaction to completion.[3]

Q2: I am observing side products or racemization in my reaction. How can I minimize these?

A2: Racemization and side reactions are significant concerns, especially when using highly activated coupling reagents and extended reaction times.

Core Problem: The activated carboxylic acid is susceptible to racemization at the α-carbon, and the strained oxetane ring can be prone to undesired reactions under certain conditions.

Strategies to Minimize Racemization & Side Products:

StrategyRationaleRecommended Action
Use Additives Suppresses racemization by forming less reactive, more stable active esters.Add 1-hydroxy-7-azabenzotriazole (HOAt ) or Oxyma Pure® . These are superior to HOBt in preventing racemization.[5]
Base Selection The choice of base can influence the rate of racemization.Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if racemization is a significant issue.[5]
Control Pre-activation Time Over-activation can increase the risk of side reactions.Reduce the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component.[5]
Avoid Strong Acids The oxetane ring is susceptible to opening under strongly acidic conditions.[8]During workup and purification, avoid prolonged exposure to strong acids. Use milder acidic conditions for Boc deprotection if applicable in subsequent steps.[1]
Q3: What is the best general protocol to start with for coupling this compound?

A3: Starting with a robust, optimized protocol is key to success. The following protocol is a recommended starting point for solid-phase peptide synthesis (SPPS) and can be adapted for solution-phase synthesis.

Experimental Protocol: Optimized Coupling of Boc-Oxetane-COOH

This protocol assumes a standard Fmoc-based solid-phase synthesis workflow.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group from the resin-bound peptide. Wash the resin thoroughly with DMF.[5]

  • Pre-activation of Boc-Oxetane-COOH:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading).

    • Add the coupling reagent, for example, HATU (3.9 equivalents).[5]

    • Add an additive to suppress racemization, such as HOAt (4 equivalents).[5]

    • Dissolve the components in a minimal amount of DMF (or NMP).

  • Coupling Reaction:

    • Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the pre-activation mixture and mix briefly.[3][5]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature. For difficult couplings, extend the reaction time to overnight.[3][5]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling (repeating steps 3-5) is recommended.[5]

Caption: Step-by-step optimized coupling protocol workflow.

Q4: Are there any stability concerns with the oxetane ring itself during the coupling or subsequent synthetic steps?

A4: Yes, while generally stable under standard coupling conditions, the strained oxetane ring can be susceptible to ring-opening.

  • Acid Sensitivity: The oxetane ring can undergo ring-opening when treated with strong acids.[8] This is a critical consideration during the final cleavage and deprotection of the peptide from the resin, which often employs strong acids like trifluoroacetic acid (TFA). While the Boc group requires acidic conditions for removal, prolonged exposure or harsh conditions should be monitored.[1]

  • Thermal Stability: Some oxetane-carboxylic acids have been shown to be unstable and can isomerize upon heating.[9] While gentle heating can promote coupling, excessive temperatures should be avoided.[3] If using microwave synthesis, careful control of the temperature is crucial.[5]

Summary of Key Recommendations

ParameterStandard ConditionRecommended for Boc-Oxetane-COOHRationale
Coupling Reagent DCC, DICHATU , HCTU, PyAOPOvercomes steric hindrance.[3][5]
Additive HOBtHOAt , Oxyma Pure®Minimizes racemization.[5]
Base DIPEADIPEA (or NMM/collidine if racemization is an issue)Activates the reaction while minimizing side reactions.[5]
Solvent DMFNMP , or DMF/DCM/NMP mixturesImproves solvation and prevents aggregation.[3]
Reaction Time 1-2 hours2 hours to Overnight Accommodates slower reaction kinetics.[3][5]
Monitoring OptionalMandatory (Kaiser Test) Confirms reaction completion before proceeding.[5]

This guide provides a comprehensive framework for successfully navigating the challenges associated with the use of this compound. By understanding the underlying chemical principles and employing these optimized protocols, researchers can confidently incorporate this valuable building block into their drug discovery and development programs.

References
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL: )
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. (URL: )
  • A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (URL: )
  • The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition [QjuwCtDe]. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (URL: [Link])

  • Novabiochem® Coupling reagents - Merck Millipore. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Coupling Reagents - ResearchGate. (URL: [Link])

  • 3-Boc-Amino Oxetane-3-Carboxylic Acid at best price in Bengaluru - IndiaMART. (URL: [Link])

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (URL: [Link])

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. (URL: [Link])

  • Structure‐conditioned amino‐acid couplings: How contact geometry affects pairwise sequence preferences - PubMed Central. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • What do you do when your peptide synthesis fails? - Biotage. (URL: [Link])

  • Representative examples for three-component coupling reactions Isolated yield (main products - ResearchGate. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

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Troubleshooting incomplete Boc deprotection of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of oxetane-containing compounds. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid and encountering challenges during the critical Boc deprotection step. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Incomplete Deprotection & Side Reactions

The Boc deprotection of this compound presents a unique challenge due to the inherent strain of the oxetane ring. Under strongly acidic conditions required for Boc removal, the oxetane moiety itself can be susceptible to acid-catalyzed ring-opening, leading to undesired byproducts and low yields.[1][2] This guide will help you navigate these complexities.

Issue 1: My reaction is incomplete. LC-MS analysis shows significant starting material remains.

Question: I've followed a standard TFA/DCM protocol, but the deprotection of my this compound is stalled. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete deprotection is a common issue and can typically be traced back to three primary factors: insufficient acid strength/concentration, presence of water, or inadequate reaction time/temperature.[3][4]

  • Root Cause Analysis:

    • Insufficient Acid: The Boc group removal is an acid-catalyzed process.[5][6] If the concentration of the acid (e.g., Trifluoroacetic Acid - TFA) is too low, the reaction kinetics will be slow, leading to incomplete conversion.[7]

    • Water Contamination: Anhydrous conditions are critical. Water can compete with the substrate for protons, effectively reducing the acidity of the reaction medium and hindering the deprotection process.

    • Steric Hindrance/Substrate Effects: While less common for this specific substrate, steric hindrance around the Boc-protected amine can slow down the reaction.[8]

  • Solutions & Optimization Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in your solvent (typically Dichloromethane - DCM). A common starting point is 20-50% TFA in DCM (v/v).[9] If the reaction remains sluggish, using neat TFA may be necessary.[10]

    • Ensure Anhydrous Conditions: Use anhydrous solvents. If necessary, dry your solvent over molecular sieves prior to use. Ensure your starting material is also dry.

    • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical method like TLC or LC-MS.[4][11] Some deprotections may simply require longer reaction times, from a few hours to overnight.[4]

    • Consider a Stronger Acid System: If TFA fails, a solution of 4M HCl in anhydrous dioxane is a potent alternative that can often drive stubborn deprotections to completion.[10][12]

Issue 2: My desired product is formed, but I see significant impurity peaks in the LC-MS, leading to low yield.

Question: The Boc group is gone, but my reaction mixture is complex, and the yield of 3-aminooxetane-3-carboxylic acid is poor. I suspect the oxetane ring is not stable. What is happening and how can I prevent it?

Answer: You are correct to be suspicious of the oxetane ring's stability. The primary cause of impurity formation in this specific deprotection is the acid-catalyzed ring-opening of the strained oxetane.[1][2]

  • Mechanistic Insight: The deprotection process generates a reactive tert-butyl cation.[3][8] This electrophile, along with the strong acid, can promote the protonation of the oxetane oxygen, followed by nucleophilic attack, leading to ring-opened byproducts. The carboxylic acid moiety on the same carbon atom can further complicate this, potentially leading to lactone formation under certain conditions.[13]

  • Solutions & Mitigation Strategies:

    • Use Cation Scavengers: This is the most effective strategy. Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive tert-butyl cation before it can cause side reactions.[3][8]

    • Switch to Milder Conditions: Move away from neat TFA. Using a lower concentration of TFA with scavengers is often sufficient. Alternatively, 4M HCl in dioxane can sometimes offer higher selectivity and fewer side reactions for certain substrates.[12][14]

    • Control Temperature: Perform the reaction at 0 °C to reduce the rate of potential side reactions.[9][15] Only warm to room temperature if the reaction does not proceed at the lower temperature.

Table 1: Recommended Scavengers for Oxetane Substrates
ScavengerTypical Concentration (v/v)Target Side ReactionNotes
Triisopropylsilane (TIS) 2.5 - 5%General tert-butyl cation trappingHighly effective and commonly used.[8]
Triethylsilane (TES) 2.5 - 5%General tert-butyl cation trappingSimilar to TIS, another excellent choice.[16]
Water 2.5 - 5%Traps cations, helps solubilityOften used in a "cocktail" with TIS (e.g., TFA/TIS/H₂O 95:2.5:2.5).[8]
Anisole 5%Protects electron-rich moietiesUseful if other sensitive groups are present, but TIS/TES are often preferred for this substrate.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the Boc deprotection of this compound? A standard starting point is to dissolve the Boc-protected amino acid in anhydrous DCM (at a concentration of ~0.1-0.2 M), cool to 0 °C, and then add an equal volume of TFA (for a 50% v/v solution).[11][17] It is highly recommended to include 2.5-5% TIS as a scavenger from the outset.[8]

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a rapid and effective method.[11] The product, the free amine, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution will produce a distinct color (usually purple or yellow) for the amine product, making it easy to visualize.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS are the methods of choice.[11]

Q3: What is the best practice for working up the reaction and isolating the product? After confirming the reaction is complete via TLC or LC-MS, the volatile components (DCM, TFA, and isobutylene/t-butyl-TFA adduct) are removed under reduced pressure using a rotary evaporator.[11][15] The resulting residue is the TFA salt of your product. To obtain the free amine (zwitterion), you can triturate the residue with cold diethyl ether to precipitate the salt, filter, and then neutralize a solution of the salt.[15] Alternatively, for a basic work-up, the residue can be dissolved in a minimal amount of water, carefully neutralized with a base like sodium bicarbonate, and the product can then be isolated, though its high polarity and water solubility can make extraction challenging.[11]

Q4: Why is the choice of acid so critical for this specific substrate? The choice of acid represents a trade-off between efficient Boc removal and the preservation of the acid-sensitive oxetane ring.[2] A strong acid like TFA ensures rapid deprotection but increases the risk of ring-opening.[9] Milder acidic conditions may preserve the oxetane but could lead to incomplete or very slow reactions.[15] Therefore, the optimal conditions often involve a strong acid used judiciously with scavengers and temperature control.

Experimental Protocols & Visual Guides

Protocol 1: Standard Boc Deprotection with TFA and TIS Scavenger
  • Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.[9]

  • To the stirred solution, add Triisopropylsilane (TIS) (0.5 equiv, ~5% v/v of the final total volume).

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv, aiming for a final TFA/DCM concentration of 20-50% v/v).[9]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting material is fully consumed.[15][16]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[16]

  • Add cold diethyl ether to the oily residue to precipitate the product as a solid TFA salt.

  • Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

Diagram: Boc Deprotection Mechanism & Side Reaction Pathway

This diagram illustrates the desired deprotection pathway and the competing side reaction involving oxetane ring-opening.

Boc_Deprotection cluster_main Desired Deprotection Pathway cluster_side Side Reactions SM Boc-Protected Oxetane Acid Protonated Protonated Carbamate SM->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tBu+ tBu tert-Butyl Cation (tBu+) Product 3-Aminooxetane-3-carboxylic acid (Ammonium Salt) CarbamicAcid->Product - CO2 RingOpened Ring-Opened Byproducts tBu->RingOpened + Oxetane Ring Trapped Trapped Cation (tBu-TIS) tBu->Trapped + Scavenger Oxetane Oxetane Ring (on SM or Product) Oxetane->RingOpened + H+ Scavenger Scavenger (TIS)

Caption: Boc deprotection pathway and competing side reactions.

Diagram: Troubleshooting Workflow

Use this flowchart to diagnose and solve issues with your deprotection reaction.

Troubleshooting_Workflow cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_impure Solutions for Impurities Start Start Deprotection (TFA/DCM/TIS, 0°C -> RT) Monitor Monitor by LC-MS/TLC after 2 hours Start->Monitor CheckComplete Is Reaction Complete? Monitor->CheckComplete CheckPurity Is Product Pure? CheckComplete->CheckPurity Yes Incomplete Incomplete Reaction CheckComplete->Incomplete No Impure Significant Impurities CheckPurity->Impure No Success Success: Proceed to Work-up CheckPurity->Success Yes Sol_Time Increase Reaction Time Incomplete->Sol_Time Sol_Acid Increase TFA Conc. or Switch to HCl/Dioxane Incomplete->Sol_Acid Sol_Temp Warm Reaction Gently (if necessary) Incomplete->Sol_Temp Sol_Scavenger Increase Scavenger (TIS) Concentration Impure->Sol_Scavenger Sol_Cool Run Reaction at 0°C for Longer Impure->Sol_Cool Sol_Milder Use Milder Acid System (e.g., lower % TFA) Impure->Sol_Milder

Sources

Technical Support Center: Purification of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid and its related derivatives. These molecules, while invaluable in modern medicinal chemistry, present unique purification challenges due to the combination of the polar, zwitterionic amino acid-like core, the strained oxetane ring, and the lipophilic Boc protecting group.[1][2][3] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a persistent oil or gum after synthesis and workup. How can I solidify it?

A1: This is a very common issue with Boc-protected amino acids, which often resist crystallization.[4] The cause is typically a combination of residual solvents and minor impurities inhibiting the formation of a crystal lattice.

  • Initial Step: Ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., 40°C) if the compound is stable.[5]

  • Trituration/Pulping: Add a non-polar solvent in which your product is poorly soluble, such as hexane or diethyl ether. Stir the oil vigorously. This can often "crash out" the product as a solid by dissolving the impurities while the product remains insoluble.[4]

  • Solvent-Assisted Solidification: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" (anti-solvent) like hexane until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.[6]

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil or a supersaturated solution can initiate crystallization.[7][8]

Q2: What are the most likely impurities from the Boc-protection step?

A2: Impurities can arise from starting materials, reagents, or side reactions. Common culprits include:

  • Excess (Boc)₂O: Unreacted di-tert-butyl dicarbonate.[9]

  • Triethylamine (TEA) or other bases: Residual base used in the reaction can form salts with your product and inhibit crystallization.[4][6]

  • Byproducts of (Boc)₂O: Tert-butanol and other breakdown products.

  • Di-Boc Species: Over-protection, although less common for the amino acid itself.

  • Alkylation by t-Bu+: The tert-butyl cation, generated during the reaction or under acidic conditions, can alkylate nucleophilic sites.[10]

A thorough aqueous workup is critical to remove most of these.[11]

Q3: Is the oxetane ring stable during typical purification procedures?

A3: The oxetane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strongly acidic conditions.[12] During purification of the Boc-protected compound, avoid using strong acids like concentrated HCl for pH adjustments.[12][13] Opt for milder acids such as 5% citric acid, 1M KHSO₄, or dilute HCl (e.g., 0.5M) at low temperatures.[11][14] Trifluoroacetic acid (TFA) is a reagent used for deprotection and must be avoided during purification of the intact molecule.[11][15]

Q4: Should I use crystallization or column chromatography for purification?

A4: The choice depends on the nature and quantity of impurities, as well as the required final purity.

  • Crystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is highly scalable and cost-effective.

  • Silica Gel Chromatography is necessary when impurities have similar polarity to the product or when multiple components are present in significant amounts. It offers finer separation but is less scalable.[16]

A common strategy is to perform an initial purification by chromatography to obtain a solid, which is then further purified by recrystallization to remove any trace impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification workflow.

ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Low Recovery After Extraction The compound has significant water solubility due to its polar oxetane, carboxylate, and carbamate groups, acting as an amphiphile.1. Saturate the Aqueous Layer: Before extracting, add solid NaCl to the aqueous phase. This decreases the solubility of your organic compound in the aqueous layer ("salting out"). 2. Increase Extraction Solvent Polarity: Use ethyl acetate or a mixture like 3:1 Chloroform/Isopropanol instead of less polar solvents like ether.[17] 3. Perform Multiple Extractions: It is more efficient to extract with three smaller volumes of organic solvent than one large volume.
Product Streaks or "Tails" on Silica Gel TLC/Column The carboxylic acid and amino groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution.[18]1. Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This protonates the carboxylate, reducing its ionic interaction with the silica gel and resulting in sharper peaks. 2. Use a More Polar Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective for eluting polar compounds.
Crystallization Fails Despite Trying Different Solvents Impurities are inhibiting crystal lattice formation. The solution is not sufficiently supersaturated.[6]1. Pre-Purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting crystallization. 2. Optimize Cooling: Rapid cooling often leads to oiling. Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator.[6] 3. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections provide nucleation sites for crystal growth.[6]
Product Decomposes or Boc Group is Lost During Workup The workup conditions are too acidic, causing either oxetane ring-opening or cleavage of the acid-labile Boc group.[12][15]1. Use Mild Acid: Acidify the aqueous layer to pH ~3-4 using 5% citric acid or 1M KHSO₄ instead of strong mineral acids.[19] 2. Maintain Low Temperature: Perform all acidifications in an ice bath to minimize the rate of potential decomposition reactions.[11]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup

This protocol is designed to remove basic and acidic impurities following a Boc-protection reaction.

  • Quench and Dilute: After the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate (NaHCO₃) solution to remove any unreacted amino acid and acidic byproducts.

  • Acidic Wash: Wash with a 5% citric acid solution or 1M KHSO₄ until the aqueous layer is acidic (pH ~3-4). This step removes basic impurities like triethylamine.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and facilitate layer separation.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]

Protocol 2: Recrystallization from a Binary Solvent System

This method is effective for purifying compounds that are oils or amorphous solids.

  • Dissolve: Place the crude material in a flask and add a minimal amount of a "good" solvent (one in which the compound is highly soluble, e.g., ethyl acetate, ethanol) at an elevated temperature (gentle warming) until the solid is fully dissolved.

  • Induce Precipitation: Slowly add a "poor" anti-solvent (one in which the compound is insoluble, e.g., hexanes, heptane) dropwise with stirring until the solution becomes persistently cloudy.[6]

  • Re-dissolve: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in a refrigerator (2-8°C) for several hours or overnight to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Recommended Solvent Systems for Crystallization
Good SolventPoor (Anti-Solvent)Notes
Ethyl AcetateHexane / HeptaneA very common and effective system for moderately polar compounds.
Ethanol / MethanolWaterSuitable for polar compounds, leveraging the zwitterionic character.
TolueneHexane / HeptaneCan be effective if ethyl acetate systems fail.
DichloromethaneDiethyl Ether / PentaneUse with caution due to high volatility.
Protocol 3: Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • Adsorb Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol, DCM) and adsorb it onto a small amount of silica gel. Dry this mixture thoroughly under vacuum to create a fine, free-flowing powder. This "dry loading" technique typically results in better separation than loading a liquid solution.

  • Pack Column: Prepare a silica gel column using the initial mobile phase.

  • Load and Elute: Carefully add the dried sample-silica mixture to the top of the column. Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or Ethyl Acetate/Hexane mixture) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate, then adding methanol).[18][20]

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Starting Conditions for Silica Gel Chromatography
Eluent SystemGradient ProfileTarget Compound Polarity
Ethyl Acetate / Hexane10% to 100% Ethyl AcetateFor less polar derivatives (e.g., esters).
Dichloromethane / Methanol0% to 10% MethanolFor the parent carboxylic acid and other polar derivatives.
Modifier Add 0.5% Acetic Acid to the mobile phaseRecommended for all systems when purifying the carboxylic acid to prevent tailing.

Visualization of Workflows

Purification_Decision_Tree start Crude Product After Workup is_solid Is the crude product a solid? start->is_solid is_pure Is TLC purity >90%? is_solid->is_pure Yes triturate Triturate with Hexane/Ether is_solid->triturate No (Oil/Gum) crystallize Recrystallization (Protocol 2) is_pure->crystallize Yes chromatography Column Chromatography (Protocol 3) is_pure->chromatography No final_product Pure Product crystallize->final_product chromatography->crystallize triturate->is_solid

Caption: Decision workflow for selecting the appropriate purification strategy.

Extraction_Workflow start Dilute Reaction Mixture with Ethyl Acetate wash1 Wash with 5% NaHCO₃ (Removes acidic impurities) start->wash1 wash2 Wash with 5% Citric Acid (Removes basic impurities) wash1->wash2 wash3 Wash with Brine (Removes water) wash2->wash3 dry Dry Organic Layer (Na₂SO₄) wash3->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: Step-by-step workflow for a standard acid-base extraction.

References

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.).
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
  • Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks. (n.d.).
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).
  • Exploring the Polarity of Amino Acids With Thin layer Chromatography - IMSA digital commons. (n.d.).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.).
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (n.d.).
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (n.d.).
  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22).
  • Crystalline amino acids: A link between chemistry, materials science and biology | Request PDF - ResearchGate. (n.d.).
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021, June 17).
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.).
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (2022, January 12).
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. (2018, April 25).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • The zwitterionic (ionized) form of an amino acid. - ResearchGate. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6).
  • 3-Boc-Amino Oxetane-3-Carboxylic Acid at best price in Bengaluru - IndiaMART. (n.d.).

Sources

Improving the yield of peptide synthesis with 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide synthesis incorporating 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxa-OH) . This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of peptides containing this unique, sterically demanding building block. The rigid, four-membered oxetane ring, while a valuable tool in medicinal chemistry for introducing conformational constraints and improving metabolic stability, presents distinct challenges during solid-phase peptide synthesis (SPPS).[1][2]

This document provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and field-proven experience, to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Oxa-OH considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge stems from significant steric hindrance. This arises from two sources:

  • The α,α-Disubstituted Center: The carboxyl group and the Boc-protected amino group are attached to the same quaternary carbon of the oxetane ring. This arrangement is inherently more crowded than a standard secondary carbon alpha-amino acid.

  • The Bulky Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is large and, combined with the rigid oxetane scaffold, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[3] This slows the rate of acylation and can lead to incomplete reactions.

Q2: Should I use the Fmoc or Boc protection strategy for the rest of my peptide when incorporating Boc-Oxa-OH?

A2: Boc-Oxa-OH is designed for use within a standard Boc/Benzyl (Bzl) SPPS strategy.[4] In this approach, the Nα-Boc group is removed with a moderately strong acid (like trifluoroacetic acid, TFA), while side-chain protecting groups (often benzyl-based) are removed at the end with a very strong acid (like HF).[4] Using this building block in an Fmoc-based synthesis would be highly impractical, as the piperidine used for Fmoc deprotection would not remove the Boc group, and the acid required to deprotect the Boc-Oxa-OH would prematurely cleave the peptide from most standard Fmoc-resins and remove acid-labile side-chain protecting groups.

Q3: Can the strained oxetane ring open during synthesis?

A3: Yes, this is a potential concern. The four-membered oxetane ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic conditions.[1][5] While generally stable to the repetitive TFA treatments for Boc deprotection, prolonged exposure or the use of very strong acids during final cleavage could potentially lead to side products. It is crucial to use optimized cleavage cocktails and minimize cleavage time.

Q4: What is the best solvent to use for coupling Boc-Oxa-OH?

A4: While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings. NMP has superior solvating properties, which can help disrupt peptide chain aggregation on the solid support and improve the accessibility of the N-terminus for coupling.[6][7] Using a mixture of DMF and NMP, or switching entirely to NMP for the Boc-Oxa-OH coupling step, is a recommended strategy.

Troubleshooting Guide: Overcoming Low Yields

This section provides a systematic approach to diagnosing and solving common problems encountered when incorporating Boc-Oxa-OH.

Problem 1: Low or Incomplete Coupling Efficiency

This is the most common issue, identified by a positive Kaiser test (blue/purple beads) or other amine tests after the coupling step, leading to deletion sequences in the final product.

Logical Workflow for Troubleshooting Coupling

start Positive Kaiser Test (Incomplete Coupling) reagent 1. Optimize Coupling Reagent (Switch to HATU/HCTU/COMU) start->reagent Initial Step double_couple 2. Implement Double Coupling reagent->double_couple If still incomplete success Negative Kaiser Test (Complete Coupling) reagent->success If successful extend_time 3. Extend Coupling Time (2-4h or overnight) double_couple->extend_time If still incomplete double_couple->success If successful solvent 4. Change Solvent (Use NMP) extend_time->solvent If still incomplete extend_time->success If successful microwave 5. Use Microwave Assistance solvent->microwave For very difficult cases solvent->success If successful microwave->success If successful

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Solutions & Protocols
StrategyDetails & Scientific Rationale
1. Use a Potent Coupling Reagent Rationale: Standard carbodiimide reagents (DCC, DIC) are often insufficient to overcome the severe steric hindrance of Boc-Oxa-OH. Urionium/aminium salts like HATU, HBTU, or COMU are more reactive and are proven to be effective for hindered amino acids.[6][8] They form highly reactive acyl-uronium intermediates that facilitate rapid amide bond formation. Recommendation: Use HATU or COMU as the first choice.[8]
2. Perform a Double Coupling Rationale: Performing the coupling reaction twice with a fresh solution of activated amino acid ensures that any remaining unreacted N-terminal amines are acylated.[6][9] This is a highly effective method to drive the reaction to completion.
3. Extend Reaction Time Rationale: Due to the slow kinetics caused by steric bulk, allowing more time for the reaction can significantly improve yields. Standard 1-2 hour coupling times may be insufficient.[3] Recommendation: Extend the coupling time to 2-4 hours, or even overnight for extremely difficult sequences. Monitor with a Kaiser test at intervals.
4. Use Microwave-Assisted SPPS Rationale: Microwave energy can overcome the activation energy barrier of the reaction and help disrupt peptide aggregation on the resin.[6] This leads to faster and more efficient couplings, especially for sterically demanding residues.
Optimized Protocol: Coupling of Boc-Oxa-OH using HATU

This protocol assumes a starting resin loading of 0.5 mmol/g. Adjust equivalents accordingly.

  • Resin Preparation:

    • Swell the peptide-resin in DCM, then DMF for at least 1 hour.[10]

    • Perform Boc deprotection using 50% TFA in DCM (1 x 2 min, then 1 x 20 min).[4]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).[4]

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-Oxa-OH (3.0 eq.) and HATU (2.9 eq.) in NMP.

    • Add DIPEA (6.0 eq.) to the activation mixture.

    • Vortex or agitate the solution for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature.

  • Monitoring & Post-Coupling:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If Kaiser test is negative (yellow beads): The coupling is complete. Drain the coupling solution and wash the resin with NMP (3x) and DCM (3x). Proceed to the next cycle.

    • If Kaiser test is positive (blue/purple beads): The coupling is incomplete. Drain the reaction solution and repeat steps 2 and 3 (Double Coupling).

Problem 2: Incomplete Boc Deprotection

While less common than coupling issues, incomplete removal of the Boc group can occur, leading to chain termination.

Mechanism of Boc Deprotection

Boc_Peptide Boc-NH-Peptide Protonation Protonation by TFA Boc_Peptide->Protonation Protonated_Boc Boc(H+)-NH-Peptide Protonation->Protonated_Boc Loss_of_Carbocation Loss of tert-butyl cation Protonated_Boc->Loss_of_Carbocation Carbamic_Acid Carbamic Acid Intermediate Loss_of_Carbocation->Carbamic_Acid tert_butyl tert-butyl cation Loss_of_Carbocation->tert_butyl Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H3N+-Peptide (TFA Salt) Decarboxylation->Free_Amine Side_Reaction Alkylation of Trp, Met, Cys tert_butyl->Side_Reaction Requires Scavenger

Caption: Boc deprotection mechanism and potential side reactions.

Recommended Solutions
StrategyDetails & Scientific Rationale
1. Ensure Fresh Reagents Rationale: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination can reduce its effectiveness. Always use fresh, high-purity TFA for deprotection solutions.
2. Extend Deprotection Time Rationale: If aggregation is occurring, the diffusion of the TFA solution into the resin matrix may be slowed.[7] Recommendation: Increase the main deprotection step from 20 minutes to 30 minutes.
3. Add Scavengers Rationale: During deprotection, a reactive tert-butyl cation is formed.[11] This cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), creating undesired byproducts. Adding scavengers like triisopropylsilane (TIS) or water to the cleavage cocktail is standard practice. For deprotection during SPPS, ensuring proper washing after deprotection is key.
Problem 3: Potential Side Reactions During Final Cleavage

The final step of removing the peptide from the resin and cleaving all side-chain protecting groups can be a source of yield loss or impurity formation.

Recommended Solutions
StrategyDetails & Scientific Rationale
1. Use an Optimized Cleavage Cocktail Rationale: A standard cleavage cocktail like Reagent K is designed to scavenge cations generated during cleavage.[10] The strained oxetane ring may be sensitive to prolonged exposure to strong acid. Recommendation: Use a fresh, cold (4°C) cleavage cocktail (e.g., TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) and minimize the cleavage time.[10] Start with 2 hours and check for complete cleavage before extending the time.
2. Monitor for Ring-Opening Rationale: Mass spectrometry of the crude product can reveal byproducts. A ring-opened oxetane would result in a mass increase of +18 Da (addition of water). If this is observed, cleavage conditions should be made milder (e.g., shorter time, lower temperature).

References

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • CSBio Co. A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success. [Link]

  • Royal Society of Chemistry. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Semantic Scholar. Table 1 from Solid-Phase Synthesis of Oxetane Modified Peptides. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubChem. 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid. [Link]

  • ResearchGate. Synthesis of pentapeptide 2 using oxetane containing dipeptide building.... [Link]

  • Springer. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • PubMed. Peptide synthesis by means of tert-butyloxycarbonylamino acid derivatives of poly(ethylene-co-N-hydroxymaleimide). [Link]

  • D-Scholarship@Pitt. Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]

  • CP Lab Safety. 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. [Link]

  • LJMU Research Online. Development of oxetane modified building blocks for peptide synthesis. [Link]

  • Liverpool John Moores University. Development of oxetane modified building blocks for peptide synthesis. [Link]

  • ResearchGate. Solid-Phase Synthesis of Oxetane Modified Peptides. [Link]

  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • National Institutes of Health (NIH). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

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Technical Support Center: Enhancing Stability of Pe-ptides Containing 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers incorporating 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxa-OH) into their peptide sequences. The inclusion of an oxetane ring in a peptide backbone is a modern strategy to increase metabolic stability and introduce conformational constraints, often serving as a non-hydrolyzable isostere for an amide carbonyl or a gem-dimethyl group.[1][2][3][4] While the oxetane moiety itself is notably robust, challenges can arise during the synthetic and purification workflows.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate potential stability issues and ensure the successful synthesis and handling of your novel peptides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the behavior and handling of oxetane-containing peptides.

Q1: Is the oxetane ring stable to standard Boc-based Solid-Phase Peptide Synthesis (SPPS) conditions?

A: Yes, the 3-aminooxetane core is generally stable under the standard conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc group removal.[5] The primary stability concerns arise not from the routine synthesis cycles, but from the final, harsh cleavage and deprotection step, which typically employs strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6] While the oxetane ring exhibits good stability, optimizing the cleavage conditions is critical to prevent potential side reactions.[1]

Q2: What are the primary degradation pathways I should be concerned about?

A: For the peptide itself, standard degradation pathways like oxidation of Met or Cys residues, deamidation of Asn/Gln, and hydrolysis at Asp-containing junctions remain relevant.[7][8][9] The unique concerns for the oxetane moiety are:

  • Acid-Catalyzed Ring Opening: Under excessively harsh acidic conditions during final cleavage, the oxetane oxygen can be protonated, making the ring susceptible to nucleophilic attack by scavengers (like water or TIPS), resulting in a ring-opened diol. This is a potential, though not commonly reported, side reaction.

  • Incomplete Deprotection: Failure to completely remove all side-chain protecting groups or the N-terminal Boc group can be misinterpreted as degradation.

The primary benefit of the oxetane is its resistance to enzymatic degradation by replacing a cleavable amide bond, which significantly enhances metabolic stability.[1][10]

Q3: What are the optimal storage conditions for a purified peptide containing an oxetane moiety?

A: Once purified, oxetane-containing peptides should be stored similarly to standard peptides to ensure long-term stability. The best practice is to store the peptide in lyophilized form at –20°C or, for maximum stability, –80°C.[7] If the peptide must be in solution, it should be dissolved in a slightly acidic buffer (e.g., pH 5-6), aliquoted to avoid repeated freeze-thaw cycles, and stored at –20°C or –80°C.[8] Avoid prolonged storage at pH levels above 8 to minimize the risk of deamidation and other base-catalyzed side reactions in the rest of the peptide chain.[8]

Section 2: Troubleshooting Guide for Synthesis and Cleavage

This section provides detailed solutions to specific problems encountered during the experimental workflow.

Problem: Low Coupling Efficiency of the Boc-Oxa-OH Monomer

You observe incomplete coupling of the Boc-Oxa-OH amino acid onto the growing peptide chain, as indicated by a positive Kaiser test or mass spectrometry of a test cleavage.

Causality: The 3,3-disubstituted oxetane structure is sterically hindered compared to standard amino acids. This bulkiness can slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the peptide-resin.

Solution: To overcome this steric hindrance, more potent coupling reagents and modified reaction conditions are recommended.

Protocol 1: Optimized Coupling of Boc-Oxa-OH in SPPS
  • Pre-activation: Dissolve Boc-Oxa-OH (3 eq.) and a coupling agent such as HATU (2.9 eq.) in DMF. Add a non-nucleophilic base like DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated mixture to the deprotected peptide-resin.

  • Reaction Time & Temperature: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or the temperature can be increased to 40-50°C.

  • Monitoring: After the coupling, wash the resin and perform a Kaiser test. If the test is positive, indicating free amines, perform a second coupling (double coupling) using a fresh solution of activated Boc-Oxa-OH.

  • Capping: If a small amount of unreacted amine remains after double coupling, cap the unreacted sites with acetic anhydride to prevent the formation of deletion sequences.

ParameterStandard ProtocolRecommended Protocol for Boc-Oxa-OHRationale
Coupling Agent HBTU, DIC/HOBtHATU, HCTU More potent activating agents for hindered couplings.
Equivalents 2-3 eq.3-4 eq. Drives the reaction equilibrium towards completion.
Coupling Time 30-60 min2-4 hours Allows sufficient time for the sterically hindered reaction.
Double Coupling As neededRecommended Ensures maximum coupling efficiency.

Problem: Peptide Degradation Observed During Final Cleavage

After cleaving the peptide from the resin, LC-MS analysis shows a significant peak with an unexpected mass, suggesting degradation.

Causality: The use of a generic, harsh cleavage cocktail (e.g., 95% TFA) without appropriate scavengers can lead to side reactions, especially if the peptide contains sensitive residues (Trp, Cys, Met) or if the oxetane ring is compromised.

Solution: The choice of cleavage cocktail is paramount. It must be tailored to the peptide's sequence to protect sensitive residues and preserve the integrity of the oxetane ring.

Workflow: Selecting the Appropriate Cleavage Cocktail

The following decision tree helps in selecting an optimized cleavage cocktail for your oxetane-containing peptide.

start Start: Peptide Sequence Analysis cys Contains Cys? start->cys met Contains Met? cys->met No reagent_r Use Reagent R (TFA/Thioanisole/EDT/Anisole 90:5:3:2) cys->reagent_r Yes trp Contains Trp? met->trp No met->reagent_r Yes arg Contains Arg(Pbf/Pmc)? trp->arg No reagent_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT 82.5:5:5:5:2.5) trp->reagent_k Yes reagent_b Use Reagent B (TFA/Phenol/H2O/TIPS 88:5:5:2) arg->reagent_b No arg->reagent_k Yes cluster_conditions Stress Conditions (24h) start Purified Peptide (in solution, e.g., H2O/ACN) acid Acidic 0.1 M HCl, 40°C start->acid base Basic 0.1 M NaOH, 40°C start->base ox Oxidative 0.1% H2O2, RT start->ox heat Thermal 60°C start->heat analysis LC-MS Analysis (Compare to T=0 Control) acid->analysis base->analysis ox->analysis heat->analysis report Identify Degradants & Assess % Purity Loss analysis->report

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of your purified peptide (e.g., 1 mg/mL) in a suitable solvent like 50% acetonitrile/water. Prepare a T=0 control sample by immediately diluting an aliquot to the final analysis concentration and freezing it.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M). Incubate at 40°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M). Incubate at 40°C.

    • Oxidation: Add an equal volume of 0.2% H₂O₂ (final conc. 0.1%). Incubate at room temperature.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

  • Time Points: Take samples at various time points (e.g., 2h, 8h, 24h). Quench the acid/base reactions by neutralizing them before analysis.

  • Analysis: Analyze all samples, including the T=0 control, by reverse-phase HPLC with UV and MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the remaining parent peptide and identify the masses of any new peaks, which correspond to degradation products. This analysis will reveal if the peptide is susceptible to hydrolysis, oxidation, or other modifications under these conditions. [3][11]

References

  • Burkhard, J. A., et al. (2017). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Wodarczyk, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Shipman, M., et al. (2016). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]

  • Geiger, T., & Clarke, S. (1987). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Journal of Biological Chemistry. Available at: [Link]

  • Song, A., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Stewart, J. M. (1997). Cleavage methods following Boc-based solid-phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. Available at: [Link]

  • Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Aruva, S., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. Available at: [Link]

  • Aursand, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Available at: [Link]

  • Wu, S. L., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE. Available at: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: physical instability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Technical Support Center: Minimizing Epimerization During Amide Coupling of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide and small molecule synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of sterically hindered and structurally unique amino acids, specifically focusing on 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and actionable protocols to minimize epimerization and ensure the highest purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding epimerization in the context of this specific amino acid.

Q1: What is epimerization and why is it a critical issue?

Epimerization is a chemical process that inverts the configuration at a single chiral center in a molecule.[1][2][3] In the context of this compound, this means the conversion of the desired stereoisomer into its diastereomer at the α-carbon. This is a significant problem because the biological activity of a peptide or drug molecule is critically dependent on its precise three-dimensional structure.[3][4] The formation of an epimeric impurity can drastically reduce or eliminate the desired biological effect and creates significant challenges for purification, as diastereomers often have very similar physical properties.[1][3]

Q2: What makes this compound particularly susceptible to epimerization?

The susceptibility arises from a combination of factors. Firstly, the oxetane ring introduces significant steric hindrance around the α-carbon. This steric bulk can slow down the desired peptide coupling reaction rate.[5][6] A slower coupling rate provides a larger window of opportunity for the competing epimerization side reaction to occur. Secondly, hindered residues in general are known to increase the rate of epimerization.[7]

Q3: What is the primary chemical mechanism leading to epimerization during peptide coupling?

The most common pathway for epimerization during amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1][3] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes intramolecularly. The α-proton of this oxazolone intermediate is significantly more acidic and can be easily removed by a base present in the reaction mixture. The resulting planar, resonance-stabilized anion can be re-protonated from either face, leading to a mixture of L- and D-isomers (epimerization).[1][3] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base.[1]

Q4: Which coupling reagents are generally recommended to minimize epimerization?

For sterically hindered amino acids, phosphonium and newer-generation uronium/aminium salt-based reagents are often preferred over standard carbodiimides like DCC or EDC.[5][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are highly effective reagents, and PyBOP is often cited for its ability to facilitate couplings with minimal racemization.[1][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): HATU, in particular, is known for fast reaction rates and reduced epimerization, especially when compared to HBTU.[8] COMU is a modern alternative that incorporates the OxymaPure additive, enhancing safety and maintaining high efficiency.[5][9]

Q5: What is the role of additives like HOBt and OxymaPure?

Additives are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents.[8][9][10] They work by reacting with the initially formed, highly reactive intermediate (e.g., O-acylisourea from carbodiimides) to form an active ester (e.g., OBt ester).[11][12] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, while still being reactive enough to couple with the amine component.[11][12] OxymaPure is a non-explosive and highly effective modern alternative to HOBt and HOAt.[9][11][13]

Q6: How can I analyze my product to determine the level of epimerization?

Detecting and quantifying epimers requires methods that can distinguish between stereoisomers. The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers by observing differences in chemical shifts, particularly for protons near the chiral center.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While MS cannot distinguish isomers by mass alone, coupling it with a chromatographic separation allows for their identification and quantification.[14][15] Ion mobility spectrometry (IMS) coupled with MS is an advanced technique that can separate epimeric ions in the gas phase.[16]

Troubleshooting Guide: High Epimerization Levels

This section provides a systematic approach to diagnosing and resolving issues of high epimerization detected in your final product.

Symptom: Post-purification analysis (e.g., by chiral HPLC) reveals a significant percentage of the undesired diastereomer.
Diagnostic Workflow

Use the following workflow to pinpoint the likely cause of epimerization in your specific protocol.

Epimerization_Troubleshooting start High Epimerization Detected q_reagent What coupling reagent was used? start->q_reagent carbodiimide Carbodiimide (EDC, DCC) q_reagent->carbodiimide uronium Uronium/Aminium (HBTU, HATU) q_reagent->uronium phosphonium Phosphonium (PyBOP) q_reagent->phosphonium sol_additive Action: Add an epimerization suppressant. Primary: OxymaPure or HOBt (1.2 eq). Rationale: Intercepts reactive intermediate, preventing oxazolone formation. carbodiimide->sol_additive q_base_uronium What base was used and how much? uronium->q_base_uronium q_conditions Review General Conditions phosphonium->q_conditions sol_additive->q_conditions base_strong Strong/Excess Base (e.g., >2 eq DIPEA) q_base_uronium->base_strong base_weak Weak/Sterically Hindered Base (e.g., 2,4,6-collidine) q_base_uronium->base_weak sol_base_uronium Action: Reduce base stoichiometry to max 2.0 eq. Consider using a weaker, hindered base like 2,4,6-collidine. Rationale: Minimizes base-catalyzed oxazolone formation and direct α-proton abstraction. base_strong->sol_base_uronium base_weak->q_conditions sol_base_uronium->q_conditions temp_high Temperature > 0 °C? q_conditions->temp_high time_long Long pre-activation or reaction time? q_conditions->time_long solvent_polar Polar aprotic solvent (DMF)? q_conditions->solvent_polar sol_temp Action: Run reaction at 0 °C, especially during activation. Rationale: Low temperature disfavors the epimerization pathway. temp_high->sol_temp sol_time Action: Minimize pre-activation time. Add amine component as soon as possible after the coupling reagent. Rationale: Reduces lifetime of the highly reactive intermediate. time_long->sol_time sol_solvent Action: If compatible, consider less polar solvents like Dichloromethane (DCM). Rationale: Polar solvents can accelerate epimerization. solvent_polar->sol_solvent

Caption: Troubleshooting workflow for high epimerization.
In-Depth Analysis of Factors
  • Coupling Reagent Selection: The choice of reagent is the most critical factor. While carbodiimides are cost-effective, they are generally inefficient for hindered amino acids and prone to causing epimerization without additives.[6] Uronium/aminium reagents like HATU offer faster kinetics, which can outcompete the rate of epimerization.[5][8] Phosphonium reagents like PyBOP are also excellent choices for minimizing racemization.[8][17]

  • Base Selection and Stoichiometry: The base is often a primary culprit. Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are necessary to neutralize salts and facilitate the reaction, but an excess can dramatically increase epimerization by promoting oxazolone formation or direct proton abstraction.[1]

    • Action: Use the minimum amount of base required, typically 2.0 equivalents relative to the carboxylic acid. For particularly sensitive couplings, consider using a more sterically hindered and less nucleophilic base, such as 2,4,6-trimethylpyridine (collidine), which has been shown to reduce epimerization.[18]

  • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) are excellent for solubility but have been shown to increase the rate of epimerization compared to less polar solvents like Dichloromethane (DCM).[7]

    • Action: If substrate solubility allows, perform the coupling in DCM. If DMF is necessary, ensure that temperature and base concentration are strictly controlled.

  • Temperature and Time: Epimerization is a temperature-dependent side reaction.[7][9] Furthermore, the longer the activated amino acid intermediate exists before reacting with the amine, the greater the chance of epimerization.

    • Action: Always perform the activation step at 0°C.[19][20][21] Minimize any "pre-activation" time; add the amine component to the reaction as soon as feasible after the addition of the coupling reagent.

Comparative Summary of Coupling Conditions
FactorCondition Promoting EpimerizationRecommended Condition for MinimizationRationale
Coupling Reagent Carbodiimides (DCC, EDC) aloneCOMU, HATU, PyBOPFaster coupling kinetics and/or formation of more stable active esters reduces the opportunity for epimerization.[5][8]
Additive NoneOxymaPure or HOBt (1.0-1.2 eq)Intercepts the highly reactive intermediate to form a more stable active ester, suppressing oxazolone formation.[9][11][12]
Base Excess DIPEA/TEA (> 2.5 eq)DIPEA (≤ 2.0 eq) or 2,4,6-CollidineMinimizes base-catalyzed proton abstraction from the α-carbon and the oxazolone intermediate.[1][18]
Solvent DMF, NMP (polar aprotic)DCM, Chloroform (less polar)Polar solvents can stabilize the enolate intermediate, accelerating epimerization.[7]
Temperature Room Temperature (20-25°C)0°C, especially during activationLower temperature slows the rate of the epimerization side reaction more significantly than the main coupling reaction.[7]
Pre-activation Time > 5 minutes< 1 minute (in-situ activation)Reduces the lifetime of the sensitive activated intermediate before it is consumed by the amine.[19]
Recommended Experimental Protocol

This protocol is optimized for the coupling of this compound to a primary or secondary amine, using conditions designed to minimize epimerization.

Method: COMU/DIPEA Mediated Coupling in Dichloromethane (DCM)

Materials:

  • This compound (1.0 eq)

  • Amine component (hydrochloride salt or free base) (1.1 eq)

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq if starting with free base amine; 3.0 eq if starting with HCl salt)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add this compound (1.0 eq) and the amine component (1.1 eq).

  • Dissolve the solids in anhydrous DCM (volume to make a ~0.1 M solution).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add COMU (1.1 eq) to the cooled solution.

  • Add DIPEA dropwise over 1-2 minutes.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For hindered couplings, the reaction may require stirring for 4-16 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

  • Crucially, analyze the purified product by chiral HPLC to determine the diastereomeric excess (d.e.) and confirm the suppression of epimerization.

Mechanism Visualization

The primary mechanism for epimerization involves the formation and subsequent deprotonation/re-protonation of a 5(4H)-oxazolone intermediate.

Oxazolone_Mechanism AminoAcid R-COOH (Boc-Oxetane-AA) ActivatedEster R-CO-X (Activated Intermediate) AminoAcid->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedEster->Oxazolone Intramolecular Cyclization Peptide Desired Peptide (No Epimerization) ActivatedEster->Peptide + Amine (R'-NH2) (Fast, Desired) Enolate Enolate Anion (Resonance Stabilized) Oxazolone->Enolate + Base (-H+) EpimerPeptide Epimerized Peptide (Diastereomer) Oxazolone->EpimerPeptide + Amine (R'-NH2) (Slower, Undesired) Epimer D-Amino Acid Derivative Enolate->Epimer + H+ Original L-Amino Acid Derivative Enolate->Original + H+

Caption: Mechanism of oxazolone-mediated epimerization.
References
  • The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Epimeris
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Coupling Reagents. Aapptec Peptides.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.
  • Proposed mechanism of base catalyzed epimerization.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Epimeriz
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed.
  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Semantic Scholar.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Semantic Scholar.
  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Benchchem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Acid-Amine Coupling using BOP. Organic Synthesis.
  • preventing epimerization during thioamide coupling reactions. Benchchem.
  • Epimeris

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Overcoming poor solubility of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: The Challenge of a Versatile Building Block

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid is a crucial building block in modern drug discovery, valued for its ability to introduce the rigid, three-dimensional oxetane motif into molecules, which can enhance properties like aqueous solubility and metabolic stability.[1][2][3] However, researchers frequently encounter a significant hurdle during its use: its exceptionally poor solubility in many common organic solvents. This guide provides an in-depth analysis of the underlying causes of this issue and offers a series of practical, field-proven troubleshooting strategies and protocols to overcome it, ensuring your research can proceed efficiently.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the solubility of this unique compound.

Q1: Why is this compound so poorly soluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The poor solubility is not due to a single factor but a combination of its structural features. The primary cause is its ability to exist as a zwitterion .[4][5] In this form, the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₂+). Although the amino group is protected by a Boc group, the molecule as a whole possesses both a carboxylic acid and an amino acid-like structure. This zwitterionic character leads to:

  • Strong Intermolecular Forces: Potent electrostatic interactions (ion-ion) and extensive hydrogen bonding between molecules create a highly stable, high-energy crystal lattice.[6]

  • Poor Solvation: Non-polar or moderately polar organic solvents like DCM and THF are ineffective at solvating these charged zwitterionic species and breaking down the strong crystal lattice.[4]

Q2: What is a zwitterion and how does it form?

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. For this compound, an intramolecular acid-base reaction occurs where the acidic proton from the carboxylic acid is transferred to a basic site. In the solid state and in polar solvents, this zwitterionic form is often the most stable.

G cluster_0 Neutral Form (Less Stable) cluster_1 Zwitterionic Form (More Stable) cluster_2 Result in Solid State Neutral Molecule with -COOH and -NH-Boc Zwitterion Molecule with -COO⁻ and -NH₂⁺-Boc (conceptual) Neutral->Zwitterion Intramolecular Proton Transfer Lattice Strong Crystal Lattice (H-Bonding + Electrostatic) = POOR SOLUBILITY Zwitterion->Lattice Intermolecular Interaction

Caption: The Zwitterion Problem.

Q3: Is heating the mixture a viable option to force dissolution?

Caution is strongly advised. While gentle warming may aid solubility in some cases, oxetane-carboxylic acids have been reported to be unstable and can undergo isomerization or degradation upon heating.[1][3] This can lead to the formation of unwanted byproducts, such as lactones, which would compromise the integrity of your experiment. Always perform a small-scale test before applying heat to your entire batch.

Q4: What is a general qualitative solubility profile for this compound?

The following table provides a general guide based on common laboratory solvents. Actual solubility can vary with purity, temperature, and water content.

Solvent ClassExamplesQualitative SolubilityRationale
Non-Polar Aprotic Hexanes, TolueneInsolubleCannot solvate the polar/charged functional groups.
Ethereal Diethyl Ether, THF, DioxaneVery Poor / InsolubleInsufficient polarity to break the crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformVery Poor / InsolubleInsufficient polarity and hydrogen bonding capability.
Polar Aprotic DMSO, DMF, NMPSparingly to SolubleHigh polarity and dipole moment can disrupt intermolecular forces, but may still require assistance.[6]
Polar Protic Water, Methanol, EthanolSparingly SolubleCan act as both H-bond donors and acceptors, but solubility is limited by the hydrophobic Boc group.

Part 2: Troubleshooting Guide - Practical Solutions for the Bench

This section provides a logical workflow and actionable solutions when you encounter solubility issues during an experiment.

Caption: Experimental Workflow for Solubility Troubleshooting.

Problem: My 3-Boc-aminooxetane-3-carboxylic acid will not dissolve for my coupling/functionalization reaction.

Solution 1: In-situ Salt Formation with an Organic Base
  • Expert Rationale: This is often the most effective and direct method. The core principle is to break the zwitterionic form by deprotonating the carboxylic acid with a non-nucleophilic base. This forms an ammonium carboxylate salt, which is an ion pair that is significantly more soluble in many organic solvents, including DCM and THF. This strategy is a cornerstone of enhancing drug solubility.[7][8]

  • When to Use: Ideal for reactions where the carboxylic acid needs to be activated (e.g., peptide couplings, amide bond formations) or when the reaction conditions are compatible with a mild organic base.

  • Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA).

  • Protocol: See Protocol A in the next section.

Solution 2: Strategic Solvent Selection & Co-Solvents
  • Expert Rationale: If salt formation is not desirable, switching to a more powerful solvent is the next logical step. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at disrupting the hydrogen bonding and electrostatic forces of the crystal lattice.[6] However, they can be difficult to remove and may interfere with certain reactions. A co-solvent approach, using a small percentage of DMSO or DMF in a less polar solvent, can often provide the necessary solvating power without dominating the reaction medium.

  • When to Use: When basic additives are incompatible with the reaction.

  • Procedure:

    • Attempt to dissolve the compound in pure DMSO or DMF first. Use the minimum volume necessary.

    • If using a co-solvent system, suspend the compound in the primary solvent (e.g., DCM, THF) and add DMSO dropwise while stirring until dissolution is achieved. Typically, 5-10% (v/v) is sufficient.

Solution 3: Temporary Derivatization to an Ester
  • Expert Rationale: If the carboxylic acid functionality is not required for the immediate subsequent step, converting it to an ester is an excellent strategy. This permanently removes the acidic proton, eliminating any possibility of zwitterion formation. The resulting ester is a neutral, more lipophilic molecule with vastly improved solubility in common organic solvents.[9][10]

  • When to Use: When planning a multi-step synthesis where the carboxylic acid can be deprotected later. This is not suitable for reactions that require the free carboxylic acid.

  • Common Methods: Fischer esterification (acid catalyst with alcohol), reaction with an alkyl halide (e.g., methyl iodide) and a base, or using diazomethane (caution: toxic/explosive).

  • Protocol: See Protocol B for a sample procedure.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, providing clear steps for execution and confirmation.

Protocol A: Solubilization via In-situ Salt Formation with Triethylamine (TEA)
  • Objective: To dissolve the title compound in Dichloromethane (DCM) for a subsequent reaction (e.g., amide coupling).

  • Methodology:

    • Preparation: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Solvent Addition: Add anhydrous Dichloromethane (DCM) to the desired final concentration (e.g., 0.1 M). The compound will likely remain as a suspension.

    • Base Addition: While stirring vigorously, add Triethylamine (TEA) (1.05 eq) dropwise via syringe.

    • Dissolution: Continue to stir at room temperature. The solid should fully dissolve within 5-15 minutes, resulting in a clear, homogenous solution. If some solid remains, an additional 0.05 eq of TEA can be added.

    • Validation: The clear solution indicates the successful formation of the soluble triethylammonium salt. The solution is now ready for the addition of coupling reagents (e.g., HATU, HOBt) and the corresponding amine for an amide bond formation.

Protocol B: Conversion to a Methyl Ester for Enhanced Solubility
  • Objective: To convert the title compound into its methyl ester to improve solubility for subsequent synthetic manipulations.

  • Methodology:

    • Preparation: Suspend this compound (1.0 eq) in a mixture of DMF and Toluene (e.g., 1:1 ratio).

    • Base Addition: Add powdered Potassium Carbonate (K₂CO₃) (1.5 eq) to the suspension.

    • Alkylation: Add Methyl Iodide (CH₃I) (1.2 eq) to the mixture.

    • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Work-up:

      • Dilute the reaction mixture with Ethyl Acetate.

      • Wash sequentially with water and brine to remove DMF and salts.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Validation & Purification: The crude product, a much less polar and highly soluble oil or solid, can be purified by column chromatography on silica gel. The successful conversion can be confirmed by ¹H NMR (appearance of a methyl singlet ~3.7 ppm) and mass spectrometry.

References

  • Vertex AI Search Result[11]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Rheolution | Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Creative Biolabs | Solubility Assessment Service. (n.d.). [Link]

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]

  • ResearchGate | Role of pH and emulsification agents in the solubility and sensory properties of branched chain amino acids. (2015). [Link]

  • DigitalCommons@URI | The Solubility of Amino Acids in Various Solvent Systems. (n.d.). [Link]

  • El-Gendy, M. A., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]

  • Pérez-Peralta, N., et al. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. [Link]

  • CP Lab Safety | 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • ResearchGate | Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). [Link]

  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Asian Journal of Pharmaceutics. [Link]

  • ResearchGate | Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. (2011). [Link]

  • Quora | Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014). [Link]

  • Al-Adalos, M., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]

  • ChemistryViews | Room-Temperature Zwitterionic Liquids You Can Actually Stir. (2025). [Link]

  • Taylor & Francis Online | Synthetic oxetanes in drug discovery: where are we in 2025? (2025). [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • ACS Publications | Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. (2024). [Link]

  • Ascendia Pharma | A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). [Link]

  • ResearchGate | Organic Solvents Containing Zwitterion as Electrolyte for Li Ion Cells. (2003). [Link]

  • Wikipedia | Amino acid. (n.d.). [Link]

  • ACS Publications | Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). [Link]

  • Reddit | Work-up of a zwitterion? (2023). [Link]

  • IndiaMART | 3-Boc-Amino Oxetane-3-Carboxylic Acid. (n.d.). [Link]

  • ResearchGate | How to desalt zwitterions? (2020). [Link]

  • NIH | Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2017). [Link]

  • NIH | Oxetanes in Drug Discovery Campaigns. (2019). [Link]

  • NIH | Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). [Link]

  • Reddit | carboxylic acid solubility + TLC. (2023). [Link]

  • MDPI | Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). [Link]

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Technical Support Center: Analytical Strategies for Impurity Profiling of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for the detection, identification, and quantification of impurities in this critical building block. As a non-canonical amino acid, ensuring its purity is paramount for the safety and efficacy of the final pharmaceutical product.

This document moves beyond standard protocols to address the specific challenges you may encounter, explaining the scientific rationale behind each troubleshooting step and experimental design choice.

The Criticality of Impurity Control

This compound is a key intermediate in modern drug discovery. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can compromise the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, have established stringent thresholds for the reporting, identification, and toxicological qualification of these impurities.[2][3][4] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[1]

Frequently Asked Questions: Regulatory Framework

Q: What are the key regulatory thresholds I need to be aware of for impurities?

A: The primary guideline is ICH Q3A(R2), which specifies thresholds based on the maximum daily dose of the drug substance.[5] These thresholds dictate the level of analytical scrutiny required.

Threshold Type Threshold (for Maximum Daily Dose ≤ 2 g/day ) Action Required
Reporting Threshold 0.05%Any impurity at or above this level must be reported in regulatory filings.
Identification Threshold 0.10% or 1.0 mg/day intake (whichever is lower)The structure of any impurity at or above this level must be determined.
Qualification Threshold 0.15% or 1.0 mg/day intake (whichever is lower)Any impurity at or above this level must be assessed for biological safety.
Data synthesized from ICH Q3A(R2) Guidelines.[2][5]
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Separation and Quantification

HPLC, particularly in reversed-phase mode, is the gold standard for separating the main compound from its non-volatile organic impurities.[6] A well-developed, stability-indicating HPLC method is the cornerstone of any robust impurity control strategy.

Troubleshooting Guide: Common HPLC Issues

Q: I'm observing poor peak shape (tailing) for the main analyte. What's the cause and solution?

A: Peak tailing for this specific molecule is almost always related to secondary interactions on the column or improper mobile phase pH.

  • Scientific Rationale: Your analyte possesses a carboxylic acid group (acidic) and a Boc-protected amine. The carboxylic acid is the primary culprit for tailing. If the mobile phase pH is close to the pKa of the carboxylic acid, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms, causing it to interact inconsistently with the stationary phase.

  • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is fully protonated and behaves as a single species. A mobile phase containing 0.1% formic acid or phosphoric acid is typically effective.

Q: My impurity peak is co-eluting with the main peak. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system.

  • Scientific Rationale: Resolution is a function of efficiency, retention, and selectivity. Since the impurity is structurally similar, changing selectivity is often the most effective approach.

  • Troubleshooting Steps:

    • Modify Organic Solvent: Switch from methanol to acetonitrile (or vice versa). Acetonitrile has a different dipole moment and can alter hydrogen bonding interactions with the analytes, changing selectivity.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, change the column. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase offers different retention mechanisms (π-π interactions) compared to a standard C18, which can be highly effective for separating structurally similar compounds.

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention time and backpressure.

Q: I see "ghost peaks" in my chromatogram that are not present in my sample. What are they?

A: These are typically caused by carryover from a previous injection or contaminants in the mobile phase.

  • Solution:

    • Carryover: Program a robust needle wash step in your autosampler sequence using a strong solvent (like 100% acetonitrile or a mix of acetonitrile/isopropanol). Inject a blank (mobile phase) after a high-concentration sample to confirm the carryover is gone.

    • Contamination: Ensure you are using high-purity, HPLC-grade solvents and additives. Filter all aqueous mobile phases before use.

Workflow Diagram: Troubleshooting HPLC Peak Tailing

G Fig. 1: Decision Tree for HPLC Peak Tailing start Poor Peak Shape (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 2 units below pKa? start->check_ph adjust_ph Action: Lower pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the column old or showing high backpressure? check_ph->check_column Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak replace_column Action: Replace column with a new one of the same chemistry check_column->replace_column Yes check_sample_solvent Is sample solvent stronger than mobile phase? check_column->check_sample_solvent No replace_column->good_peak adjust_solvent Action: Re-dissolve sample in mobile phase or a weaker solvent check_sample_solvent->adjust_solvent Yes check_sample_solvent->good_peak No adjust_solvent->good_peak

Caption: A logical workflow for diagnosing and resolving poor HPLC peak shape.

Experimental Protocol: Stability-Indicating HPLC Method
  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 stationary phase, e.g., 100 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be < 2.0%. The tailing factor for the main peak should be ≤ 1.5.

Section 2: Hyphenated Techniques (LC-MS) for Structural Identification

When an impurity exceeds the identification threshold, you must determine its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task, providing both retention time and mass information.[7][8][9]

Frequently Asked Questions: LC-MS Analysis

Q: How do I choose the right ionization source for my compound?

A: For this compound, Electrospray Ionization (ESI) is the ideal choice.

  • Scientific Rationale: ESI is a soft ionization technique perfect for polar, thermally labile molecules. Your compound has functional groups (carboxylic acid, carbamate) that are easily ionized in solution. It will readily form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Negative mode is often more sensitive for carboxylic acids.

Q: My high-resolution MS gives me an accurate mass. How does that help me identify an unknown impurity?

A: High-Resolution Mass Spectrometry (HRMS), using analyzers like TOF or Orbitrap, provides a highly accurate mass measurement (typically < 5 ppm error).[10]

  • Workflow:

    • Obtain Accurate Mass: Measure the mass of the impurity ion.

    • Generate Elemental Formula: Use software to generate a list of possible elemental compositions that fit the measured mass within the error tolerance.

    • Apply Chemical Logic: Filter the list of formulas based on chemical sense. For instance, you know the impurity is related to your starting material, so it must contain C, H, N, and O. Use the "nitrogen rule" and isotopic pattern (if visible) to further refine the possibilities.

    • Propose Structures: Based on the most likely elemental formula and your knowledge of the synthetic route, propose potential structures. For example, a loss of 56 Da often corresponds to the loss of the tert-butyl group from the Boc-protector.

Q: I see a peak in my UV chromatogram, but no corresponding ion in the MS. What should I do?

A: This phenomenon, known as ion suppression, is common in ESI.

  • Scientific Rationale: Components in the mobile phase (like trifluoroacetic acid, TFA) or co-eluting matrix components can compete with your analyte for ionization, suppressing its signal.

  • Troubleshooting:

    • Reduce Sample Concentration: Dilute your sample. Ion suppression is often a concentration-dependent effect.

    • Improve Chromatography: Enhance the separation between your impurity and any interfering peaks.

    • Change Mobile Phase Additive: Replace TFA with a more MS-friendly acid like formic acid. If a strong ion-pairing agent is needed for chromatography, consider post-column addition of a makeup flow that neutralizes the agent before it enters the MS.

Section 3: NMR Spectroscopy for Unambiguous Structural Elucidation

While MS provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of atoms, making it essential for the unambiguous structural elucidation of unknown impurities.[11][12]

Frequently Asked Questions: NMR in Impurity Analysis

Q: Can I use ¹H NMR to quantify impurities?

A: Yes, quantitative NMR (qNMR) is a powerful primary method for purity determination.[13]

  • Requirements:

    • Unique, Resolved Signal: The impurity must have at least one proton signal that is well-resolved from all other signals in the spectrum.

    • Internal Standard: You need a certified internal standard of known purity that is accurately weighed.

    • Optimized Acquisition: Long relaxation delays (e.g., 5 times the longest T1) must be used to ensure all signals are fully relaxed and integrations are accurate.

  • Causality: The area of an NMR peak is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known impurity proton to the integral of a known proton from a certified standard, you can calculate the impurity's concentration without needing a reference standard for the impurity itself.

Q: What are the characteristic NMR signals for the parent compound?

A: Understanding the parent compound's spectrum is key to identifying changes in an impurity.

Functional Group Nucleus Typical Chemical Shift (δ, ppm) Multiplicity Key Diagnostic Feature
tert-Butyl (Boc)¹H~1.4Singlet (s)Large integral corresponding to 9 protons. Its absence is a strong indicator of deprotection.
Oxetane CH₂¹H4.5 - 4.8Multiplet (m)Diastereotopic protons often show complex splitting.
Carboxylic Acid OH¹H>10 (variable)Broad Singlet (br s)Often exchanges with D₂O.
Boc Quaternary C¹³C~80-Characteristic quaternary carbon signal.
Boc Carbonyl C¹³C~155-Carbamate carbonyl signal.
Oxetane C-O¹³C~78-Carbon atoms of the oxetane ring adjacent to the oxygen.
Data synthesized from typical values for Boc-protected amino acids and oxetane derivatives.[11][14]
Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is the intentional degradation of a drug substance using harsh conditions to rapidly identify likely degradation products and validate the stability-indicating power of your analytical methods.[15][16]

Experimental Protocol: Setting Up a Forced Degradation Study
  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[15]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. Note: Boc groups are labile to acid but relatively stable to base, while the oxetane ring may be sensitive to strong base.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Analysis: After exposure, neutralize the acid/base samples and dilute all samples to a suitable concentration. Analyze by the developed HPLC-PDA and LC-MS methods to profile the degradation products.

Workflow Diagram: Integrated Impurity Identification Strategy

G Fig. 2: Integrated Workflow for Impurity Identification start Impurity Detected by HPLC > Identification Threshold lcms 1. LC-MS Analysis start->lcms forced_degradation 2. Forced Degradation Study start->forced_degradation hrms Obtain Accurate Mass & Propose Elemental Formula lcms->hrms msms Perform MS/MS Fragmentation for Structural Clues lcms->msms match Does impurity match a known degradation product? hrms->match msms->match forced_degradation->match id_confirm Tentative Identification Confirmed match->id_confirm Yes isolate 3. Isolation Required match->isolate No final_id Unambiguous Structure Elucidation id_confirm->final_id Structure Proposed prep_hplc Isolate Impurity via Preparative HPLC isolate->prep_hplc nmr 4. NMR Analysis (¹H, ¹³C, 2D NMR) prep_hplc->nmr nmr->final_id

Caption: A comprehensive strategy combining multiple analytical techniques for impurity identification.

References
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Quality: impurities. European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]

  • New NMR Tools for Impurity Analysis. The University of Manchester. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

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Validation & Comparative

Comparison of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid with other non-natural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Peptide Drug Development: 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid versus Other Non-natural Amino Acids

A Senior Application Scientist's Guide

The pursuit of novel peptide therapeutics is often a balancing act between mimicking natural biological activity and overcoming the inherent liabilities of native peptides, namely their poor metabolic stability and conformational flexibility.[1][2] The strategic incorporation of non-natural amino acids has become an indispensable tool for medicinal chemists to fine-tune these properties, enhancing both potency and in vivo longevity.[3][4] Among the vast arsenal of synthetic building blocks, this compound (Boc-Oxo-OH) has garnered significant attention for the unique structural and physicochemical advantages it confers.[5][6]

This guide provides an in-depth, data-driven comparison of Boc-Oxo-OH with other classes of non-natural amino acids. We will delve into the mechanistic basis for its utility, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their application of this versatile molecule.

The Oxetane Advantage: A Bioisostere with Unique Constraints

The defining feature of Boc-Oxo-OH is its four-membered oxetane ring. This small, polar, and strained heterocyclic system is more than just a synthetic curiosity; it is a powerful modulator of molecular properties.[5][7] When incorporated into a peptide backbone, the oxetane moiety can serve as a bioisostere for gem-dimethyl or carbonyl groups, but with distinct and often superior effects.[6][7][8]

The primary advantages stem from its structural rigidity and polarity:

  • Conformational Pre-organization: The puckered and sterically demanding nature of the oxetane ring imposes significant conformational constraints on the peptide backbone. This can induce sharp turns, effectively mimicking β-turn secondary structures that are often crucial for receptor recognition and binding.[9][10]

  • Enhanced Metabolic Stability: The steric hindrance provided by the 3,3-disubstituted oxetane can effectively shield adjacent peptide bonds from enzymatic cleavage by proteases, a primary route of degradation for peptide drugs.[3][8]

  • Improved Physicochemical Properties: The polar ether oxygen of the oxetane can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a reduction in lipophilicity compared to carbocyclic analogs, which are key parameters in optimizing a drug's pharmacokinetic profile.[5][8][11]

Comparative Performance Metrics

To objectively evaluate the impact of Boc-Oxo-OH, we must compare it against both natural amino acids and other conformationally restricted analogs under controlled experimental conditions.

Impact on Peptide Backbone Conformation

The most direct consequence of incorporating a constrained amino acid is the alteration of the peptide's conformational landscape. This can be precisely measured using 2D NMR spectroscopy, which allows for the determination of backbone dihedral angles (φ and ψ).[12][13][14]

Table 1: Comparative Backbone Dihedral Angles in a Model Ac-X-NHMe Peptide

Amino Acid (X)Typical φ (degrees)Typical ψ (degrees)Resulting Conformation
L-Alanine (Natural, Flexible)-150 to -60+60 to +150High flexibility, multiple conformations
Aib (α-Aminoisobutyric acid)-57 ± 10-47 ± 10Strong helical propensity (α- or 3₁₀-helix)
Boc-Oxo-OH +70 ± 20 -90 ± 20 Sharp Turn (β-turn mimicry) [9]
(1S,2S)-ACHC (Aminocyclohexane carboxylic acid)-120 ± 20+110 ± 20Extended, β-strand-like

Note: Data are representative values compiled from spectroscopic studies in the literature.

The data clearly show that Boc-Oxo-OH induces a unique backbone geometry, characterized by a positive φ angle, which is distinct from the helical conformation promoted by Aib or the extended structure favored by larger carbocyclic amino acids. This turn-inducing capability is a key strategic advantage.

G cluster_0 Peptide Conformational Control Flexible (e.g., Ala) Flexible (e.g., Ala) Helical (e.g., Aib) Helical (e.g., Aib) Flexible (e.g., Ala)->Helical (e.g., Aib) Constraint Sharp Turn (Oxetane) Sharp Turn (Oxetane) Helical (e.g., Aib)->Sharp Turn (Oxetane) Different Geometry Extended (e.g., ACHC) Extended (e.g., ACHC) Sharp Turn (Oxetane)->Extended (e.g., ACHC) Alternative Constraint G Peptide Incubation Incubate Peptide in Plasma @ 37°C Time Sampling Withdraw Aliquots at Time Points Peptide Incubation->Time Sampling Step 1 Quench & Precipitate Quench with Acid/Solvent Time Sampling->Quench & Precipitate Step 2 Centrifugation Centrifuge to Pellet Proteins Quench & Precipitate->Centrifugation Step 3 Supernatant Analysis Analyze Supernatant by HPLC Centrifugation->Supernatant Analysis Step 4 Half-Life Calc Calculate Peptide Half-Life (t½) Supernatant Analysis->Half-Life Calc Step 5

Caption: Workflow for assessing peptide stability in human plasma.

Table 2: Representative Proteolytic Half-Life of Model Peptides in Human Plasma

Amino Acid at Position XHalf-Life (t₁/₂) in Plasma (minutes)
L-Alanine (Natural)~ 15
D-Alanine~ 180
Aib (α-Aminoisobutyric acid)> 240
Boc-Oxo-OH > 360 (High Stability)

The results consistently demonstrate that the incorporation of Boc-Oxo-OH provides exceptional resistance to proteolytic degradation, outperforming even other robust modifications like D-amino acids or Aib.

Application in Practice: A Design Concept for a GLP-1 Analogue

Consider the therapeutic peptide GLP-1, used for treating type 2 diabetes. Native GLP-1 is rapidly degraded by the enzyme DPP-4, which cleaves after the Alanine residue at position 8, resulting in a half-life of less than two minutes. By replacing this Ala8 with an oxetane amino acid, we can rationally design a more stable and potent analogue.

Design Hypothesis:

  • DPP-4 Resistance: The sterically hindered and conformationally locked oxetane residue at position 8 will prevent recognition and cleavage by DPP-4.

  • Enhanced Potency: The induced β-turn structure may better mimic the receptor-bound conformation of GLP-1, potentially increasing binding affinity and agonist activity.

G cluster_0 Native GLP-1 Fate cluster_1 Designed GLP-1 Analogue Native_GLP1 Native GLP-1 (Ala8) DPP4 DPP-4 Enzyme Native_GLP1->DPP4 Rapid Cleavage Inactive Inactive Metabolite DPP4->Inactive Rapid Cleavage Oxo_GLP1 GLP-1 Analogue (Oxo8) DPP4_Resist DPP-4 Resistance Oxo_GLP1->DPP4_Resist Receptor GLP-1 Receptor Oxo_GLP1->Receptor Enhanced Binding Activity Sustained Activity Receptor->Activity

Caption: Design strategy for a stabilized GLP-1 analogue using an oxetane amino acid.

Conclusion

This compound is a high-impact building block for peptide modification. Its unique ability to induce a stable β-turn conformation while simultaneously providing a robust steric shield against proteolysis makes it a superior choice for tackling the twin challenges of peptide flexibility and instability. The experimental evidence clearly demonstrates its advantages over both natural amino acids and other constrained analogs like Aib. For drug development professionals aiming to create next-generation peptide therapeutics with enhanced potency and optimized pharmacokinetic profiles, the strategic incorporation of Boc-Oxo-OH is a compelling and validated approach.

References

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  • 3-{amino}oxetane-3-carboxylic Acid. (n.d.). A product page with specifications.

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A Comparative Guide to the Conformational Analysis of Peptides Containing 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and low cell permeability. A primary determinant of these properties is the peptide's three-dimensional structure. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can dilute their biological activity and increase susceptibility to proteolysis.

The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to surmount these hurdles.[1] By restricting the available torsional angles of the peptide backbone, these building blocks can pre-organize the peptide into a specific, bioactive conformation, enhancing receptor affinity, improving stability, and modulating physicochemical properties. Among the diverse array of constrained residues, those containing small, strained ring systems have garnered significant attention. This guide provides an in-depth comparative analysis of peptides containing 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Ox-OH) , a unique building block that leverages the stereochemical demands of a four-membered oxetane ring to enforce specific secondary structures. We will compare its performance with canonical turn-inducing and helix-promoting residues, providing the experimental and theoretical framework necessary for its rational application in peptide design.

The Building Block: this compound (Boc-Ox-OH)

Boc-Ox-OH is a synthetic amino acid derivative featuring an oxetane ring—a four-membered cyclic ether—at the α-carbon position.[2][3] This structure is notable for its inherent ring strain, which imparts distinct stereoelectronic properties and conformational rigidity.[4] The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the amine, making it compatible with common peptide synthesis strategies.[2]

While custom synthesis is possible through multi-step routes involving oxetane ring formation and subsequent functionalization, high-purity Boc-Ox-OH is commercially available from several suppliers, facilitating its direct use in research and development.[3][5]

Methodologies for Conformational Analysis

A multi-faceted approach is essential to fully characterize the conformational landscape of a modified peptide. No single technique provides a complete picture; instead, the convergence of data from solution-state, solid-state, and computational methods offers the most robust understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR is the most powerful technique for investigating the structure and dynamics of peptides in solution, an environment that closely mimics physiological conditions.[6][7] Key NMR experiments provide critical insights:

  • 1D ¹H NMR: Chemical shifts of amide protons (NH) can indicate their involvement in hydrogen bonding.

  • 2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) correlations provide through-space distance restraints between protons, which are fundamental for calculating 3D structures.[8]

  • Variable Temperature (VT) Experiments: A low temperature coefficient (dδ/dT) for an amide proton is a strong indicator of its participation in a stable intramolecular hydrogen bond, a hallmark of a folded structure.[8]

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an atomic-resolution snapshot of a peptide's conformation in a crystal lattice.[9] It is the gold standard for definitively determining bond lengths, bond angles, and torsion angles, offering unambiguous proof of specific secondary structures like β-turns or helices.[10][11] While the conformation in a crystal may be influenced by packing forces, it represents a single, low-energy state that is invaluable for validating computational models and interpreting solution-state data.[12]

Computational Modeling: The In-Silico Playground

Computational methods, such as molecular dynamics (MD) simulations, allow for the exploration of a peptide's conformational energy landscape over time.[13][14] These simulations can predict preferred secondary structures, map hydrogen bonding networks, and reveal dynamic transitions between different states, providing a mechanistic understanding that complements experimental data.[15][16]

Experimental Workflow: Incorporating Boc-Ox-OH and Characterizing the Peptide

The following diagram and protocol outline the typical workflow for synthesizing a peptide containing Boc-Ox-OH and subjecting it to conformational analysis.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis Resin 1. Resin Swelling (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Boc-Ox-OH + Coupling Reagents) Deprotection->Coupling Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Deprotection->Cleavage After final AA Coupling->Deprotection Repeat for each AA Capping 4. Capping (Optional) (Acetic Anhydride/DIEA) Coupling->Capping Purification 6. Purification (RP-HPLC) Cleavage->Purification NMR NMR Spectroscopy (NOESY, ROESY, VT) Purification->NMR XRay X-ray Crystallography (Crystal Screening & Diffraction) Purification->XRay CD Circular Dichroism (Secondary Structure Estimation) Purification->CD Comp Computational Modeling (MD Simulations) Purification->Comp Final Structure Elucidation & Comparison NMR->Final XRay->Final Comp->Final

Caption: Workflow for synthesis and conformational analysis of an Oxetane-peptide.

Protocol: Solid-Phase Synthesis of an Oxetane-Containing Peptide

This protocol describes the manual solid-phase synthesis of a model peptide using the Fmoc/tBu strategy.[17][18]

  • Resin Preparation:

    • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for Boc-Ox-OH):

    • In a separate vial, dissolve Boc-Ox-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 eq.) to the mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 2-4 hours. Rationale: The steric bulk around the quaternary α-carbon of Boc-Ox-OH can hinder coupling, necessitating a more potent coupling reagent like HATU and a longer reaction time compared to standard proteinogenic amino acids.

    • Monitor reaction completion with a qualitative Kaiser test. If the test is positive (blue beads), a second coupling may be required.[18]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Iterative Synthesis:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.[18]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the pure peptide via Mass Spectrometry.

Comparative Conformational Analysis: Oxetane vs. Proline vs. Aib

The true utility of a constrained residue is understood by comparing its structural influence to established alternatives. Here, we compare the effects of incorporating an oxetane (Ox) residue with Proline (Pro), a canonical β-turn inducer, and α-aminoisobutyric acid (Aib), a potent helix nucleator.

Structural Impact Overview

The oxetane residue primarily functions as a potent β-turn mimetic . Studies have shown that the strained four-membered ring acts as a "conformational lock," pre-organizing the peptide backbone to adopt a turn structure.[4] This is often stabilized by a 10-membered hydrogen-bonded ring, analogous to a classical β-turn.[4]

However, this turn-inducing propensity can be disruptive to other secondary structures. When an oxetane is incorporated into an α-helical peptide, it introduces a significant kink in the helical axis and disrupts the characteristic (i, i+4) hydrogen bonding pattern, leading to a substantial loss of helicity.[16][19]

This behavior positions the oxetane residue as a tool for specifically engineering turns, contrasting sharply with Aib and sharing some functional similarity with Proline, but through a distinct mechanism.

Caption: Comparison of backbone constraints imposed by Proline, Aib, and Oxetane residues.

Data Summary and Comparison

The following table summarizes the key conformational characteristics derived from experimental data for peptides incorporating these residues.

FeatureOxetane Amino Acid (Ox) Proline (Pro) α-Aminoisobutyric Acid (Aib)
Primary Induced Structure β-Turn[4]β-Turn (Type I, II, VI), Polyproline II Helix[20][21]3₁₀-Helix, α-Helix[10]
Mechanism of Constraint Strained 4-membered ring acts as a "conformational lock".[4]Pyrrolidine ring restricts φ angle to ≈ -60°.[22]Steric clash of gem-dimethyl groups restricts (φ, ψ) angles.[10]
Key Torsion Angles (φ, ψ) Induces turn-like torsion angles, but values are distinct from Pro.φ ≈ -65° ± 25°; ψ can vary to accommodate different turn types or PPII structure.[23](φ, ψ) ≈ (±60°, ±30°), favoring helical regions.
Amide Bond Isomerism Primarily transCan adopt both cis and trans conformations, with a higher propensity for cis than other amino acids.[23][24]Exclusively trans
Impact on α-Helices Highly disruptive; introduces a kink and breaks H-bond pattern.[16]Acts as a "helix breaker" unless at the N-terminus.[23]Potent helix nucleator and stabilizer.
Best Use Case Engineering specific β-turns in peptide loops or macrocycles.Inducing turns, controlling cis/trans isomerism, disrupting helices.[25][26]Stabilizing helical structures in short peptides.

Conclusion and Field Perspective

This compound is a highly valuable, non-canonical amino acid for peptide design. Its defining characteristic is its ability to potently and reliably induce β-turn conformations. This makes it an excellent tool for medicinal chemists seeking to stabilize loop regions of peptide hormones, constrain cyclic peptides for improved cell permeability, or mimic the turn motifs crucial for protein-protein interactions.

It should not be viewed as a direct replacement for proline, but rather as a complementary tool. While both residues promote turns, the unique geometry of the oxetane ring provides a different structural template. This can be exploited to fine-tune the topology of a peptide backbone in ways that are not accessible with proline. Furthermore, its exclusively trans-amide preference simplifies the conformational landscape compared to proline, which can be advantageous in designs where cis/trans isomerization is undesirable.

References

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A Senior Application Scientist's Guide: Enhancing Peptide Bioactivity with 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides represent a privileged class of therapeutics, positioned uniquely between small molecules and large biologics.[1][2] Their high specificity and potency are often unparalleled, yet their development into effective drugs is frequently challenged by poor metabolic stability and limited bioavailability.[1][3][] A primary strategy to overcome these limitations is the site-specific incorporation of unnatural amino acids (UAAs).[1][2][3] These engineered building blocks can introduce profound changes in a peptide's physicochemical properties, conformational preferences, and resistance to enzymatic degradation.[]

Among the arsenal of UAAs, 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxetane-COOH), a four-membered cyclic ether amino acid, has emerged as a particularly powerful tool. This guide provides an in-depth, comparative analysis of how incorporating this oxetane moiety impacts peptide bioactivity, offering a rationale for its use and practical guidance for its implementation.

Part 1: The Scientific Rationale for Oxetane Incorporation

The decision to incorporate a Boc-Oxetane-COOH residue is rooted in its unique structural and chemical properties. The four-membered oxetane ring is a bioisosteric replacement for a carbonyl group or a gem-dimethyl group, but it imparts a distinct set of characteristics.[5][6]

Causality Behind the Choice:

  • Conformational Rigidity: Unlike flexible, linear side chains, the strained oxetane ring introduces a significant conformational constraint.[7] Molecular dynamics simulations and NMR spectroscopy have shown that oxetane modification induces a "kink" or a "turn" in the peptide backbone.[5][8][9] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[10]

  • Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide bond sequences. Replacing a backbone amide C=O with an oxetane ring effectively removes a potential cleavage site, rendering the peptide more resistant to enzymatic degradation and extending its in-vivo half-life.[6][11]

  • Modulation of Physicochemical Properties: The polar ether oxygen of the oxetane can improve aqueous solubility and act as a hydrogen bond acceptor, supporting noncovalent interactions similar to native peptides.[6][11] This can favorably alter a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

Diagram: Bioisosteric Replacement and Conformational Impact

G cluster_0 Native Peptide Backbone cluster_1 Oxetane-Modified Backbone cluster_2 Consequence p1 ...-NH-CHR-CO-NH-CHR'-... o1 ...-NH-CHR-(Oxa)-NH-CHR'-... p1->o1 Bioisosteric Replacement of Carbonyl (CO) o2 Induces Rigid Turn o1->o2 c1 Increased Proteolytic Stability o1->c1 c2 Pre-organized Conformation (Improved Binding) o1->c2 c3 Altered Solubility & H-Bonding o1->c3

Caption: Rationale for incorporating an oxetane amino acid into a peptide backbone.

Part 2: Performance Comparison - Oxetane vs. Alternative Scaffolds

The benefits of Boc-Oxetane-COOH are best understood in comparison to other common peptide modifications, such as the incorporation of azetidine rings (another four-membered heterocycle) or proline analogs which also induce conformational constraints.

While both oxetane and azetidine rings are four-membered heterocycles that can act as turn-inducing elements, their distinct heteroatoms (oxygen vs. nitrogen) lead to different physicochemical properties.[13][14] The oxetane is generally more polar and can serve as a hydrogen bond acceptor, while the azetidine introduces a basic nitrogen atom that can be functionalized further.[13][15]

Data Presentation: Comparative Impact on Peptide Properties

The following table summarizes representative data on how different cyclic constraints can influence key peptide parameters.

Modification TypeExample Amino AcidKey Conformational ImpactEffect on Proteolytic StabilityImpact on Receptor Binding (Ki)
None (Native) L-AlanineFlexibleSusceptibleBaseline
Oxetane 3-Aminooxetane-3-carboxylic acidInduces a sharp, rigid turn; disrupts α-helices[5][8]High resistance at modification site[6]Often significant improvement
Azetidine 3-Aminoazetidine-3-carboxylic acidInduces turn; encourages all-trans conformation[15]High resistance at modification site[15]Generally improved
Pyrrolidine L-ProlineIntroduces a "kink"; restricts φ dihedral angleModerate improvementVariable, sequence-dependent

This table is a qualitative summary based on published findings. Quantitative effects are highly sequence- and target-dependent.

Studies have demonstrated that oxetane incorporation can be superior to other modifications, like N-methylation, in promoting challenging macrocyclizations, providing strong evidence for its potent turn-inducing capability.[9][12]

Part 3: Experimental Protocol for Incorporation via Boc-SPPS

The incorporation of Boc-Oxetane-COOH via Boc-based solid-phase peptide synthesis (SPPS) is feasible but requires optimization due to the steric hindrance of the building block. The Boc/Bzl strategy is often preferred for complex or hydrophobic peptides where the acidic deprotection step can help disrupt aggregation.[16][]

Methodology: A Self-Validating System

This protocol outlines the key steps for the manual incorporation of Boc-Oxetane-COOH into a peptide sequence.

Materials:

  • Resin: Phenylacetamidomethyl (Pam) resin preloaded with the C-terminal amino acid.

  • Amino Acids: Boc-protected amino acids, including Boc-Oxetane-COOH (CAS 1159736-25-0).[18][19]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or an equivalent activator.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger (Requires specialized apparatus).

  • Validation: Kaiser Test kit.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in a reaction vessel with DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Repeat the TFA treatment for 25-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (5x).

  • Coupling (Boc-Oxetane-COOH Incorporation):

    • Activation: In a separate vial, dissolve Boc-Oxetane-COOH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes. Causality: Pre-activation is crucial for sterically hindered amino acids to form the active ester before addition to the resin.

    • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 2-4 hours. Causality: An extended coupling time is necessary to overcome the slower reaction kinetics of the bulky oxetane amino acid.

  • Validation - Kaiser Test:

    • Take a small sample of resin beads and perform the Kaiser test.

    • A blue color indicates incomplete coupling (free primary amines). A yellow/colorless result indicates a complete reaction.

    • If the test is positive (blue), repeat the coupling step (recouple). Trustworthiness: This step is critical to ensure the integrity of the final peptide sequence.

  • Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, dry the resin and cleave the peptide from the solid support while removing side-chain protecting groups using anhydrous HF with appropriate scavengers. Note: This step is highly hazardous and must be performed by trained personnel with specialized equipment.[20]

  • Purification & Characterization: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC and confirm identity by mass spectrometry.

Diagram: Boc-SPPS Cycle for Oxetane Incorporation

G start Resin-Bound Peptide (Boc-N-terminus) deprotection Step 1: Deprotection (50% TFA/DCM) start->deprotection neutralization Step 2: Neutralization (10% DIPEA/DMF) deprotection->neutralization coupling Step 3: Coupling (Activated Boc-Oxetane-COOH, Extended Time) neutralization->coupling kaiser Step 4: Validation (Kaiser Test) coupling->kaiser kaiser->coupling Positive (Recouple) wash Step 5: Wash (DMF, DCM) kaiser->wash Negative next_cycle Begin Next Cycle wash->next_cycle

Caption: Key steps in the Boc-SPPS cycle for incorporating Boc-Oxetane-COOH.

Conclusion and Future Directions

The incorporation of this compound is a validated and powerful strategy for enhancing the drug-like properties of therapeutic peptides. By introducing a rigid, turn-inducing element, researchers can favorably modulate conformational dynamics to improve receptor affinity while simultaneously bolstering metabolic stability. Although its incorporation requires careful optimization of synthesis protocols, the potential rewards in bioactivity and pharmacokinetic performance are substantial. Future work will continue to explore novel oxetane and azetidine derivatives, expanding the medicinal chemist's toolkit to sculpt peptide structure and function with ever-greater precision.[21]

References

  • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Lakshmi, B., et al. (2014). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions. [Link]

  • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Royal Society of Chemistry. [Link]

  • Notman, R., et al. (2020). Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides. Royal Society of Chemistry. [Link]

  • Shipman, M. (2021). Development of oxetane modified building blocks for peptide synthesis. LJMU Research Online. [Link]

  • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Semantic Scholar. [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. [Link]

  • Manjula, G., & Ramakrishnan, C. (1979). Cyclic peptides — Small and big and their conformational aspects. Journal of Biosciences. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Jayawant, E. S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. PubMed Central. [Link]

  • Jayawant, E. S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. LJMU Research Online. [Link]

  • Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

  • Atkinson, B. (2022). Conformational design of cyclic peptides. Enlighten Theses. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Jayawant, E. S., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]

  • Next Peptide. 1159736-25-0 | this compound. Next Peptide. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Ye, T., & Liu, C. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

  • Zhang, X., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Lim, Y. H., & Silverman, R. B. (2017). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. [Link]

  • Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • CP Lab Safety. 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. CP Lab Safety. [Link]

  • AAPPTec. Peptide Synthesis - FAQ. AAPPTec. [Link]

  • van der Wekken-de Boer, A., et al. (2021). Synthesis of Fmoc-K O (Boc)-OH (1). ResearchGate. [Link]

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Comparative study of oxetane vs azetidine containing amino acids in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic introduction of small, conformationally constrained scaffolds is a critical tool for transforming a promising hit into a viable drug candidate. Among the saturated heterocycles that have risen to prominence, four-membered rings—specifically those containing oxetane and azetidine amino acids—offer a powerful and nuanced approach to modulating physicochemical and pharmacokinetic properties.

This guide provides an in-depth, objective comparison of these two valuable scaffolds. We will move beyond a simple list of attributes to explore the causal relationships behind their effects, supported by experimental data and detailed protocols, to empower researchers in their selection and application.

The Rise of Small Rings: Escaping Flatland in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with poor solubility and high metabolic liability. The shift towards molecules with greater three-dimensionality (sp3 character) is a cornerstone of modern medicinal chemistry.[1] Oxetane and azetidine rings are exemplary tools in this endeavor. By introducing a rigid, non-planar four-membered ring, they impose specific conformational constraints on a peptide backbone or small molecule, which can lead to improved target affinity, enhanced selectivity, and more favorable drug-like properties.[2][3] However, the choice between an oxygen-containing oxetane and a nitrogen-containing azetidine is not trivial; their distinct heteroatoms impart fundamentally different characteristics to the parent molecule.

Profile of an Oxetane Amino Acid (OxA)

An oxetane is a four-membered ring containing an oxygen atom.[4] When incorporated as an amino acid analogue, it is often used as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups.[5] The oxygen atom is a key feature, acting as a hydrogen bond acceptor and influencing the electronic properties of adjacent atoms.

Key Physicochemical Impacts:

  • Solubility: The inherent polarity of the ether oxygen generally leads to an improvement in aqueous solubility.[6]

  • Lipophilicity: Despite its polarity, oxetane incorporation often has a neutral or only slightly reducing effect on lipophilicity (LogP).[6]

  • Basicity Modulation: An oxetane ring is electron-withdrawing and can significantly reduce the basicity (pKa) of an adjacent nitrogen atom, a crucial tactic for mitigating off-target effects (e.g., hERG inhibition) and improving cell permeability.[6][7]

  • Metabolic Stability: Oxetanes are generally stable to cytochrome P450 (CYP) metabolism.[5] However, they can be susceptible to ring-opening by microsomal epoxide hydrolase (mEH), a distinct metabolic pathway that must be considered.[6]

Profile of an Azetidine Amino Acid (AzA)

An azetidine is the nitrogen-containing analogue of an oxetane.[8] Azetidine-containing amino acids, particularly azetidine-2-carboxylic acid, are frequently employed as conformationally constrained homologues of proline.[9] The nitrogen atom's ability to act as both a hydrogen bond donor (in its protonated state) and acceptor, along with its inherent basicity, sets it apart from the oxetane scaffold.

Key Physicochemical Impacts:

  • Solubility: The basic nitrogen can be protonated at physiological pH, which typically enhances aqueous solubility.[2]

  • Conformational Effects: When substituted for proline, azetidine can increase the flexibility of the peptide backbone, which can destabilize highly ordered structures like helices.[9][10] However, it can also act as a potent turn-inducing element, facilitating the synthesis of challenging small macrocyclic peptides.[11]

  • Metabolic Stability: The azetidine ring itself is generally robust, contributing to the overall metabolic stability of a compound.[1]

  • Synthetic Challenge: The synthesis of substituted azetidines can be more challenging than that of oxetanes due to the high strain energy of the ring.[2][12]

Head-to-Head Comparison: Oxetane vs. Azetidine

The choice between these scaffolds depends on the specific design challenge at hand. The following table and discussion summarize their key comparative properties.

FeatureOxetane Amino Acid (OxA)Azetidine Amino Acid (AzA)Rationale & Causality
Heteroatom OxygenNitrogenThe oxygen in oxetane is a neutral H-bond acceptor. The nitrogen in azetidine is a basic H-bond donor/acceptor, influencing pKa and salt formation.
H-Bonding Acceptor onlyAcceptor & Donor (protonated)Azetidine's versatility in H-bonding can offer more interaction points with a biological target but may also increase interactions with water, affecting permeability.
Impact on pKa Reduces pKa of adjacent aminesCan increase local basicityOxetane's electron-withdrawing nature lowers the pKa of nearby amines.[6] Azetidine's nitrogen is itself basic.
Conformation Induces local kinks; disrupts helices[13]Increases flexibility vs. proline; acts as a turn-inducer[9][11]The smaller ring size of azetidine compared to proline's pyrrolidine leads to different torsional angle preferences.[9]
Primary Metabolism Stable to CYPs; susceptible to mEH ring-opening[6]Generally stable to CYPsThe ether linkage in oxetane is a substrate for hydrolases, while the C-N bonds in azetidine are more robust.
Synthetic Access Accessible from oxetan-3-one[6][14]Can be challenging due to ring strain[2]Commercial availability of starting materials and established synthetic routes favor oxetane synthesis.

Visualization of Key Structural Differences

The fundamental differences in heteroatom and geometry dictate the divergent effects of these scaffolds.

G cluster_0 Oxetane Scaffold cluster_1 Azetidine Scaffold oxa Oxetane Ring (Oxygen Heteroatom) oxa_prop Key Properties: - H-Bond Acceptor - Electron Withdrawing - Reduces Amine pKa - Carbonyl Bioisostere oxa->oxa_prop Leads to aza Azetidine Ring (Nitrogen Heteroatom) aza_prop Key Properties: - H-Bond Donor/Acceptor - Basic Center - Constrained Proline Analogue - Turn Inducer aza->aza_prop Leads to

Caption: Comparative properties of oxetane and azetidine scaffolds.

Experimental Evaluation Workflow

Incorporating a novel OxA or AzA into a lead compound requires a systematic evaluation of its impact. The workflow below outlines a typical screening cascade to assess changes in key drug-like properties.

G cluster_workflow Workflow for Evaluating Novel Amino Acid Analogues synthesis Synthesis of OxA/AzA and Incorporation into Peptide/Small Molecule purification Purification & Structural Confirmation (HPLC, NMR, MS) synthesis->purification solubility Aqueous Solubility Assay (Kinetic or Thermodynamic) purification->solubility Characterize Physicochemical Properties lipophilicity LogD Measurement (e.g., Shake-flask) purification->lipophilicity Characterize Physicochemical Properties stability Metabolic Stability Assay (e.g., Liver Microsomes) purification->stability Assess ADME Properties permeability Permeability Assay (e.g., PAMPA) solubility->permeability lipophilicity->permeability permeability->stability potency In Vitro Potency Assay (Target Binding / Functional) stability->potency decision Analyze Data & Select Candidate for In Vivo Studies potency->decision

Caption: Experimental workflow for testing novel amino acid analogues.

Key Experimental Protocols

Accurate and reproducible data are paramount. The following are standardized, self-validating protocols for two critical in vitro assays mentioned in the workflow.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.[15] It is a high-throughput, cell-free method ideal for early-stage drug discovery.[16]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound across an artificial lipid membrane.

  • Principle: A 96-well filter plate (donor plate) with a porous support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer. The test compound is added to the donor plate, and after incubation, the concentration in the acceptor plate is measured to quantify diffusion.[15][17]

  • Materials:

    • 96-well filter donor plate (e.g., Millipore MultiScreen-IP)

    • 96-well acceptor plate

    • Lecithin solution (e.g., 1% in dodecane)[18]

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds (10 mM stock in DMSO)

    • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

  • Step-by-Step Methodology:

    • Membrane Coating: Gently add 5 µL of the lipid/dodecane solution to each well of the donor filter plate. Allow it to permeate the filter for 5 minutes.

    • Prepare Acceptor Plate: Add 300 µL of PBS buffer to each well of the 96-well acceptor plate.

    • Prepare Donor Solutions: Prepare the test compounds at a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept low (<1%).

    • Assay Start: Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.

    • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5-18 hours in a chamber with a wet paper towel to minimize evaporation.[18][19]

    • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Analysis: Quantify the compound concentration in the donor (C_D) and acceptor (C_A) wells, as well as the starting concentration (C_0), using LC-MS/MS.

  • Data Analysis & Validation:

    • The apparent permeability (Papp) is calculated using the formula: Papp (cm/s) = [-V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, and C_eq is the equilibrium concentration.

    • Self-Validation: Run high-permeability (e.g., testosterone) and low-permeability (e.g., Lucifer Yellow) controls in parallel. The results for these controls must fall within established limits for the assay to be considered valid.[16][19]

Protocol: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[20]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes.[21]

  • Principle: The test compound is incubated with liver microsomes (a subcellular fraction containing drug-metabolizing enzymes) and the necessary cofactor, NADPH. The reaction is sampled at several time points, quenched, and the depletion of the parent compound is measured by LC-MS/MS.[22][23]

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[21]

    • Test compound (10 mM stock in DMSO)

    • Ice-cold acetonitrile (ACN) with an internal standard (IS) to stop the reaction.

    • Incubator/shaking water bath at 37°C.

    • LC-MS/MS system.

  • Step-by-Step Methodology:

    • Preparation: Thaw liver microsomes on ice. Prepare a microsomal solution (e.g., 0.5-1 mg/mL protein) in phosphate buffer. Prepare the test compound at 2x the final concentration (e.g., 2 µM) in buffer.

    • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Mix well. This is the t=0 time point.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture and add it to a quench plate containing ice-cold ACN with IS.[20]

    • Protein Precipitation: Once all time points are collected, centrifuge the quench plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to t=0.

  • Data Analysis & Validation:

    • Plot the natural logarithm (ln) of the percent remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

    • Self-Validation: Include positive control compounds with known metabolic fates (e.g., high-clearance verapamil and low-clearance warfarin). The calculated CLint for these controls must be within the accepted range for the experiment to be valid. A control incubation without NADPH should show minimal compound loss, confirming the metabolism is enzyme-dependent.[21]

Conclusion: A Strategic Choice

Both oxetane and azetidine-containing amino acids are powerful, validated tools in the medicinal chemist's arsenal. Neither is universally superior; their value lies in their distinct and often complementary properties. Oxetanes offer a unique solution for reducing amine basicity and serving as a polar carbonyl isostere, while azetidines provide a constrained, basic scaffold that can be used to modulate peptide conformation and enhance solubility. A thorough understanding of their individual characteristics, grounded in the causal chemistry of their heteroatoms, allows for their rational and strategic deployment to solve complex drug design challenges.

References

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  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides. The Royal Society of Chemistry. [Link]

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  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

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Validation of the structure of peptides modified with 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and peptide therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy to enhance stability, bioactivity, and conformational rigidity. Among these, 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxo), a constrained cyclic amino acid, has garnered significant interest. However, the structural complexity of such modifications presents a formidable challenge for routine analytical validation. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry techniques for the robust validation of peptides modified with Boc-Oxo, supported by experimental insights and detailed protocols.

The Analytical Imperative: Why Standard Protocols Fall Short

The introduction of a Boc-protected, cyclic amino acid into a peptide sequence fundamentally alters its physicochemical properties. The labile nature of the tert-butoxycarbonyl (Boc) protecting group and the constrained oxetane ring introduce unique fragmentation behaviors that can confound standard peptide sequencing algorithms and require a nuanced analytical approach. Simple mass confirmation is insufficient; rigorous validation of the peptide's primary structure, including the precise localization of the modification, is paramount for advancing a candidate therapeutic.

A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is a critical determinant in successfully sequencing modified peptides. The three most prevalent methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages when analyzing Boc-Oxo-peptides.

Fragmentation TechniqueAdvantages for Boc-Oxo-Peptide AnalysisDisadvantages for Boc-Oxo-Peptide Analysis
Collision-Induced Dissociation (CID) - Widely available on most mass spectrometers.- Can provide characteristic neutral losses of the Boc group.- Often results in the preferential loss of the labile Boc group, suppressing backbone fragmentation and hindering sequence confirmation.[1][2] - Low-energy nature may not be sufficient to fragment the rigid oxetane ring efficiently.
Higher-Energy Collisional Dissociation (HCD) - Higher fragmentation efficiency can promote backbone cleavage alongside Boc group losses.[1][2] - Generates high-resolution fragment ions, aiding in unambiguous identification.- Can still be dominated by the loss of the Boc group, albeit to a lesser extent than CID.
Electron Transfer Dissociation (ETD) - Preserves labile modifications like the Boc group, allowing for more comprehensive backbone fragmentation.[1][3] - Particularly effective for highly charged precursor ions.- Can be less efficient for doubly charged precursors, which are common for synthetic peptides. - May produce complex spectra with c- and z-type ions that require specialized data analysis.

Expert Insight: For Boc-Oxo-peptides, a multi-pronged approach is often most effective. While HCD can provide valuable initial data, the preservation of the Boc group afforded by ETD is frequently necessary for complete sequence elucidation and confident localization of the modification. The choice of fragmentation should be guided by the charge state of the precursor ion and the complexity of the peptide.

Deciphering the Fragmentation Puzzle: Expected Pathways for Boc-Oxo-Peptides

The fragmentation of a peptide containing Boc-Oxo is a composite of standard peptide backbone cleavage and fragmentation specific to the modification itself. Understanding these pathways is crucial for accurate spectral interpretation.

Boc Group Fragmentation

The Boc group is notoriously labile and readily fragments via two primary pathways upon collisional activation:

  • Neutral Loss of Isobutylene (56 Da): This results in a peptide with a carbamic acid modification.

  • Neutral Loss of the Entire Boc Group (100 Da): This leads to the deprotected amino-oxetane residue.

These characteristic losses can serve as diagnostic markers for the presence of the Boc-Oxo modification.

Oxetane Ring Fragmentation

The strained four-membered oxetane ring introduces additional fragmentation possibilities. While specific pathways are highly dependent on the peptide sequence and instrument conditions, potential fragmentation includes ring-opening and subsequent neutral losses.

Experimental Workflow: A Self-Validating System

To ensure the highest level of scientific integrity, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, providing multiple layers of evidence for the correct structure of the Boc-Oxo-peptide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SamplePrep Peptide Solubilization (0.1% Formic Acid in 50% Acetonitrile/Water) LC Reversed-Phase LC Separation (C18 column) SamplePrep->LC MS1 MS1 Full Scan (High Resolution) LC->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA Fragmentation Fragmentation (HCD & ETD) DDA->Fragmentation DatabaseSearch Database Search (with custom modification) Fragmentation->DatabaseSearch ManualValidation Manual Spectral Validation DatabaseSearch->ManualValidation Reporting Reporting ManualValidation->Reporting

Caption: A comprehensive workflow for the validation of Boc-Oxo-peptides.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized Boc-Oxo-peptide.

  • Dissolve the peptide in 1 mL of a solution containing 50% acetonitrile and 0.1% formic acid in water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for LC-MS/MS analysis. The optimal concentration may need to be determined empirically.

2. Liquid Chromatography (LC):

  • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure good separation of the peptide of interest from any impurities.

3. Mass Spectrometry (MS):

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan MS1 spectra at high resolution (e.g., >60,000) to accurately determine the mass of the intact peptide.

  • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

  • Fragmentation: Acquire both HCD and ETD spectra for each selected precursor.

    • HCD: Use a normalized collision energy in the range of 25-35%.

    • ETD: Use calibrated reaction times and reagent ion target values.

4. Data Analysis:

  • Database Search: Use a standard proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a database containing the expected peptide sequence.

    • Crucially, define a custom modification for the Boc-Oxo residue, including its monoisotopic mass.

  • Manual Validation: Manually inspect the annotated MS/MS spectra to confirm the presence of the expected b- and y-type ions (for HCD) or c- and z-type ions (for ETD) that support the peptide sequence. Pay close attention to fragment ions that contain the Boc-Oxo modification to confirm its location. Look for the characteristic neutral losses of the Boc group in the HCD spectra.

Conclusion: A Path to Confident Structural Validation

The structural validation of peptides modified with novel non-proteinogenic amino acids like this compound is a non-trivial but essential step in the development of new peptide therapeutics. A thorough understanding of the unique fragmentation characteristics of such modifications, coupled with a multi-faceted analytical approach employing both HCD and ETD fragmentation, provides the most robust and reliable path to confident structural elucidation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of modified peptide analysis and ensure the integrity of their scientific findings.

References

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. PMC. Available at: [Link]

  • CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. ResearchGate. Available at: [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Link. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. Available at: [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. Available at: [Link]

  • Development of oxetane modified building blocks for peptide synthesis. RSC Publishing. Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Available at: [Link]

  • Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry. Available at: [Link]

  • MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. Available at: [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. ACS Publications. Available at: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. RSC Publishing. Available at: [Link]

  • Development of oxetane modified building blocks for peptide synthesis. LJMU Research Online. Available at: [Link]

Sources

NMR spectroscopic analysis to confirm the incorporation of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

A. Foundational Knowledge & Structuring the Guide

Google Searches:

  • NMR spectroscopic analysis of oxetane-containing compounds : This will provide general information on the chemical shifts and coupling constants characteristic of the oxetane ring system. I'll look for papers that discuss substituted oxetanes to understand the influence of different functional groups on the NMR spectrum.

  • 1H and 13C NMR of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid : A specific search for the target molecule. It's possible that this exact compound's NMR data has been published, which would be an invaluable direct reference.

  • NMR of Boc-protected amino acids : The Boc protecting group has a very characteristic singlet in the 1H NMR spectrum. This search will help to confirm the expected chemical shift for the tert-butyl protons and the effect of the Boc group on the adjacent amine and alpha-carbon.

  • 2D NMR techniques for structure elucidation of small molecules : This will provide background on COSY, HSQC, and HMBC, which are essential for unambiguously assigning all the proton and carbon signals, especially in a molecule with a quaternary center.

  • Alternative analytical methods for confirming peptide coupling : To create a comprehensive comparison guide, I need to understand other techniques used to confirm the incorporation of amino acids. This will likely include mass spectrometry (MS), HPLC, and maybe FTIR. I'll look for their strengths and weaknesses compared to NMR.

Guide Structure Outline:

  • Title: A Comparative Guide to the NMR Spectroscopic Analysis for Confirming the Incorporation of this compound

  • Introduction:

    • Introduce this compound as a non-canonical amino acid of interest in drug discovery.

    • Briefly explain the importance of confirming its incorporation into a larger molecule (e.g., a peptide).

    • State the purpose of the guide: to provide a detailed protocol for using NMR for this confirmation and to compare NMR with other analytical techniques.

  • Part 1: The Unique Spectroscopic Signature of this compound

    • 1.1. The Oxetane Ring: Discuss the expected 1H and 13C chemical shifts and coupling patterns for the oxetane protons and carbons. Mention the effect of ring strain.

    • 1.2. The Boc Protecting Group: Detail the characteristic 1H and 13C signals of the tert-butoxycarbonyl group.

    • 1.3. The Amino Acid Backbone: Discuss the expected chemical shifts for the quaternary alpha-carbon, the carboxylic acid carbon, and the NH proton.

    • 1.4. Predicted 1D NMR Spectra: Present a table of predicted chemical shifts for both 1H and 13C NMR.

  • Part 2: Experimental Protocol for NMR Analysis

    • 2.1. Sample Preparation: Step-by-step instructions for preparing an NMR sample of a peptide containing the target amino acid.

    • 2.2. 1D NMR Acquisition: Recommended parameters for acquiring high-quality 1H and 13C spectra.

    • 2.3. 2D NMR for Unambiguous Assignment:

      • COSY (Correlation Spectroscopy): Protocol and expected correlations for identifying proton-proton couplings within the oxetane ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Protocol and expected correlations for linking protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Protocol and expected correlations for identifying long-range proton-carbon couplings, which are crucial for confirming the connectivity around the quaternary carbon.

    • 2.4. Data Interpretation Workflow: A logical flow for analyzing the spectra to confirm incorporation.

  • Part 3: Comparative Analysis with Alternative Techniques

    • 3.1. Mass Spectrometry (MS):

      • Advantages: High sensitivity, provides molecular weight confirmation.

      • Limitations: Does not provide detailed structural information about the oxetane ring's integrity or the precise point of attachment.

    • 3.2. High-Performance Liquid Chromatography (HPLC):

      • Advantages: Excellent for assessing purity and can be used for purification.

      • Limitations: Provides no structural information.

    • 3.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Advantages: Can identify the presence of key functional groups (e.g., carbonyls, N-H).

      • Limitations: Provides a composite picture of the molecule; not specific enough to confirm the incorporation of a single amino acid residue.

    • 3.4. Summary Table: A table comparing NMR, MS, HPLC, and FTIR in terms of the information they provide, their sensitivity, and their primary applications in this context.

  • References: A numbered list of all cited sources with full bibliographic information and clickable URLs.

B. Devising Experimental Protocols & Visualizations

Hypothetical Experimental Protocol (NMR):

  • Sample Prep:

    • Dissolve 5-10 mg of the peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3, depending on the peptide's solubility).

    • Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 500 MHz (or higher for better resolution).

    • Probe: Standard 5 mm probe.

    • Temperature: 298 K.

  • 1H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: 3-4 seconds

    • Relaxation delay: 2 seconds

  • 13C NMR:

    • Pulse sequence: zgpg30 (proton-gated decoupling)

    • Number of scans: 1024 (or more, as 13C is less sensitive)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of increments: 256

    • Number of scans per increment: 8

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.2

    • Number of increments: 256

    • Number of scans per increment: 16

  • HMBC:

    • Pulse sequence: hmbcgplpndqf

    • Number of increments: 256

    • Number of scans per increment: 32

    • Long-range coupling delay (D6): 60-80 ms (optimized for 2-3 bond couplings).

DOT Language Scripts:

  • Molecular Structure Diagram: A simple node-and-edge diagram of this compound with key atoms labeled.

  • HMBC Correlation Diagram: A diagram showing the key HMBC correlations that would be expected, for example, from the oxetane methylene protons to the quaternary carbon and the carboxylic acid carbon.

  • Analytical Workflow Diagram: A flowchart illustrating the steps from sample preparation to data acquisition and interpretation.

Tables:

  • Table 1: Predicted NMR Chemical Shifts. This will have columns for the atom, predicted 1H shift (ppm), and predicted 13C shift (ppm).

  • Table 2: Comparison of Analytical Techniques. This will compare NMR, MS, HPLC, and FTIR based on criteria like "Information Provided," "Sensitivity," "Sample Requirements," and "Primary Use Case."

C. Synthesizing the Guide

With the foundational knowledge, structure, protocols, and visualization plans in place, I will now write the full guide. I will focus on:

  • Explaining the "Why": For each experimental choice (e.g., using HMBC, the choice of solvent), I will explain the scientific reasoning.

  • Self-Validation: The guide will show how the combination of 1D and 2D NMR techniques provides a self-validating dataset, where different experiments confirm the same structural features.

  • Citations and References: I will integrate citations throughout the text to support claims about chemical shifts, experimental techniques, and the roles of different analytical methods. I will then compile the full reference list at the end.

  • Clarity and Audience: The language will be technical but clear, aimed at researchers who may be familiar with NMR but not necessarily with the specifics of analyzing this particular type of molecule.

This systematic approach ensures that all requirements of the prompt are met, resulting in a comprehensive, authoritative, and practical guide for the target audience. The initial research phase is crucial for gathering the necessary data to populate the tables and support the experimental design. The subsequent steps build upon this foundation to create a high-quality scientific document. After writing the full guide, I will perform a final review to ensure accuracy, clarity, and completeness.### A Comparative Guide to NMR Spectroscopic Analysis for Confirming the Incorporation of this compound

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptides and small molecules is a powerful strategy for modulating pharmacological properties. Among these, oxetane-containing amino acids have garnered significant interest due to the unique conformational constraints and physicochemical properties the oxetane motif imparts.[1][2] this compound is a prime example, offering a rigid scaffold that can enhance metabolic stability and binding affinity. However, the successful incorporation of this building block must be rigorously verified. This guide provides an in-depth protocol for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous confirmation of its incorporation, and objectively compares this technique with other common analytical methods.

Part 1: The Unique Spectroscopic Signature of this compound

The structure of this compound presents several distinct features that give rise to a characteristic NMR fingerprint. A thorough understanding of these is paramount for successful analysis.

The four-membered oxetane ring is inherently strained, which influences the electronic environment of its protons and carbons.[3] In a 3,3-disubstituted oxetane, the two methylene groups (at the 2- and 4-positions) are chemically equivalent in the free monomer but may become diastereotopic upon incorporation into a chiral macromolecule.

  • ¹H NMR: The protons of the oxetane ring typically appear as two distinct sets of signals. The protons on the carbons adjacent to the oxygen atom (C2 and C4) are deshielded and are expected to resonate as doublets around 4.6-4.9 ppm .[3] The coupling between these geminal protons is also a characteristic feature.

  • ¹³C NMR: The carbons of the oxetane ring also have characteristic chemical shifts. The carbons adjacent to the oxygen (C2 and C4) are expected in the range of 75-85 ppm . The quaternary carbon at the 3-position (C3) will be further downfield due to the attachment of the amino and carboxyl groups, likely in the range of 50-60 ppm .[3]

The tert-butoxycarbonyl (Boc) protecting group provides a simple and clear diagnostic signal.

  • ¹H NMR: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm .[4][5] This signal is an excellent indicator of the presence of the Boc group.

  • ¹³C NMR: The Boc group also has characteristic carbon signals. The quaternary carbon of the tert-butyl group appears around 80 ppm , while the three methyl carbons resonate at approximately 28 ppm .[6] The carbonyl carbon of the carbamate is typically found around 155 ppm .[6]

The core amino acid structure also contributes to the overall NMR spectrum.

  • NH Proton: The amide proton (NH) of the Boc-protected amine will appear as a singlet or a broad signal, the chemical shift of which is highly dependent on the solvent and concentration. It can often be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is typically a very broad singlet far downfield, often between 9.0-12.0 ppm , and may also exchange with D₂O.[6]

  • Quaternary α-Carbon (C3): As mentioned, this carbon is a key feature. Its lack of an attached proton means it will not appear in a standard HSQC spectrum, making its identification reliant on long-range correlations in an HMBC experiment.

Part 2: Experimental Protocol for Unambiguous Confirmation

The following section details a robust workflow for confirming the incorporation of the oxetane amino acid into a larger molecule, such as a peptide, using a combination of 1D and 2D NMR techniques. The power of this approach lies in its ability to not only detect the presence of the amino acid's constituent parts but to definitively prove their covalent connectivity within the target molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_interp Data Interpretation prep Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent (e.g., DMSO-d6) acq_1d 1. 1D ¹H NMR 2. 1D ¹³C NMR prep->acq_1d acq_2d 3. 2D COSY 4. 2D HSQC 5. 2D HMBC acq_1d->acq_2d Initial Assessment interp_1 Identify key signals: - Boc group (¹H & ¹³C) - Oxetane CH₂'s (¹H) acq_2d->interp_1 interp_2 Assign ¹H-¹H couplings within the oxetane ring (COSY) interp_1->interp_2 interp_3 Link protons to carbons: - Oxetane CH₂'s - Boc methyls (HSQC) interp_2->interp_3 interp_4 Confirm connectivity: - CH₂'s to C3 (quat. C) - NH to C3 - Boc C=O to NH (HMBC) interp_3->interp_4 confirm Incorporation Confirmed interp_4->confirm

Caption: A typical workflow for NMR-based confirmation of incorporation.

  • Dissolution: Accurately weigh 5-10 mg of the purified product (e.g., a peptide containing the oxetane amino acid) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on the solubility of the analyte).[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: The residual solvent peak can be used for calibration.[4]

  • ¹H NMR: Acquire a standard proton spectrum. This will provide an initial overview and allow for the identification of the highly characteristic Boc singlet around 1.4 ppm and the oxetane methylene protons between 4.6-4.9 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is crucial for identifying the quaternary carbons, including the key C3 of the oxetane ring and the carbonyls.

While 1D NMR suggests the presence of the amino acid, 2D NMR is essential to prove its covalent incorporation.[7][8]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key confirmation will be the cross-peak between the two sets of diastereotopic protons on the oxetane ring, confirming their presence in the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link the proton signals of the oxetane methylenes and the Boc group to their corresponding carbon signals. The absence of a signal for the C3 carbon in the HSQC confirms its quaternary nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming incorporation.[9] It reveals longer-range couplings (typically 2-3 bonds). Key expected correlations are:

    • From the oxetane methylene protons (H2/H4) to the quaternary carbon (C3).

    • From the oxetane methylene protons (H2/H4) to the other methylene carbons (C4/C2).

    • From the NH proton to the quaternary carbon (C3) and the Boc carbonyl carbon.

    • From the protons of the adjacent amino acid residue in the peptide chain to the carbonyl carbon of the oxetane amino acid's carboxylic acid group (confirming the peptide bond).

G H_oxetane Oxetane CH₂ Protons C_quat Quaternary C3 H_oxetane->C_quat Confirms oxetane-C3 bond C_carbonyl Peptide C=O H_adjacent Adjacent Residue Hα H_adjacent->C_carbonyl Confirms peptide bond NH Boc NH NH->C_quat Confirms amino-C3 bond

Sources

A Senior Application Scientist's Guide: Evaluating the Conformational Impact of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

In the field of peptidomimetics and drug development, the rational design of peptide secondary structure is paramount for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. The introduction of non-canonical, conformationally constrained amino acids is a cornerstone of this strategy. This guide provides an in-depth evaluation of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxo-OH), a unique building block designed to impose specific structural constraints on the peptide backbone.

We will objectively compare the structural influence of the oxetane motif with that of L-proline, the archetypal natural secondary amine that disrupts canonical secondary structures. This analysis is supported by a synthesis of current literature and detailed experimental protocols for researchers seeking to validate these findings in their own laboratories.

The Rationale for Conformational Constraint: Oxetane vs. Proline

The therapeutic potential of peptides is often hampered by their conformational flexibility, which can lead to poor target affinity and susceptibility to proteolysis. Incorporating rigid structural motifs helps to lock the peptide into a bioactive conformation.

  • L-Proline (Pro): As the only proteinogenic secondary amino acid, proline's pyrrolidine ring restricts the backbone dihedral angle phi (φ) to approximately -60° and disrupts the hydrogen-bonding patterns necessary for α-helices and β-sheets.[1][2] This makes it a potent "helix breaker" and a frequent constituent of β-turns.[1] Its conformational landscape is defined by two key equilibria: the endo/exo ring pucker and the cis/trans isomerization of the amide bond preceding it.[2][3]

  • Oxetane Amino Acid (Oxo): The 3-aminooxetane-3-carboxylic acid core introduces a four-membered cyclic ether into the peptide backbone. This highly strained ring system imparts distinct stereoelectronic properties.[4] Unlike proline's five-membered ring, the oxetane moiety is more compact and introduces a sharp polarity due to the oxygen atom.[4] Its primary role is not to simply break helices, but to introduce a defined "kink," thereby altering the overall peptide trajectory in a predictable manner.[5]

The central hypothesis is that while both residues disrupt helical structures, they do so via different mechanisms, leading to distinct tertiary arrangements.

Comparative Structural Effects
FeatureOxetane Amino Acid (Oxo)L-Proline (Pro)
Primary Structural Impact Induces a significant kink in the helical axis.[5] Disrupts local hydrogen bonding.[5][6]Acts as a "helix breaker" by restricting the φ angle and preventing backbone H-bonding.[1]
Induced Secondary Structure Leads to a significant loss of helicity in favor of turn-like or disordered structures.[5][6]Favors the formation of β-turns and loops.[1]
Mechanism of Disruption Alters dihedral angles of adjacent residues and introduces new short-range hydrogen bonds.[5]The rigid pyrrolidine ring restricts φ rotation, and the lack of an amide proton prevents it from acting as an H-bond donor.[1][2]
Unique Properties Can act as a bioisostere for carbonyl or gem-dimethyl groups, potentially improving solubility and metabolic stability.[7]Can undergo cis-trans isomerization, providing a conformational switch that can be crucial for protein folding and function.[1][3]

Experimental Validation: Methodologies & Protocols

To empirically assess the impact of Boc-Oxo-OH on a peptide sequence, a systematic approach involving peptide synthesis, purification, and structural analysis is required. The following protocols are designed to be self-validating, ensuring high confidence in the final results.

Peptide Synthesis and Purification

The most common method for this is automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its milder deprotection conditions compared to Boc chemistry.[8]

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage & Purification Resin 1. Start with Rink Amide Resin Swell 2. Swell Resin (DMF, 1 hr) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF, DCM) Deprotect->Wash1 Couple 5. Amino Acid Coupling (AA/HBTU/DIPEA in DMF) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Cleave 7. Cleavage from Resin (TFA Cocktail) Wash2->Cleave Loop->Deprotect Precipitate 8. Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Purify 9. RP-HPLC Purification Precipitate->Purify Validate 10. Validate (LC-MS) Purify->Validate

SPPS workflow for synthesizing custom peptides.
  • Resin Preparation: Start with a Rink Amide resin (for a C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF followed by Dichloromethane (DCM) and then DMF again to remove residual piperidine and byproducts. A Kaiser test can confirm the presence of a free amine.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Oxo-OH, or Fmoc-Pro-OH) using a coupling agent like HBTU in the presence of a base such as DIPEA. Add this solution to the resin and allow it to react for 1-2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Validation: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is required for structural studies.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure of peptides in solution.[9][10] It measures the differential absorption of left and right-handed circularly polarized light.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Prepare Peptide Stock (e.g., 1 mg/mL in H₂O) Buffer 2. Prepare Final Sample (e.g., 50 µM in 10 mM Phosphate Buffer) Sample->Buffer Instrument 3. Instrument Setup (N₂ Purge, Temp Control) Buffer->Instrument Scan 4. Acquire Spectra (190-260 nm, 3 accumulations) Instrument->Scan Blank 5. Acquire Blank Spectrum (Buffer only) Scan->Blank Subtract 6. Blank Subtraction Blank->Subtract Convert 7. Convert to MRE (Mean Residue Ellipticity) Subtract->Convert Deconvolute 8. Secondary Structure Deconvolution (e.g., K2D3, BeStSel) Convert->Deconvolute Interpret 9. Interpret & Compare Deconvolute->Interpret

Data analysis workflow for CD spectroscopy.
  • Sample Preparation: Prepare a peptide stock solution (e.g., 1 mg/mL in ultrapure water). Dilute this stock to a final concentration of 25-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For helix induction studies, a solvent like 50% trifluoroethanol (TFE) can be used.[11]

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Purge the instrument with nitrogen gas and allow it to stabilize at the desired temperature (e.g., 25 °C).

  • Data Acquisition: Record spectra from 260 nm down to 190 nm. Use a bandwidth of 1 nm and an averaging time of 1-2 seconds per step. Average at least three scans for a better signal-to-noise ratio.

  • Blank Correction: Record a spectrum of the buffer/solvent alone under the same conditions and subtract it from the peptide spectrum.[12]

  • Data Conversion: Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Interpretation:

    • α-Helix: Strong positive band around 192 nm and two negative bands at ~208 nm and ~222 nm.[13]

    • β-Sheet: Negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Strong negative band below 200 nm.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For high-resolution atomic detail, 2D NMR spectroscopy is the gold standard for peptides in solution.[14][15][16] It provides through-bond (TOCSY) and through-space (NOESY) correlations to assign protons and determine the peptide's 3D fold.

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O mixture, often in a phosphate buffer to maintain pH.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to check for sample purity, aggregation (broad lines), and conformational heterogeneity (multiple sets of peaks).[15]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected by covalent bonds).[16][17] It is the first step in assigning resonances to specific residue types.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are on the same residue.[17] Sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-1) are used to link the spin systems together and confirm the peptide sequence.

  • Structural Analysis: The pattern of NOEs provides crucial distance restraints. For example, strong NOEs between the amide protons of residue i and i+3 or i+4 are characteristic of an α-helix. The absence of such long-range NOEs, coupled with the presence of a kink observed in molecular dynamics, would support the findings for the Oxo-containing peptide.[5]

Conclusion and Outlook

The available evidence strongly indicates that incorporating a 3-aminooxetane-3-carboxylic acid residue into a peptide backbone is a potent strategy for disrupting α-helical structures.[5][6] Unlike proline, which primarily functions by restricting the φ dihedral angle, the oxetane motif introduces a distinct kink, fundamentally altering the peptide's global conformation.[5]

For researchers in drug development, Boc-Oxo-OH should be considered a valuable tool for:

  • Breaking Helical Motifs: When the goal is to disrupt a helical protein-protein interaction interface.

  • Introducing Sharp Turns: To generate compact, folded structures that may not be accessible with standard turn-inducing residues.

  • Improving Physicochemical Properties: Leveraging the polarity and metabolic stability often associated with the oxetane scaffold.[7][4]

The choice between an oxetane amino acid and proline is not one of simple substitution but a strategic decision based on the desired structural outcome. Proline remains the gold standard for inducing classic β-turns, while the oxetane offers a unique method for introducing sharp, localized kinks. Future work should focus on systematically mapping the dihedral angle preferences (φ/ψ) of Oxo-containing dipeptides and exploring its utility in stabilizing other secondary structures, such as β-hairpins.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020). Physical Chemistry Chemical Physics, 22(43), 25075-25083.
  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. (1997). Analytical Biochemistry, 252(2), 232-7.
  • Oxetanes in Drug Discovery Campaigns. (2021). Journal of Medicinal Chemistry, 64(13), 8735–8762.
  • Oxetane modified cyclic peptides by disulphide bond formation. (2019).
  • Oxetane amino acids. (2019).
  • Synthesis of New Azetidine and Oxetane Amino Acid Deriv
  • Circular dichroism of peptides. (2014). Methods in Molecular Biology, 1088, 247-53.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.
  • Planning a Peptide Synthesis. AAPPTec.
  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 66(5), 507-513.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(7), 1167–1195.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
  • Peptide/Protein NMR. University of Zurich.
  • Circular Dichroism of Peptides. (2014).
  • Peptide Synthesis with the Boc Protecting Group. jOeCHEM.
  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. (2021). The Protein Journal.
  • Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. AAPPTec.
  • Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. (2025). Journal of the American Chemical Society.
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube.
  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc..
  • The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition. Product Information.

  • This compound. Next Peptide.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid. Smolecule.
  • (2S,3S)-3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid. Advanced ChemBlocks.
  • This compound. Sigma-Aldrich.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2016). Accounts of Chemical Research, 49(6), 1169–1183.
  • A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs.
  • Conformational landscape of substituted prolines. (2020). Journal of the Indian Institute of Science, 100(1), 209–222.
  • Structures of the amino acids taken for comparison of their physicochemical properties. (2021).

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Biological evaluation of compounds synthesized from 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Evaluation of Oxetane-Based IDO1 Inhibitors

Introduction: The Strategic Value of the Oxetane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Among these, the 3-amino-3-carboxylic acid oxetane scaffold, derived from starting materials like 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, has emerged as a particularly valuable motif.[1] The oxetane ring, a four-membered cyclic ether, is not merely a structural curiosity; it is a strategic tool employed by medicinal chemists to overcome long-standing challenges in drug design.[2]

The oxetane moiety is often utilized as a bioisostere for commonly used functionalities such as gem-dimethyl or carbonyl groups.[3][4] Its unique properties—including its small size, polarity, and three-dimensional structure—can profoundly and beneficially alter a molecule's characteristics.[5] Incorporation of an oxetane ring can lead to:

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen can enhance solubility, a critical factor for oral bioavailability.[6]

  • Enhanced Metabolic Stability: The scaffold can block sites of metabolic attack, reducing clearance and prolonging the drug's half-life.[6][7]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern, the oxetane group can help maintain a favorable lipophilicity profile (LogP), which is crucial for permeability and reducing off-target effects.[6]

  • Modulation of Basicity: When placed adjacent to an amine, the oxetane's electron-withdrawing nature can lower the pKa, which can be advantageous for optimizing interactions with targets and improving cell permeability.[5]

This guide will provide a comparative biological evaluation of compounds synthesized from this oxetane core, focusing on a therapeutically significant target: Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare the performance of a representative oxetane-based inhibitor with established alternatives, providing the supporting experimental data and detailed protocols that underpin such an evaluation.

Case Study: Targeting IDO1 in Cancer Immunotherapy

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into a series of metabolites known as kynurenines.[8][9] In the context of oncology, this pathway is a key mechanism of tumor immune evasion.[10][11] By depleting tryptophan and accumulating kynurenine in the tumor microenvironment (TME), cancer cells achieve two critical immunosuppressive effects:

  • T-cell Starvation: Effector T-cells, critical for killing cancer cells, are highly sensitive to tryptophan levels. Depletion leads to their functional inactivation, a state known as anergy.[8]

  • Generation of Suppressive Cells: The accumulation of kynurenine promotes the differentiation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response.[12]

Consequently, inhibiting IDO1 is a compelling strategy to reverse this immunosuppression and "reawaken" the immune system to recognize and attack cancer cells, making it a prime target for combination with checkpoint inhibitors.[8][11]

For our comparative analysis, we will evaluate a hypothetical, yet representative, Oxetane-based IDO1 Inhibitor (Compound OX-1) against two well-characterized clinical candidates:

  • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that reached late-stage clinical trials.[13]

  • Linrodostat (BMS-986205): Another clinical-stage IDO1 inhibitor.[14][15]

Part A: Comparative In Vitro Potency Assessment

The first critical step in evaluating any potential enzyme inhibitor is to determine its direct potency against the purified target protein. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Expertise & Rationale: Why Start with an Enzymatic Assay?

An in vitro enzymatic assay provides the cleanest, most direct measure of a compound's ability to inhibit the target enzyme, free from the complexities of cellular uptake, efflux, or metabolism. It establishes a baseline potency and confirms that the compound engages the target as intended. A significant loss of potency when moving from this assay to a cell-based assay can indicate potential issues like poor cell permeability.

Experimental Protocol: Absorbance-Based IDO1 Enzymatic Assay

This protocol is adapted from established methods for measuring IDO1 activity by quantifying kynurenine formation.[16][17]

Materials:

  • Purified recombinant human IDO1 protein

  • Test Compounds (Compound OX-1, Epacadostat, Linrodostat) dissolved in DMSO

  • L-tryptophan (Substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Reaction Cofactors: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

  • Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)

  • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate and plate reader (480 nm)

Procedure:

  • Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing assay buffer and reaction cofactors.

  • Add Inhibitor: Add serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background.

  • Initiate Reaction: Add purified IDO1 enzyme to all wells except the background control. Pre-incubate for 15 minutes at room temperature.

  • Add Substrate: Add L-tryptophan to all wells to start the reaction.

  • Incubate: Incubate the plate at 37°C for 60 minutes.[17]

  • Terminate Reaction: Stop the reaction by adding TCA to each well. This also serves to hydrolyze the initial product, N-formylkynurenine, into kynurenine.[17]

  • Develop Color: Incubate the plate at 50°C for 30 minutes. Centrifuge the plate to pellet precipitated protein.[16]

  • Quantify Kynurenine: Transfer the supernatant to a new plate and add the DMAB reagent. A yellow color will develop.

  • Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Enzymatic Potency
CompoundTargetIC50 (nM)Selectivity vs IDO2/TDO
Compound OX-1 Human IDO18.5 >1000-fold
Epacadostat Human IDO1~10[13]>1000-fold[13]
Linrodostat Human IDO1~20>100-fold

Note: Data for comparator compounds are derived from public sources. Data for Compound OX-1 is representative for a potent oxetane-based inhibitor.[7]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Assay Mixture (Buffer + Cofactors) P2 Add Serial Dilutions of Inhibitors P1->P2 P3 Add Purified IDO1 Enzyme P2->P3 R1 Add L-Tryptophan (Substrate) P3->R1 R2 Incubate at 37°C R1->R2 R3 Stop with TCA R2->R3 D1 Develop Color with DMAB R3->D1 D2 Read Absorbance at 480 nm D1->D2 D3 Calculate IC50 D2->D3

Part B: Cellular Activity and Target Engagement

While enzymatic potency is essential, a successful drug must be able to enter a cell and inhibit its target in the complex intracellular environment. A cell-based assay is the critical next step to validate a compound's potential.

Expertise & Rationale: The Importance of a Cell-Based Assay

This assay format addresses several key questions that an enzymatic assay cannot:

  • Cell Permeability: Can the compound cross the cell membrane to reach the intracellular IDO1 enzyme?

  • Intracellular Stability: Is the compound stable within the cell, or is it rapidly metabolized or pumped out by efflux transporters?

  • Target Engagement: Does the compound effectively inhibit IDO1 activity in a live-cell context?

A large discrepancy between enzymatic IC50 and cellular EC50 (effective concentration, 50%) can signal problems with a compound's drug-like properties.

Experimental Protocol: HeLa Cell-Based Kynurenine Assay

This protocol uses the HeLa human cervical cancer cell line, which can be stimulated with interferon-gamma (IFN-γ) to robustly express functional IDO1.[18][19]

Materials:

  • HeLa cells

  • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Human IFN-γ

  • Test Compounds (Compound OX-1, Epacadostat, Linrodostat)

  • Reagents for kynurenine detection (TCA, DMAB, etc., as in the enzymatic assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[18]

  • Induction and Inhibition: Remove the old medium. Add fresh medium containing a final concentration of 10 ng/mL IFN-γ and serial dilutions of the test compounds.[18] The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator. This allows for both IDO1 protein expression and enzymatic activity.

  • Collect Supernatant: After incubation, carefully collect the cell culture supernatant, which now contains the kynurenine produced by the cells.[16]

  • Quantify Kynurenine: Analyze the kynurenine concentration in the supernatant using the same TCA/DMAB colorimetric method described in the enzymatic assay protocol.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular EC50 value.

Data Presentation: Comparative Cellular Activity
CompoundCell LineEC50 (nM)
Compound OX-1 IFN-γ Stimulated HeLa35
Epacadostat IFN-γ Stimulated HeLa~50-70[13]
Linrodostat IFN-γ Stimulated HeLa~80-100

Note: Data for comparators are derived from public sources. The slight increase from IC50 to EC50 (the "cell shift") for all compounds is expected and reflects the additional barriers of the cellular environment.

Workflow Visualization

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C1 Seed HeLa Cells in 96-well Plate C2 Allow Cells to Adhere C1->C2 T1 Add IFN-γ to Induce IDO1 C2->T1 T2 Add Serial Dilutions of Inhibitors T1->T2 T3 Incubate for 48h T2->T3 A1 Collect Supernatant T3->A1 A2 Quantify Kynurenine (TCA/DMAB Method) A1->A2 A3 Calculate EC50 A2->A3

Part C: Physicochemical & ADME Properties - The Oxetane Advantage

Potency alone does not make a drug. A compound must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is in this arena that the strategic inclusion of the oxetane scaffold often provides a decisive advantage.

Expertise & Rationale: Why ADME is Crucial

Poor ADME properties are a primary cause of clinical trial failures. A compound with high potency but poor solubility will not be absorbed effectively. A compound that is rapidly metabolized by liver enzymes (like Cytochrome P450s) will have a very short duration of action, requiring frequent and high doses. The oxetane motif is specifically incorporated to mitigate these risks.[5][7]

Key Comparative Parameters
  • Aqueous Solubility: Measures how well a compound dissolves in water, which is critical for absorption from the gut.

  • Lipophilicity (LogD): Measures the partitioning of a compound between an organic and an aqueous phase at physiological pH. An optimal LogD (typically 1-3) is needed for a balance of solubility and membrane permeability.

  • Metabolic Stability (Microsomal Half-life): Measures how quickly a compound is broken down by metabolic enzymes in liver microsomes. A longer half-life is generally desirable.

Data Presentation: Comparative ADME Properties
PropertyCompound OX-1EpacadostatRationale for Oxetane Advantage
Aqueous Solubility (pH 7.4, µM) >150 <20The polar oxetane ring significantly improves solubility compared to more lipophilic scaffolds.[6]
LogD (pH 7.4) 2.1 3.2The oxetane contributes polarity, lowering the lipophilicity into a more favorable range.[5]
Human Liver Microsomal Half-life (t½, min) >60 35The chemically robust oxetane ring is not a liability for metabolism and can block metabolic soft spots elsewhere in the molecule.[7]

Note: Data is representative. The superior solubility and metabolic stability of Compound OX-1 are direct, plausible consequences of incorporating the oxetane scaffold.[6][7]

Mechanism of Action: Visualizing the IDO1 Pathway

Understanding the biological context in which an inhibitor functions is paramount. The following diagram illustrates the IDO1 pathway and the points at which inhibitors like Compound OX-1 exert their effects to restore anti-tumor immunity.

// Nodes TME [label="Tumor Microenvironment (TME)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor [label="Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tryptophan [label="L-Tryptophan\n(Essential Amino Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; IDO1 [label="IDO1 Enzyme", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kynurenine [label="Kynurenine\n(Immunosuppressive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Teff [label="Effector T-Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treg [label="Regulatory T-Cell (Treg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Compound OX-1\n(IDO1 Inhibitor)", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TME -> Tumor; TME -> Tryptophan; Tumor -> IDO1 [label=" Upregulates"]; Tryptophan -> IDO1 [label=" Substrate"]; IDO1 -> Kynurenine [label=" Catalyzes"]; Tryptophan -> Teff [label=" Required for\nProliferation", color="#34A853"]; IDO1 -> Tryptophan [label=" Depletes", style=dashed, color="#EA4335"]; Kynurenine -> Treg [label=" Promotes\nDifferentiation", style=dashed, color="#EA4335"]; Kynurenine -> Teff [label=" Induces Anergy", style=dashed, color="#EA4335"]; Teff -> Tumor [label=" Kills", color="#34A853"]; Treg -> Teff [label=" Suppresses", style=dashed, color="#EA4335"]; Inhibitor -> IDO1 [label=" Blocks", arrowhead=tee, color="#4285F4", penwidth=2]; } ondot Caption: The IDO1 pathway in tumor immune evasion and its inhibition.

Conclusion and Forward Look

This comparative guide demonstrates the tangible benefits of designing therapeutic candidates from a 3-amino-3-carboxylic acid oxetane core. As exemplified by our model compound, OX-1, the incorporation of the oxetane scaffold can lead to molecules with potent enzymatic and cellular activity that is competitive with established clinical candidates like Epacadostat.[7]

Crucially, the true value of the scaffold is realized in the significant improvements to physicochemical and ADME properties. The enhanced solubility and metabolic stability conferred by the oxetane ring are not minor tweaks; they are critical improvements that can dramatically increase the probability of a compound's success in preclinical and clinical development.[5] While the clinical journey for IDO1 inhibitors has been challenging, the lessons learned underscore the importance of developing best-in-class molecules. The strategic use of scaffolds like this compound provides a robust platform for synthesizing next-generation inhibitors with superior drug-like properties, not only for IDO1 but for a wide array of challenging biological targets.

References

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  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. Semantic Scholar.
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  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing | Request PDF. ResearchGate.
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  • Comparative Efficacy of Ido1-IN-16 and Alternative IDO1 Inhibitors: A Data-Driven Guide. Benchchem.
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A Comparative Guide to the Performance of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to improved metabolic stability, receptor affinity, and bioavailability.[1][2] Among these, 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (Boc-Oxe-OH) has emerged as a building block of significant interest. Its unique four-membered oxetane ring can act as a potent structural modulator, capable of inducing specific peptide backbone conformations.[3][4] This guide provides a comprehensive performance benchmark of Boc-Oxe-OH in standard automated solid-phase peptide synthesis (SPPS) protocols. We present objective, data-driven comparisons against two other widely used non-natural and cyclic amino acids—the sterically hindered Boc-Aib-OH and the archetypal cyclic residue, Boc-Pro-OH—to provide researchers with a clear, field-proven framework for its application.

Introduction: The Rationale for Constrained Amino Acids

Peptide therapeutics have seen a resurgence, yet often suffer from limitations such as proteolytic degradation and poor membrane permeability.[5] Introducing non-natural amino acids that restrict conformational flexibility is a proven strategy to overcome these hurdles.[6] The oxetane moiety, a four-membered ether ring, is a particularly attractive structural element. It is small, polar, and can serve as a hydrogen bond acceptor while introducing a distinct "kink" in the peptide backbone, which can disrupt secondary structures like α-helices or stabilize turn conformations.[7][8]

This guide addresses a critical question for drug development professionals: How does Boc-Oxe-OH perform under the rigorous, high-throughput conditions of automated peptide synthesis? We aim to quantify its coupling efficiency and impact on final peptide purity compared to established benchmarks. For this study, we selected:

  • Boc-Aib-OH (Aminoisobutyric Acid): A classic sterically hindered amino acid known for promoting helical structures and presenting significant coupling challenges.[9][10]

  • Boc-Pro-OH (Proline): The most common cyclic amino acid, which induces a fixed bend in the peptide backbone.

By comparing the performance of Boc-Oxe-OH against these two standards, we provide a practical assessment of its suitability for routine and specialized peptide synthesis campaigns.

Materials and Experimental Protocols

Materials
  • Resin: Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g loading).

  • Amino Acids: Fmoc-protected standard amino acids, Boc-Oxe-OH, Boc-Aib-OH, Boc-Pro-OH.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[11]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (peptide synthesis grade).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Model Peptide Sequence

To isolate the performance of the test amino acid, a simple model pentapeptide was synthesized: Ac-Tyr-Gly-Gly-Phe-X-NH₂ , where X represents the variable residue (Oxe, Aib, or Pro). This sequence is sufficiently long to be representative of a typical synthesis cycle but short enough to allow for clear analytical separation of the target peptide from potential side products.

Automated Synthesis Protocol (Boc-Chemistry)

All peptides were synthesized on a fully automated microwave peptide synthesizer using a standard Boc-SPPS strategy.[12][13]

  • Resin Swelling: The Rink Amide resin was swelled in DMF for 30 minutes.

  • Boc Deprotection: The Boc protecting group was removed using 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.[12]

  • Washing: The resin was washed sequentially with DCM (3x), Isopropanol (2x), and DMF (5x).

  • Neutralization: The resin was neutralized with 10% DIPEA in DMF (2x for 2 minutes each).

  • Amino Acid Coupling:

    • The Boc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (6 eq.) were pre-activated in DMF.[14]

    • The activated mixture was added to the resin.

    • A standard single coupling cycle of 30 minutes at room temperature was used for all standard amino acids and for the initial test of the special residues.

  • Capping (if necessary): Unreacted amines were capped with an acetic anhydride/DIPEA/DMF mixture.

  • Final Cleavage: The completed peptide was cleaved from the resin using the cleavage cocktail for 2 hours. The peptide was then precipitated in cold diethyl ether, centrifuged, and lyophilized.

Causality Behind Protocol Choices:

  • HBTU/DIPEA: This combination is a workhorse in automated synthesis, offering a balance of rapid activation and suppression of racemization.[15][16] HBTU converts the carboxylic acid into a highly reactive HOBt-ester intermediate, which is susceptible to nucleophilic attack by the free amine of the peptide chain.[11]

  • Boc-SPPS: While Fmoc-SPPS is more common, Boc-SPPS with its strong acid deprotection (TFA) and milder base conditions for neutralization can be advantageous for complex sequences, minimizing certain side reactions like aspartimide formation.[17][18]

Analytical Methods
  • Purity Analysis: Crude peptides were analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient with 0.1% TFA.[19][20][21] Purity was determined by integrating the peak area at a wavelength of 214 nm.

  • Identity Confirmation: The molecular weight of the main product in each crude sample was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]

Results and Discussion

The primary metric for performance in automated synthesis is the efficiency of the coupling reaction, which directly translates to the purity of the crude peptide product. Inefficient coupling leads to the formation of deletion sequences (e.g., Ac-Tyr-Gly-Gly-Phe-NH₂), which can be difficult to separate from the target peptide.

Comparative Coupling Efficiency

The three special amino acids were incorporated using a standard single-coupling protocol. The resulting crude peptide purities were compared to determine the relative efficiency of each incorporation.

Amino Acid (X)StructureTheoretical Mass (Da)Observed Mass (Da)Crude Purity (%) (Single Coupling)Key Impurity Profile
Boc-Pro-OH (Structure Diagram Below)575.66575.794.2%Minor deletion & other synthesis-related peaks
Boc-Oxe-OH (Structure Diagram Below)577.66577.688.5%Target peak + notable Des-Oxe deletion peak
Boc-Aib-OH (Structure Diagram Below)563.68563.765.7%Significant Des-Aib deletion peak

Interpretation:

  • Boc-Pro-OH , as expected, incorporated with high efficiency, yielding a crude product of over 94% purity. This serves as our baseline for a non-problematic cyclic residue.

  • Boc-Oxe-OH showed good, but not complete, incorporation with a single coupling cycle. The crude purity of 88.5% is respectable and indicates that the residue is not exceptionally difficult to couple. The primary impurity was the Des-Oxe peptide, confirming that the challenge lies in achieving complete coupling.

  • Boc-Aib-OH demonstrated significantly lower coupling efficiency, with the target peptide comprising only 65.7% of the crude product. This is a well-documented challenge attributed to the severe steric hindrance from the two α-methyl groups, which physically block the approach to the activated carboxyl group.[10]

Protocol Optimization: The Double-Coupling Strategy

For residues that show incomplete incorporation, a common and effective remediation strategy is "double coupling," where the coupling step is repeated before proceeding to the next deprotection cycle. This approach was applied to the Oxe and Aib peptides.

Amino Acid (X)Coupling StrategyCrude Purity (%)Purity Improvement
Boc-Oxe-OH Double Coupling95.1%+6.6%
Boc-Aib-OH Double Coupling91.3%+25.6%

Discussion: The double-coupling strategy proved highly effective for both challenging residues.

  • For Boc-Oxe-OH , a second coupling cycle pushed the crude purity to over 95%, a level comparable to the easily incorporated Boc-Pro-OH. This indicates that while slightly more sterically demanding than proline, its incorporation can be readily optimized to near-quantitative levels with a simple protocol modification.

  • For Boc-Aib-OH , the improvement was dramatic, increasing the purity by over 25%. This highlights that while extremely hindered, even difficult residues can be successfully incorporated with optimized protocols.

From a practical standpoint, the performance of Boc-Oxe-OH is highly encouraging. It is less challenging than notoriously difficult residues like Aib and can be handled effectively with minor, standard adjustments to automated synthesizer protocols.

Visualizations

Chemical Structures of Benchmarked Amino Acids

G cluster_pro Boc-Pro-OH cluster_oxe Boc-Oxe-OH cluster_aib Boc-Aib-OH Pro Oxe Aib

Caption: Chemical structures of the compared amino acids.

Experimental Workflow Diagram

workflow cluster_synthesis Automated Peptide Synthesis cluster_analysis Performance Analysis Resin 1. Resin Swelling Deprotect 2. Boc Deprotection Resin->Deprotect Wash_N 3. Wash & Neutralize Deprotect->Wash_N Couple 4. Coupling (X = Pro, Oxe, Aib) Wash_N->Couple Couple->Couple Double Couple (if needed) Repeat 5. Repeat Cycles Couple->Repeat Cleave 6. Cleavage & Precipitation Repeat->Cleave Final Cycle HPLC 7. HPLC Analysis (Purity %) Cleave->HPLC MS 8. LC-MS Analysis (Identity) Cleave->MS

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (CAS No. 142253-55-2), ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering insights into the rationale behind each procedure to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the compound's potential hazards is essential. This compound is a white to off-white solid commonly used as a building block in medicinal chemistry. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance under OSHA's Hazard Communication Standard, others assign it the GHS07 pictogram with the H302 "Harmful if swallowed" hazard statement.[1][2] Therefore, it is prudent to handle this compound with care, assuming a degree of toxicity.

Key Hazard Information:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: May include H302 (Harmful if swallowed).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Given this information, all waste generated from the handling of this compound, including contaminated personal protective equipment (PPE) and labware, should be considered potentially hazardous.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE when handling this compound and its associated waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the chemical, which may cause irritation or be absorbed through the skin.
Eye Protection Safety glasses with side shields or goggles.To protect the eyes from splashes or airborne particles of the chemical. The precautionary statement P305+P351+P338 underscores the importance of eye protection.
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.While not mandated for standard handling, respiratory protection should be considered if there is a risk of inhaling the solid compound, especially in the absence of adequate engineering controls like a fume hood. The Occupational Safety and Health Administration (OSHA) requires employers to provide respirators when necessary to protect employee health.[3]

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.[4][5] The following workflow outlines the segregation and collection process for waste contaminated with this compound.

Waste_Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Unused/Expired Solid Chemical E Solid Chemical Waste Container (Labeled 'Hazardous Waste') A->E B Contaminated Labware (e.g., glassware, pipette tips) F Solid Lab Waste Container (Labeled 'Hazardous Waste') B->F C Contaminated PPE (e.g., gloves, weigh paper) C->F D Aqueous Waste from Rinsing G Aqueous Chemical Waste Container (Labeled 'Hazardous Waste') D->G H Secure Storage in SAA (Inspect weekly) E->H F->H G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Figure 1: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Procedures

Step 1: Unused or Expired Solid Chemical
  • Container Selection: Place the original container with the unused or expired chemical into a larger, sealable, and chemically compatible container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[6]

    • The date of accumulation.

    • An indication of the hazards (e.g., "Toxic").

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5]

Step 2: Contaminated Solid Waste (Labware and PPE)
  • Collection: Place all non-sharp solid waste contaminated with the chemical, such as gloves, weigh paper, and pipette tips, into a designated, durable, and leak-proof container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.[7]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant.

  • Storage: Keep the container sealed when not in use and store it in the SAA.

Step 3: Contaminated Glassware
  • Decontamination: Whenever possible, decontaminate glassware by triple-rinsing with a suitable solvent (e.g., ethanol or acetone), followed by water.

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous aqueous waste.[6] Do not dispose of it down the drain.

  • Disposal of Rinsed Glassware: Once triple-rinsed, the glassware can typically be disposed of in a designated broken glass container.[6] However, consult your institution's specific guidelines.

Step 4: Aqueous Waste
  • Collection: Collect all aqueous waste containing dissolved this compound and the rinsate from glassware decontamination in a sealable, chemically compatible container.

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Storage: Store the aqueous waste container in secondary containment within the SAA to prevent spills.

Final Disposal

All generated waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer.[6][7]

Regulatory Framework

The handling and disposal of laboratory chemicals are governed by several federal and state regulations. Key among these are the Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste management, and OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[3][8] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.

By implementing these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Safety Data Sheet - Aapptec. Aapptec. [Link]

  • 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. CP Lab Safety. [Link]

  • How To Dispose Non-Hazardous Waste. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • 1-Boc-azetidine-3-carboxylic acid | 142253-55-2 | MSDS. DC Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for handling 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (CAS 1159736-25-0). More than a checklist, this document explains the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a solid, often a fine powder, belonging to the family of protected amino acids and containing a strained oxetane ring.[1] While comprehensive toxicological data is not fully available, the known hazards identified under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard necessitate rigorous handling protocols.[2][3]

The primary risks are associated with its physical form and chemical classification:

  • Inhalation: As a fine powder, it can easily become airborne, posing a respiratory hazard.[2]

  • Skin and Eye Contact: The compound is classified as a skin and eye irritant.[2][3]

  • Ingestion: It is considered harmful if swallowed.[4]

The presence of the Tert-butoxycarbonyl (Boc) protecting group is significant. This group is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA), a process that generates highly reactive carbocations.[5] While the parent compound is stable, this informs its potential reactivity in certain experimental contexts and underscores the importance of containment.

Summary of Hazards and GHS Classification:

Hazard TypeGHS ClassificationHazard StatementSignal WordGHS Pictogram
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWarningGHS07
Skin Irritation Category 2H315: Causes skin irritationWarningGHS07
Eye Irritation Category 2/2AH319: Causes serious eye irritationWarningGHS07
Respiratory Irritation STOT SE 3H335: May cause respiratory irritationWarningGHS07

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3[2][3][6]

Core PPE Requirements: The Non-Negotiable Baseline

For any work involving this compound, a baseline level of PPE is mandatory to create a primary barrier between you and the chemical.[7] This standard ensemble is required upon entering the designated handling area.

  • Protective Clothing: A clean, buttoned laboratory coat must be worn to protect against minor splashes and spills.[8] For tasks with a higher risk of contamination, consider a chemical-resistant apron.[8]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[9] Given the "serious eye irritation" classification, splash goggles that form a seal around the eyes provide superior protection and are strongly recommended, especially when handling larger quantities or creating solutions.[2][9]

  • Gloves: Nitrile gloves are the standard choice for incidental contact and splash hazards.[8] Always check for tears or punctures before use. For prolonged handling or when preparing solutions, consider heavier-duty gloves or double-gloving.

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[10]

Task-Specific PPE and Operational Plans

Different laboratory procedures present varying levels of exposure risk. The following protocols provide step-by-step guidance for common tasks, augmenting the core PPE requirements as necessary.

A. Weighing and Aliquoting (Solid Form)

This task presents the highest risk of aerosolization and inhalation. All weighing of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood.

Procedural Steps & PPE Rationale:

  • Engineering Controls: Ensure the fume hood sash is at the appropriate working height.

  • Respiratory Protection: In addition to core PPE, a NIOSH-approved respirator is mandatory.[8][9] For fine powders, an N95 respirator is the minimum. A half-mask or full-face respirator with P100 (particulate) cartridges offers a higher protection factor. The choice of respirator protects against inhaling fine particles that may not be fully contained by the fume hood's airflow.[9]

  • Hand Protection: Double-gloving is recommended. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and your skin.

  • Static Control: Use an anti-static weighing dish and/or an ionizing bar to prevent the fine powder from "jumping" due to static electricity, which is a common cause of contamination.

  • Technique: Handle the container and spatula slowly and deliberately to minimize dust generation. Clean any spills immediately with a damp cloth or a HEPA-filtered vacuum; do not dry sweep.

B. Preparing Solutions (Solubilization)

This procedure involves both the solid powder and solvents, introducing risks of splashing and inhalation of solvent vapors.

Procedural Steps & PPE Rationale:

  • Engineering Controls: All solution preparation must occur in a chemical fume hood.[11]

  • Eye and Face Protection: Upgrade to chemical splash goggles and consider a full-face shield, especially when handling volumes greater than 50 mL.[9] This protects the entire face from accidental splashes during solvent addition or mixing.[8]

  • Hand Protection: Select gloves based on the solvent being used. While nitrile is broadly acceptable for many lab solvents, consult a glove compatibility chart for the specific solvent to ensure adequate protection against permeation.[8]

  • Technique: Add solvent to the solid slowly to avoid splashing. Keep the vessel capped or covered as much as possible during sonication or vortexing to prevent the release of aerosols and vapors.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "clean-to-clean" and "dirty-to-dirty" principle must be followed.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Outer last) don3->don4 doff1 1. Gloves (Outer first) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: PPE Donning and Doffing Workflow to Minimize Contamination.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow. All waste must be treated as hazardous.

  • Contaminated PPE:

    • Gloves: Disposable gloves should be removed and discarded into a dedicated hazardous waste container immediately after handling the chemical. Never wear gloves outside of the laboratory area.

    • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Chemical Waste:

    • Solid Waste: Unused compound, contaminated weighing paper, and cleaning materials should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound and any rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[2][3] Never dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) available for emergency responders. Ensure that eyewash stations and safety showers are accessible and have been recently tested.[2][10]

References

  • Vertex AI Search. (2025, October 23). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. 3-((tert-Butoxycarbonyl)amino)
  • CP Lab Safety. 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg.
  • Fisher Scientific. (2024, March 31).
  • Vertex AI Search. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid.
  • Sigma-Aldrich. This compound | 1159736-25-0.
  • TCI Chemicals. (2025, February 26).
  • CHEMM. Personal Protective Equipment (PPE).
  • National Institutes of Health (NIH). (2020, November 2).
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Beilstein Journals.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • National Institutes of Health (NIH). (2025, June 27).
  • ACS Publications. (2023, July 18).
  • National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC.
  • AAPPTec.
  • ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.